molecular formula C7H7N3 B085475 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1004-65-5

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B085475
CAS No.: 1004-65-5
M. Wt: 133.15 g/mol
InChI Key: XKXVBWLYSGMTCK-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3/c1-6-8-9-7-4-2-3-5-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXVBWLYSGMTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290398
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-65-5
Record name 1004-65-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68458
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyridine
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-triazolo[4,3-a]pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

This guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticonvulsant, and antimicrobial activities.[4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction to the[1][2][3]Triazolo[4,3-a]pyridine Core

The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridine is a cornerstone in the design of novel therapeutic agents. Its structural rigidity and ability to participate in various intermolecular interactions make it an attractive scaffold for targeting a diverse array of biological targets. The 3-methyl substitution on this core structure can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its synthesis and characterization is paramount for the exploration of its therapeutic potential and the development of new chemical entities.

Part 1: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

The most common and efficient synthetic route to 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine involves a two-step process commencing from readily available 2-chloropyridine. The first step is the synthesis of the key intermediate, 2-hydrazinopyridine, followed by a cyclization reaction with an appropriate acetylating agent.

Step 1: Synthesis of 2-Hydrazinopyridine Intermediate

The initial and critical step is the nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate. This reaction is typically performed in a suitable solvent at elevated temperatures to ensure a reasonable reaction rate.

Reaction Scheme:

Synthesis_of_2-Hydrazinopyridine2-Chloropyridine2-Chloropyridine2-Hydrazinopyridine2-Hydrazinopyridine2-Chloropyridine->2-HydrazinopyridineHeatHydrazine_HydrateHydrazine Hydrate(NH2NH2·H2O)Hydrazine_Hydrate->2-HydrazinopyridineHClHCl

Figure 1: General reaction scheme for the synthesis of 2-hydrazinopyridine.

Experimental Protocol: Synthesis of 2-Hydrazinopyridine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1 equivalent).

  • Addition of Reagent: Add hydrazine hydrate (a large excess, typically 5-10 volumes) to the flask.[5] The use of a significant excess of hydrazine hydrate is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine as a reddish-brown oil. The crude product is often of sufficient purity for the subsequent step.

Step 2: Cyclization to form 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

The final step involves the reaction of 2-hydrazinopyridine with an acetylating agent, such as acetic acid or acetic anhydride, which provides the carbon atom for the triazole ring and facilitates the cyclization. When using acetic acid, it can act as both the reactant and the solvent.[6][7]

Reaction Scheme:

Cyclization_to_3-Methyl-triazolo-pyridine2-Hydrazinopyridine2-HydrazinopyridineTarget_Compound3-Methyl-[1,2,4]triazolo[4,3-a]pyridine2-Hydrazinopyridine->Target_CompoundRefluxAcetic_AcidAcetic Acid(CH3COOH)Acetic_Acid->Target_CompoundWaterH2O

Figure 2: Cyclization of 2-hydrazinopyridine to form the target compound.

Experimental Protocol: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-hydrazinopyridine (1 equivalent) in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any residual acetic acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to afford 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine as a crystalline solid.

Part 2: Characterization of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol [8]
Appearance White to off-white crystalline solid
Melting Point Varies depending on purity
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected chemical shifts for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine are as follows:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.5Singlet-
H-5~8.0-8.2Doublet~7.0
H-6~7.0-7.2Triplet~7.0
H-7~7.4-7.6Triplet~7.0
H-8~7.8-8.0Doublet~7.0

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

CarbonChemical Shift (δ, ppm)
CH₃~15-20
C-3~150-155
C-5~125-130
C-6~115-120
C-7~130-135
C-8~110-115
C-8a~140-145

Note: The exact chemical shifts may vary depending on the solvent used.

FTIR (Fourier-Transform Infrared) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the triazolopyridine ring system are expected in the following regions:

Functional GroupWavenumber (cm⁻¹)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C=N stretching1620-1650
C=C stretching (aromatic)1450-1600
C-N stretching1250-1350

The presence of bands in these regions confirms the formation of the fused heterocyclic ring system.[9][10]

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine, the molecular ion peak (M⁺) is expected at m/z 133. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or N₂ from the triazole ring, as well as cleavage of the methyl group. Common fragmentation pathways for heterocyclic compounds involve ring cleavage and rearrangement.[11][12]

Conclusion

This technical guide has outlined a reliable and well-established methodology for the synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine, a compound with considerable potential in the field of medicinal chemistry. The detailed characterization protocols provided herein serve as a robust framework for the unambiguous identification and purity assessment of the synthesized molecule. By adhering to these procedures, researchers can confidently prepare and characterize this important heterocyclic scaffold, paving the way for further investigation into its biological activities and the development of novel therapeutic agents.

Spectroscopic Fingerprinting of 3-Methyl-triazolo[4,3-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fused heterocyclic system,[1][2][3]triazolo[4,3-a]pyridine, represents a cornerstone scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide array of biological activities, including antidepressant, neuroprotective, and antibacterial properties.[2] The 3-methyl substituted analog, 3-Methyl-triazolo[4,3-a]pyridine, is a fundamental building block in the synthesis of more complex molecules. Accurate and unambiguous structural confirmation of this key intermediate is paramount for any drug discovery or development pipeline. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive analysis of 3-Methyl-triazolo[4,3-a]pyridine, offering field-proven insights for researchers, scientists, and drug development professionals.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the narrative of spectroscopic characterization. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each method, we will not only present the expected data but also elucidate the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

Molecular Structure and Analytical Workflow

A robust analytical workflow is critical for the definitive identification of 3-Methyl-triazolo[4,3-a]pyridine. The following diagram outlines a typical workflow, emphasizing the complementary nature of each spectroscopic technique.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 3-Methyl-triazolo[4,3-a]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight IR Infrared Spectroscopy Purification->IR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation UV_Vis->Confirmation Fragmentation_Pathway M [C₇H₇N₃]⁺• m/z = 133 (Molecular Ion) F1 [C₆H₄N₂]⁺• m/z = 104 M->F1 - N₂H F2 [C₅H₄N]⁺ m/z = 78 M->F2 - CH₃CN F3 [C₆H₄N]⁺ m/z = 90 M->F3 - N₂-H F1->F2 - C₂H₂

References

A Technical Guide to the Crystal Structure of 3-Methyl-triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the crystal structure of 3-methyl-triazolo[4,3-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We will delve into the experimental methodologies for determining their three-dimensional structures, analyze the key structural features and intermolecular interactions that govern their solid-state properties, and discuss the implications of these findings for their application.

Introduction: The Significance of the 3-Methyl-triazolo[4,3-a]pyridine Scaffold

The triazolo[4,3-a]pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antidepressant, anxiolytic, and hypnotic effects.[1] The well-known antidepressant drug, Trazodone, features this core structure.[1] The introduction of a methyl group at the 3-position can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of new therapeutic agents.

Unveiling the Solid State: A Guide to Crystallographic Analysis

The definitive method for elucidating the crystal structure of 3-methyl-triazolo[4,3-a]pyridine derivatives is single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation, as well as the arrangement of molecules within the crystal lattice.

The Crystallization Workflow: From Solution to Single Crystal

The journey to determining a crystal structure begins with the growth of high-quality single crystals. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to determine the optimal solubility of the 3-methyl-triazolo[4,3-a]pyridine derivative. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.

Diagram: Experimental Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Solvent Screening Solvent Screening Saturated Solution Preparation Saturated Solution Preparation Solvent Screening->Saturated Solution Preparation Filtration Filtration Saturated Solution Preparation->Filtration Slow Evaporation Slow Evaporation Filtration->Slow Evaporation Crystal Harvesting Crystal Harvesting Slow Evaporation->Crystal Harvesting Crystal Mounting Crystal Mounting Crystal Harvesting->Crystal Mounting X-ray Diffractometer X-ray Diffractometer Crystal Mounting->X-ray Diffractometer Data Collection Data Collection X-ray Diffractometer->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Crystallographic Information File (CIF) Crystallographic Information File (CIF) Validation->Crystallographic Information File (CIF)

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates.

The Architectural Landscape: Key Structural Features of 3-Methyl-triazolo[4,3-a]pyridine Derivatives

The crystal structures of triazolo[4,3-a]pyridine derivatives reveal a number of recurring structural motifs and intermolecular interactions that dictate their packing in the solid state.

Molecular Geometry and Conformation

The fused triazolo[4,3-a]pyridine ring system is generally planar. The planarity of this core is a key feature influencing how the molecules interact with each other in the crystal lattice. Substituents on the pyridine or triazole ring can, however, introduce conformational flexibility.

Intermolecular Interactions: The Driving Forces of Crystal Packing

The arrangement of molecules in a crystal is governed by a delicate balance of non-covalent interactions. In 3-methyl-triazolo[4,3-a]pyridine derivatives, the following interactions are particularly important:

  • Hydrogen Bonding: In derivatives containing hydrogen bond donors (e.g., amino or hydroxyl groups) and acceptors (the nitrogen atoms of the pyridine and triazole rings), hydrogen bonds play a dominant role in directing the crystal packing. For instance, in the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked into dimers via N–H⋯N hydrogen bonds.[1]

  • π-π Stacking: The planar aromatic nature of the triazolopyridine core facilitates π-π stacking interactions between adjacent molecules. These interactions, characterized by face-to-face or offset arrangements of the aromatic rings, contribute significantly to the overall stability of the crystal lattice.

  • C-H···π Interactions: The methyl group at the 3-position, as well as other alkyl or aryl substituents, can participate in C-H···π interactions with the aromatic rings of neighboring molecules.

Diagram: Key Intermolecular Interactions

G Molecule A Molecule A Molecule B Molecule B Molecule A->Molecule B Hydrogen Bonding (N-H...N) Molecule A->Molecule B π-π Stacking Molecule A->Molecule B C-H...π Interactions

Caption: A schematic representation of common intermolecular interactions in triazolopyridine crystals.

Tabulated Crystallographic Data

To provide a quantitative understanding of the structural parameters, the following table summarizes representative crystallographic data for a related triazolo[4,3-a]pyridine derivative. It is important to note that specific values will vary depending on the substituents present in the molecule.

Parameter1,2,4-triazolo[4,3-a]pyridin-3-amine[1]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5666
b (Å)12.6649
c (Å)16.8190
β (°)99.434
V (ų)1169.8
Z8

Conclusion and Future Perspectives

The crystallographic analysis of 3-methyl-triazolo[4,3-a]pyridine derivatives provides invaluable insights into their three-dimensional structure and the intermolecular forces that govern their solid-state behavior. This knowledge is fundamental for understanding their physicochemical properties, such as solubility and melting point, and for designing new molecules with improved pharmacological profiles. Future work in this area could focus on co-crystallization studies to modulate the physicochemical properties of these compounds and on the use of computational methods to predict crystal structures and polymorphism.

References

The Triazolo[4,3-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[3][4] This core structure, consisting of a pyridine ring fused with a 1,2,4-triazole ring, serves as a "privileged scaffold." This term denotes a molecular framework that can be readily modified to interact with a diverse range of biological targets, leading to compounds with varied therapeutic applications. Its unique electronic and steric properties, conferred by the nitrogen-rich core, allow for multifaceted interactions with enzymes, receptors, and other biomolecules. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of triazolo[4,3-a]pyridine derivatives, offering insights for researchers and drug development professionals.

Synthetic Strategies: Building the Core

The synthesis of the triazolo[4,3-a]pyridine core can be achieved through several efficient methods. A common and effective approach involves the oxidative cyclization of 2-hydrazinopyridine with various aldehydes.[5] This one-pot synthesis is operationally simple and tolerates a wide range of functional groups, making it a practical choice for generating diverse libraries of compounds.[5] Another notable method is the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration.[6] This two-step process offers good yields and chemoselectivity.[6]

The general synthetic workflow can be visualized as follows:

Synthesis of triazolo[4,3-a]pyridine cluster_0 Oxidative Cyclization cluster_1 Palladium-Catalyzed Method 2-hydrazinopyridine 2-hydrazinopyridine Intermediate_1 Hydrazone Intermediate 2-hydrazinopyridine->Intermediate_1 Reaction Aldehyde Aldehyde Aldehyde->Intermediate_1 Reaction Oxidizing_Agent Oxidizing Agent Product_1 [1,2,4]triazolo[4,3-a]pyridine Oxidizing_Agent->Product_1 Intermediate_1->Product_1 Cyclization 2-chloropyridine 2-chloropyridine Intermediate_2 Coupled Intermediate 2-chloropyridine->Intermediate_2 Coupling Hydrazide Hydrazide Hydrazide->Intermediate_2 Coupling Pd_Catalyst Pd Catalyst Pd_Catalyst->Intermediate_2 Microwave Microwave Irradiation Product_2 [1,2,4]triazolo[4,3-a]pyridine Microwave->Product_2 Intermediate_2->Product_2 Dehydration/ Cyclization

Caption: General synthetic routes to the triazolo[4,3-a]pyridine core.

A Spectrum of Biological Activities

The triazolo[4,3-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across various disease areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of triazolo[4,3-a]pyridine derivatives. These compounds have been shown to inhibit a range of cancer-related targets.

a) Kinase Inhibition:

  • c-Met Inhibitors: A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their ability to inhibit the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[2] One compound, 4d , demonstrated high selectivity and potent inhibition of c-Met, leading to significant antitumor activity in xenograft models of human gastric and non-small cell lung cancer.[2]

  • Tankyrase Inhibitors: Tankyrase (TNKS) is an enzyme involved in the WNT/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer.[7] A novel triazolopyridine derivative, TI-12403 , was identified as a potent TNKS inhibitor.[7] It effectively stabilized AXIN2, reduced active β-catenin levels, and suppressed the growth of colorectal cancer cells in vitro and in vivo.[7]

  • BRD4 Inhibitors: The bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of oncogenes. A series of triazolopyridine derivatives have been developed as BRD4 inhibitors, with compound 12m showing potent anti-cancer activity in a leukemia cell line, superior to the known inhibitor (+)-JQ1.[8]

b) Hedgehog Pathway Inhibition:

The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers, including triple-negative breast cancer (TNBC).[9][10][1][2][3]triazolo[4,3-a]pyridines have been developed as potent inhibitors of Smoothened (Smo), a key component of the Hh pathway.[9][10] The compound TPB15 demonstrated greater antitumor activity in animal models than the FDA-approved Smo inhibitor, vismodegib.[9][10]

c) PD-1/PD-L1 Interaction Inhibition:

Blocking the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a major strategy in cancer immunotherapy. A novel series of[1][2][3]triazolo[4,3-a]pyridines were designed as small-molecule inhibitors of this interaction.[11] Compound A22 exhibited potent inhibitory activity and enhanced interferon-γ production in a co-culture model, indicating its potential as an immunotherapeutic agent.[11]

d) IDO1 Inhibition:

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within the tumor microenvironment. A novel class of[1][2][3]triazolo[4,3-a]pyridine-based compounds has been identified as IDO1 inhibitors, with one derivative showing sub-micromolar potency and high metabolic stability.[12][13]

Compound Target Cancer Type Reported Activity (IC50) Reference
4d c-Met KinaseGastric, LungNot specified[2]
TI-12403 Tankyrase (TNKS)ColorectalNot specified[7]
12m BRD4Leukemia (MV4-11 cells)0.02 µM[8]
TPB15 Smoothened (Smo)Triple-Negative Breast Cancer< 0.100 µM[10]
A22 PD-1/PD-L1 Interaction-92.3 nM[11]
Compound 38 IDO1-0.9 µM[12]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Treatment Treat with test compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72 hours Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4 hours MTT_Addition->Incubation_3 Medium_Removal Remove medium Incubation_3->Medium_Removal DMSO_Addition Add DMSO to dissolve formazan Medium_Removal->DMSO_Addition Absorbance_Measurement Measure absorbance at 570 nm DMSO_Addition->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT in vitro anticancer assay.

Antimicrobial Activity

The triazolo[4,3-a]pyridine core is also a key feature in compounds with potent antimicrobial properties.

  • Antibacterial Agents: Novel triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][14][15] For instance, compound 2e exhibited a minimum inhibitory concentration (MIC) comparable to the first-line antibiotic ampicillin.[1][14][15] The proposed mechanism of action for some 1,2,4-triazole derivatives involves the inhibition of DNA gyrase and topoisomerase IV.[1]

  • Antifungal Agents: Several triazolopyridine isomers have been recognized for their antifungal properties.[4]

Compound Organism Reported Activity (MIC) Reference
Compound 2e S. aureus32 µg/mL[1][14][15]
Compound 2e E. coli16 µg/mL[1][14][15]

Experimental Protocol: Microbroth Dilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Central Nervous System (CNS) Activity

The triazolo[4,3-a]pyridine scaffold has been explored for its potential to modulate CNS targets, particularly GABAA receptors.

  • GABAA Receptor Modulators: Derivatives of triazolopyridine have been identified as selective negative allosteric modulators (NAMs) of α5 subunit-containing GABAA receptors.[3][16] These compounds are of interest for their potential to enhance cognitive function. The development of these modulators often involves an in silico screening approach followed by chemical optimization.[3][16]

GABA_A_Receptor_Modulation GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Activates GABA GABA (Neurotransmitter) GABA->GABA_A_Receptor Binds to Orthosteric Site Triazolopyridine_NAM Triazolopyridine Negative Allosteric Modulator Triazolopyridine_NAM->GABA_A_Receptor Binds to Allosteric Site Triazolopyridine_NAM->Chloride_Channel Reduces GABA's effect on channel opening Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Leads to

Caption: Modulation of GABA-A receptor by a triazolopyridine NAM.

Other Therapeutic Areas

The versatility of the triazolo[4,3-a]pyridine core extends to other therapeutic applications:

  • Antiviral Activity: Certain triazolopyrimidine and triazolopyridazine derivatives, which are structurally related to triazolopyridines, have shown inhibitory activity against coxsackievirus B3 (CVB3) and B6 (CVB6).[17]

  • Antimalarial Agents: A series of[1][2][3]triazolo[4,3-a]pyridine sulfonamides have been designed and synthesized as potential antimalarial agents targeting the Plasmodium falciparum enzyme falcipain-2.[18] Two compounds showed good in vitro antimalarial activity with IC50 values of 2.24 and 4.98 µM.[18]

  • Anti-inflammatory and Antithrombotic Activity: The[1][2][3]triazolo[4,3-a]pyridine motif is found in compounds with anti-inflammatory and antithrombotic properties.[3]

Conclusion and Future Perspectives

The triazolo[4,3-a]pyridine core has unequivocally established itself as a privileged scaffold in drug discovery. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives underscore its importance. The continued exploration of this versatile heterocycle is expected to yield novel therapeutic agents with improved efficacy and safety profiles for a wide range of diseases, from cancer and infectious diseases to neurological disorders. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring novel biological targets. The integration of computational methods, such as in silico screening and molecular modeling, will undoubtedly accelerate the discovery and development of the next generation of triazolo[4,3-a]pyridine-based drugs.

References

An In-depth Technical Guide to 3-Methyl-triazolo[4,3-a]pyridine: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. The fused ring system imparts a rigid conformational structure, making it an attractive building block for developing compounds with specific biological activities. Triazolopyridine derivatives have demonstrated a wide array of pharmacological properties, including potential as antimalarial, anticonvulsant, and anxiolytic agents.[4] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an analysis of the spectroscopic characteristics of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine is essential for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design.

PropertyValueSource
CAS Number 1004-65-5[1][2][5]
Molecular Formula C₇H₇N₃[1][5]
Molecular Weight 133.15 g/mol [1][5]
Melting Point Not explicitly reported; a related compound, 5-methyl-l,2,4-triazolo[4,3-a]pyridin-3(2H)-one, has a melting point of 182-183 °C.
Boiling Point Not experimentally determined.[5]
Topological Polar Surface Area (TPSA) 30.19 Ų[1]
LogP (calculated) 1.03772[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]

Synthesis of 3-Methyl-triazolo[4,3-a]pyridine

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core can be achieved through several established routes.[6] A common and effective method involves the cyclization of a 2-hydrazinopyridine precursor. The following protocol is adapted from established procedures for related derivatives and provides a reliable method for the preparation of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine.

Experimental Protocol: Synthesis of 3-Methyl-triazolo[4,3-a]pyridine

Step 1: Synthesis of 2-Hydrazinopyridine

  • To a solution of 2-chloropyridine in a suitable solvent such as ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude 2-hydrazinopyridine by a suitable method, such as recrystallization or column chromatography.

Step 2: Cyclization to form 3-Methyl-triazolo[4,3-a]pyridine

  • Dissolve the purified 2-hydrazinopyridine in a suitable solvent, such as acetic acid or a mixture with an orthoester like trimethyl orthoacetate.

  • Heat the reaction mixture to reflux. The acetic acid acts as both a solvent and a catalyst for the cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine by column chromatography on silica gel to obtain the final product.

Synthesis_Workflow Start 2-Chloropyridine + Hydrazine Hydrate Step1 Reflux in Ethanol Start->Step1 Intermediate 2-Hydrazinopyridine Step1->Intermediate Step2 React with Acetic Anhydride/Trimethyl Orthoacetate Intermediate->Step2 Cyclization Reflux in Acetic Acid Step2->Cyclization Workup Neutralization & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification End 3-Methyl-triazolo[4,3-a]pyridine Purification->End

Caption: Synthetic workflow for 3-Methyl-triazolo[4,3-a]pyridine.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group and the protons on the pyridine ring. The methyl group protons would appear as a singlet, likely in the upfield region. The aromatic protons on the pyridine ring would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) in the downfield region, with their chemical shifts influenced by the fused triazole ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The methyl carbon would resonate at a high field. The chemical shifts of the aromatic carbons in the pyridine and triazole rings would be in the typical downfield region for sp²-hybridized carbons in a heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine would provide information about its functional groups and overall structure. Characteristic absorption bands for related triazolopyridine derivatives have been reported.[8][9]

  • Expected Peaks:

    • C-H stretching vibrations of the aromatic pyridine ring and the methyl group.

    • C=N and C=C stretching vibrations within the fused heterocyclic ring system.

    • In-plane and out-of-plane C-H bending vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (133.15). The fragmentation pattern would likely involve the characteristic cleavage of the triazole and pyridine rings.[10]

Spectroscopic_Analysis Compound 3-Methyl-triazolo[4,3-a]pyridine NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Identifies proton and carbon environments IR Infrared Spectroscopy Compound->IR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight and fragmentation Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Spectroscopic analysis workflow for structural elucidation.

Chemical Reactivity and Stability

The chemical reactivity of the[1][2][3]triazolo[4,3-a]pyridine ring system is influenced by the electron-donating and -withdrawing nature of its constituent rings and substituents.

  • Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The position of substitution will be directed by the combined electronic effects of the fused triazole ring and the methyl group.

  • Nucleophilic Substitution: The triazolopyridine system can be susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or by quaternization of the pyridine nitrogen.

  • Stability: The fused aromatic ring system imparts considerable thermal stability to the molecule. However, like many organic compounds, it may be sensitive to strong oxidizing agents and extreme pH conditions. Safety data sheets recommend storing the compound at room temperature in a sealed, dry environment.[1]

Applications in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This has led to its incorporation into a wide range of compounds with diverse therapeutic applications.[4] The 3-methyl derivative serves as a valuable starting material or fragment for the synthesis of more complex molecules in drug discovery programs. Its structural and electronic properties can be fine-tuned by further substitution to optimize binding interactions with target proteins.

Safety and Handling

3-Methyl-[1][2][3]triazolo[4,3-a]pyridine should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

3-Methyl-[1][2][3]triazolo[4,3-a]pyridine is a versatile heterocyclic compound with significant potential in the field of drug discovery. This guide has provided a detailed overview of its known physical and chemical properties, a practical synthesis protocol, and an outline of its expected spectroscopic characteristics. Further experimental investigation is warranted to fully elucidate its properties, such as its precise melting point, solubility profile, and pKa, which will further aid in its application in the development of novel therapeutic agents.

References

A Technical Guide to the Discovery of Novel 3-Methyl-triazolo[4,3-a]pyridine Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][4] This guide provides an in-depth technical exploration of the discovery and development of novel analogs based on the 3-methyl-triazolo[4,3-a]pyridine core. We will dissect the fundamental synthetic strategies, elucidate the rationale behind experimental designs, and examine the structure-activity relationships (SAR) that drive the optimization of these compounds for various therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and future trajectory of this promising class of molecules.

Introduction: The Significance of the Triazolopyridine Scaffold

The fusion of a triazole ring with a pyridine ring gives rise to the triazolopyridine system, a scaffold that combines the unique chemical and biological properties of both parent heterocycles.[1] This unique combination has made it a cornerstone for the development of new pharmaceuticals.[1][2] Among the various isomers, the[1][2][3]triazolo[4,3-a]pyridine core has been particularly fruitful, serving as the foundation for compounds with applications ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory agents.[3][5]

The strategic placement of a methyl group at the 3-position serves as a critical starting point for analog development. This seemingly simple substitution anchors the molecule within biological targets and provides a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold allows for extensive modifications, enabling the fine-tuning of its interaction with specific biological targets and paving the way for innovative therapeutic agents.[1]

Core Synthetic Strategies for the[1][2][3]Triazolo[4,3-a]pyridine Nucleus

The construction of the[1][2][3]triazolo[4,3-a]pyridine ring system predominantly relies on the cyclization of a key intermediate: 2-hydrazinylpyridine. This precursor is readily accessible and serves as a versatile platform for introducing diversity at the 3-position of the fused triazole ring.

Rationale for Synthetic Approach

The choice of 2-hydrazinylpyridine as the primary starting material is strategic. The hydrazine moiety provides the necessary nucleophilic nitrogen atoms required for the formation of the triazole ring. The synthetic route's elegance lies in its efficiency; a one-pot or two-step sequence is often sufficient to generate the core scaffold. The key is the selection of a suitable electrophilic partner that reacts with the hydrazine to facilitate intramolecular cyclization.

General Synthetic Workflow Diagram

The following diagram illustrates the convergent approach to synthesizing 3-substituted[1][2][3]triazolo[4,3-a]pyridine analogs from 2-hydrazinylpyridine.

G A 2-Hydrazinylpyridine (Starting Material) C Intermediate (Hydrazone or Acyl Hydrazide) A->C Condensation B Electrophilic Reagents (e.g., Carboxylic Acids, Acid Chlorides, Orthoesters, Chloroethynylphosphonates) B->C D Intramolecular Cyclization (Heat or Catalyst) C->D E 3-Substituted [1,2,4]triazolo[4,3-a]pyridine (Core Scaffold) D->E F Further Functionalization (e.g., at Pyridine Ring) E->F G Final Analogs F->G

Caption: General workflow for the synthesis of 3-substituted[1][2][3]triazolo[4,3-a]pyridine analogs.

Key Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol describes a common and effective method for synthesizing the core scaffold, adapted from established literature.[2][6]

Objective: To synthesize 3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Materials:

  • 2-Hydrazinylpyridine

  • Acetic Anhydride

  • Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Acylation: In a round-bottom flask, dissolve 2-hydrazinylpyridine (1.0 eq) in ethanol.

  • To this solution, add acetic anhydride (1.1 eq) dropwise at room temperature. The formation of the acyl hydrazide intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once the formation of the intermediate is complete, heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. This thermal condition promotes the intramolecular cyclization and dehydration to form the triazole ring.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure 3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Self-Validation: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct regiochemistry and purity. For example, in the ¹H NMR spectrum, the disappearance of the N-H protons from the hydrazine and the appearance of a characteristic singlet for the 3-methyl group would confirm a successful reaction.

Biological Evaluation and Therapeutic Applications

The 3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a key pharmacophore in compounds targeting a diverse range of diseases. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal starting point for designing potent and selective inhibitors.

Case Study: Inhibition of c-Met Kinase in Oncology

The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a known driver in numerous human cancers. Consequently, c-Met has emerged as a high-value target for cancer therapy.

A series of novel[1][2][3]triazolo[4,3-a]pyridine derivatives were designed and synthesized as potent c-Met inhibitors.[7] The core scaffold acts as a hinge-binding motif, a critical interaction for kinase inhibition. The 3-methyl group can be further functionalized to explore deeper pockets within the ATP-binding site to enhance potency and selectivity.

c-Met Signaling Pathway Diagram

The diagram below outlines the simplified signaling cascade initiated by c-Met activation, which these inhibitors aim to block.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K HGF HGF (Ligand) HGF->cMet Binds & Activates Inhibitor Triazolopyridine Inhibitor Inhibitor->cMet Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of triazolopyridine analogs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into the features required for potent biological activity. The following table summarizes key SAR findings for c-Met inhibition.

Position of SubstitutionMoietyImpact on c-Met InhibitionRationale/Reference
C3 (Triazole Ring) MethylFoundational for activity, provides a vector for further modification.Core scaffold design[7]
C3 (Triazole Ring) MethylphosphonateIntroduces a phosphoryl group, which can form additional interactions.Potential for improved binding[3]
C7 (Pyridine Ring) Halogen (e.g., -Cl)Generally increases potency.Enhances hydrophobic interactions in the binding pocket.[8]
C8 (Pyridine Ring) SulfonamideCan be varied to modulate solubility and cell permeability.Targets specific sub-pockets and improves ADME properties.[4]
N2 (Triazole Ring) Substituted BenzylSignificantly impacts potency and selectivity.Fills a hydrophobic pocket; substitution pattern is critical.[7]
Other Therapeutic Applications

Beyond oncology, these analogs have shown promise in several other areas:

  • DGAT2 Inhibition: Novel triazolopyridine derivatives have been identified as inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, presenting a potential treatment for metabolic diseases.[9][10]

  • Antimalarial Agents: By incorporating a sulfonamide fragment, analogs have been developed as potential antimalarial agents that target the Plasmodium falciparum enzyme falcipain-2.[4]

  • Antimicrobial Activity: Various derivatives exhibit significant antibacterial and antifungal properties, making them candidates for combating infectious diseases.[5][11]

Lead Optimization and Future Directions

The discovery of a potent "hit" compound is only the beginning. The subsequent lead optimization phase focuses on refining the molecule's properties to create a viable drug candidate. For the 3-methyl-triazolo[4,3-a]pyridine series, key optimization goals include:

  • Improving Metabolic Stability: Introducing blocking groups (e.g., fluorine) at metabolically liable positions.

  • Enhancing Aqueous Solubility: Incorporating polar functional groups to improve bioavailability.

  • Reducing Off-Target Effects: Fine-tuning substitutions to maximize selectivity for the desired target over related proteins (e.g., other kinases).

  • Optimizing Pharmacokinetics: Modulating properties like lipophilicity (cLogP) and molecular weight to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[8]

The future of this scaffold is bright. The continued exploration of new synthetic methodologies will enable the creation of more complex and diverse chemical libraries. Furthermore, the application of computational tools, such as molecular docking and virtual screening, will accelerate the identification of novel analogs for an even wider range of challenging biological targets.[4][12]

Conclusion

The 3-methyl-triazolo[4,3-a]pyridine core represents a highly versatile and medicinally important scaffold. Its straightforward synthesis and amenability to chemical modification have established it as a powerful platform for modern drug discovery. Through systematic SAR studies, researchers have successfully developed potent and selective analogs for diverse therapeutic targets, including protein kinases like c-Met and enzymes such as DGAT2. The continued innovation in the synthesis and biological evaluation of these compounds ensures that they will remain a significant focus of research, with the potential to deliver next-generation therapeutics for a variety of human diseases.

References

quantum chemical calculations for 3-Methyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 3-Methyl-triazolo[4,3-a]pyridine

Authored by: A Senior Application Scientist

Foreword: Bridging Computational Chemistry and Drug Discovery

The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of therapeutics ranging from antimalarials to novel agents in cancer immunotherapy.[1][2][3] Specifically, 3-Methyl-[4][5][6]triazolo[4,3-a]pyridine, a seemingly simple derivative, embodies the complex electronic and structural properties that make this class of compounds so potent and versatile. Understanding these properties at a sub-atomic level is not merely an academic exercise; it is a critical step in rational drug design, enabling the prediction of molecular behavior, reactivity, and interaction with biological targets.

This guide provides a comprehensive, technically-grounded walkthrough of the . We will move beyond a simple list of instructions, delving into the causality behind methodological choices—explaining why specific functionals, basis sets, and analytical techniques are employed. Our objective is to equip researchers, computational chemists, and drug development professionals with a robust framework for performing and interpreting these calculations, ensuring both scientific integrity and practical applicability.

Part 1: Theoretical Foundations and Strategic Setup

Before embarking on any calculation, a firm grasp of the underlying theory is paramount. Quantum chemical calculations provide a way to solve the Schrödinger equation (or its approximations) for a given molecule, yielding information about its energy, structure, and properties. For organic molecules like 3-Methyl-triazolo[4,3-a]pyridine, Density Functional Theory (DFT) has emerged as the workhorse method due to its exceptional balance of computational cost and accuracy.[4][5][7]

The "Why" of Method Selection: DFT and the B3LYP Functional

Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. The core challenge in DFT lies in finding the exact exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.

For the triazolopyridine system, we recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[8]

  • Expertise & Causality : Why B3LYP? It is a hybrid functional, meaning it mixes a portion of the exact exchange from Hartree-Fock theory with exchange and correlation energies from other sources. This approach has been shown to be highly effective for a wide range of organic molecules, accurately predicting geometries, vibrational frequencies, and electronic properties.[6][7] Its widespread use provides a wealth of benchmark data, making it a trustworthy and reliable choice for systems where extensive experimental data may be lacking. For instance, studies on the related 1,2,4-triazolo[4,3-a]pyridin-3-amine have successfully used B3LYP to analyze molecular structure and vibrational spectra.[8][9]

Choosing the Right "Lens": The 6-311G(d,p) Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy and cost of the calculation. For 3-Methyl-triazolo[4,3-a]pyridine, the 6-311G(d,p) basis set is an excellent starting point.

  • Expertise & Causality : Let's break down this notation:

    • 6-311G : This is a Pople-style, split-valence basis set. It uses one function for core atomic orbitals and three functions for valence orbitals, allowing for greater flexibility in describing the electron distribution involved in chemical bonding.

    • (d,p) : These are polarization functions . The 'd' functions are added to heavy (non-hydrogen) atoms, and 'p' functions are added to hydrogen atoms. These functions allow the orbitals to change shape and "polarize" in the presence of the electric field of other atoms. For a heteroaromatic system like ours, with nitrogen lone pairs and a π-system, polarization functions are not optional; they are critical for accurately describing the non-spherical electron density and, consequently, the molecular geometry and reactivity. Similar studies on related triazolopyridine systems have validated the use of such basis sets.[7][8]

Computational Workflow Overview

A successful quantum chemical analysis follows a logical, self-validating progression. The workflow ensures that subsequent property calculations are performed on a physically meaningful molecular structure.

G cluster_prep Preparation cluster_core_calc Core Calculations cluster_analysis Analysis & Properties cluster_validation Validation Build 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) Opt 2. Geometry Optimization (Find energy minimum) Build->Opt Input Geometry Freq 3. Frequency Calculation (Confirm minimum, get thermochemistry) Opt->Freq Optimized Geometry Props 4. Electronic Properties (HOMO, LUMO, MEP) Freq->Props Verified Minimum Spec 5. Spectra Simulation (IR, Raman, UV-Vis) Freq->Spec Vibrational Modes Validation 6. Comparison with Experimental Data Props->Validation Spec->Validation

Caption: Computational chemistry workflow for molecular property prediction.

Part 2: Step-by-Step Computational Protocol

This section provides a detailed methodology for performing the calculations using a common quantum chemistry software package like Gaussian. The keywords and structure are generally transferable to other software.

Step 1: Building the Initial Molecular Structure
  • Software : Use a molecular editor such as GaussView or the open-source Avogadro.

  • Procedure :

    • Construct the 3-Methyl-[4][5][6]triazolo[4,3-a]pyridine molecule (C₇H₇N₃).[10]

    • Ensure correct atom types, valencies, and initial bond lengths. The fused pyridine and triazole rings form the core structure.

    • Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) within the builder software. This provides a reasonable starting geometry, which significantly speeds up the subsequent quantum mechanical optimization.

  • Output : Save the structure as a .xyz or .gjf (Gaussian Input) file.

Step 2: Geometry Optimization

The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

  • Input File Preparation : Create a text file (e.g., 3-Me-TP_opt.gjf).

  • Keyword Explanation (Trustworthiness & Self-Validation) :

    • #p: Requests "print" level output for more detail.

    • opt: The core keyword that requests a geometry optimization. The software will iteratively adjust the atomic positions to minimize the total energy.

    • B3LYP/6-311G(d,p): Specifies our chosen level of theory.

    • 0 1: Represents the molecule's charge (0, neutral) and spin multiplicity (1, singlet, as it is a closed-shell molecule).

  • Execution : Run the calculation using your quantum chemistry software.

Step 3: Vibrational Frequency Calculation

This step is mandatory to validate the optimized geometry.

  • Purpose :

    • Confirmation of Minimum : A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the structure is not a stable minimum and the optimization needs to be re-run or re-evaluated.

    • Thermochemical Data : Provides zero-point vibrational energy (ZPVE), thermal energies, and entropies.

    • IR/Raman Spectra : Predicts the vibrational spectra, which can be directly compared to experimental data.

  • Input File Preparation : Use the optimized geometry from the checkpoint file (.chk) of the previous step.

  • Keyword Explanation :

    • freq: Requests the frequency calculation.

    • geom=check guess=read: Instructs the program to read the optimized geometry and wavefunction from the previous step's checkpoint file, ensuring consistency.

Step 4: Calculation of Electronic Properties

Using the validated minimum-energy structure, we can now calculate key electronic properties that are vital for understanding reactivity and intermolecular interactions in drug design.

  • Analysis of Output : The output file from the frequency calculation already contains much of the necessary information. Key properties to extract include:

    • Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

    • Dipole Moment : Indicates the overall polarity of the molecule, which is critical for understanding solubility and non-covalent interactions.

    • Molecular Electrostatic Potential (MEP) : A map of electrostatic potential onto the electron density surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. This is invaluable for predicting how the molecule will interact with a biological receptor.

  • Visualization : Use software like GaussView, Avogadro, or Chemcraft to visualize the HOMO, LUMO, and MEP surfaces.

Part 3: Data Analysis and Validation

The results of quantum chemical calculations are only meaningful when properly analyzed and, where possible, validated against experimental evidence.

Structural Parameters

Table 1: Predicted Structural and Electronic Properties

Parameter Calculated Value (B3LYP/6-311G(d,p))
Total Energy (Hartree) Value from output
HOMO Energy (eV) Value from output
LUMO Energy (eV) Value from output
HOMO-LUMO Gap (eV) Calculated from above

| Dipole Moment (Debye) | Value from output |

(Note: Actual values would be populated from the calculation output file.)

Vibrational Analysis

The calculated vibrational frequencies can be compared to experimental IR or Raman spectra. It is standard practice to scale the calculated frequencies by a factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and limitations in the theoretical model.[6] A good match between the scaled theoretical spectrum and the experimental one is a strong validation of the computational model. Spectroscopic data for 3-Methyl-1,2,4-triazolo[4,3-a]pyridine can be found in chemical databases.[12]

Interpreting Electronic Properties for Drug Design
  • MEP Analysis : For 3-Methyl-triazolo[4,3-a]pyridine, the MEP is expected to show negative potential (red) around the nitrogen atoms of the pyridine and triazole rings due to their lone pairs. These regions are prime candidates for forming hydrogen bonds with amino acid residues in a protein active site. The methyl group and aromatic protons will exhibit positive potential (blue/green).

  • HOMO/LUMO Visualization : The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. This information can guide the synthesis of new derivatives with modified reactivity.

G cluster_molecule 3-Methyl-triazolo[4,3-a]pyridine cluster_receptor Biological Target (Receptor) mol Molecule Properties Structure Electronic Character rec Receptor Active Site H-Bond Donors H-Bond Acceptors Hydrophobic Pockets mol:f1->rec:f1 N atoms (Lone Pairs) (Negative MEP) mol:f1->rec:f0 Aromatic C-H (Positive MEP) mol:f0->rec:f2 Methyl Group & Rings (Shape Complementarity)

Caption: Logical relationships between molecular properties and receptor interactions.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical calculation of 3-Methyl-triazolo[4,3-a]pyridine. By grounding our choices in established theory (DFT), employing a reliable functional and basis set (B3LYP/6-311G(d,p)), and following a self-validating workflow from optimization to frequency analysis, we can generate high-quality, trustworthy data. The true power of these calculations lies not in the numbers themselves, but in their interpretation. The resulting insights into the molecule's structure, stability, and electronic landscape provide an invaluable roadmap for medicinal chemists and drug development professionals, accelerating the journey from molecular concept to therapeutic reality.

References

The Synthetic Chemist's Guide to Triazolo[4,3-a]pyridines: A Comprehensive Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Thetriazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug development. This fused heterocyclic system is a privileged structure, appearing in a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, herbicidal, and anticancer properties.[1] Notably, this scaffold forms the core of the well-known antidepressant drug, Trazodone. The therapeutic importance of triazolopyridines has spurred the development of diverse and innovative synthetic strategies.[1]

This in-depth technical guide provides a comprehensive overview of the core synthetic methods for constructing thetriazolo[4,3-a]pyridine ring system. Designed for researchers, scientists, and drug development professionals, this guide delves into the mechanistic underpinnings of these reactions, offers practical, field-proven insights, and provides detailed experimental protocols for key transformations.

I. The Workhorse Approach: Cyclization of 2-Hydrazinopyridines

The most prevalent and versatile strategy for the synthesis oftriazolo[4,3-a]pyridines involves the cyclization of 2-hydrazinopyridines with a variety of one-carbon donors. This approach is favored for its operational simplicity and the ready availability of the starting materials.

A. Reaction with Aldehydes followed by Oxidative Cyclization

A widely employed one-pot method involves the condensation of 2-hydrazinopyridine with an aldehyde to form a pyridinylhydrazone intermediate, which is then subjected to oxidative cyclization.[2][3] This method is highly efficient and tolerant of a wide range of functional groups on the aldehyde.

Mechanism of Oxidative Cyclization:

The reaction proceeds through the initial formation of the pyridinylhydrazone. In the presence of an oxidizing agent, the hydrazone undergoes an intramolecular electrophilic cyclization onto the pyridine nitrogen, followed by aromatization to yield the final triazolo[4,3-a]pyridine.

Oxidative_Cyclization_Mechanism Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Pyridinylhydrazone Intermediate Hydrazinopyridine->Hydrazone Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone Oxidant Oxidizing Agent Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Triazolopyridine [1,2,4]Triazolo[4,3-a]pyridine Cyclized_Intermediate->Triazolopyridine Oxidation & Aromatization

Figure 1: General mechanism of oxidative cyclization of 2-pyridylhydrazones.

A variety of oxidizing systems have been successfully employed, including N-chlorosuccinimide (NCS), iodobenzene diacetate (IBD), and potassium iodide with an oxidant.[4][5] The choice of oxidant can influence the reaction conditions and yields. For instance, NCS in DMF at 0 °C provides a very mild and high-yielding protocol.[4]

Experimental Protocol: One-Pot Synthesis of 3-Aryl-triazolo[4,3-a]pyridines using NCS

  • To a stirred solution of 2-hydrazinopyridine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in dimethylformamide (DMF, 5 mL) at 0 °C, add N-chlorosuccinimide (NCS, 1.1 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C for approximately 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated solid by filtration and wash it with petroleum ether.

  • Dissolve the resulting solid in hot water (50 mL) and add triethylamine (1.0 mmol) dropwise while cooling.

  • Filter the formed pale yellow plates and wash with cold water to afford the pure product.[4]

EntryAldehyde (R)OxidantYield (%)Reference
1PhenylNCS>90[4]
24-ChlorophenylTCCA88[3]
34-MethoxyphenylTCCA87[3]
42-NaphthylTCCA85[3]

Table 1: Examples of one-pot synthesis of 3-substitutedtriazolo[4,3-a]pyridines via oxidative cyclization.

B. Reaction with α-Keto Acids

A highly efficient, one-pot synthesis oftriazolo[4,3-a]pyridines can be achieved through the reaction of 2-hydrazinopyridines with α-keto acids. This method, catalyzed by potassium iodide with tert-butyl hydroperoxide (TBHP) as the terminal oxidant, is notable for being transition-metal-free and environmentally friendly.[6][7]

Plausible Reaction Mechanism:

The reaction is proposed to proceed via the in situ generation of hypoiodate from the oxidation of iodide by TBHP. This is followed by the oxidation of the initially formed hydrazone intermediate, intramolecular nucleophilic cyclization, and subsequent decarboxylative aromatization to yield the final product.[6]

Keto_Acid_Mechanism Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Hydrazone Intermediate Hydrazinopyridine->Hydrazone Condensation Keto_Acid α-Keto Acid Keto_Acid->Hydrazone KI KI TBHP tBuO2H Cyclized_Decarboxylated Cyclized Intermediate (after decarboxylation) Hydrazone->Cyclized_Decarboxylated Oxidative Cyclization & Decarboxylation Triazolopyridine [1,2,4]Triazolo[4,3-a]pyridine Cyclized_Decarboxylated->Triazolopyridine Aromatization

Figure 2: Proposed mechanism for the KI-catalyzed synthesis from α-keto acids.

This methodology demonstrates good substrate scope with various substituted 2-hydrazinopyridines and α-keto acids.

II. Modern Synthetic Approaches

In recent years, the development of novel synthetic methodologies has provided more efficient and versatile routes to thetriazolo[4,3-a]pyridine core. These methods often offer advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

A. Palladium-Catalyzed Synthesis

A powerful and convenient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine.[8][9] This reaction proceeds with high chemoselectivity at the terminal nitrogen atom of the hydrazide. The resulting intermediate is then subjected to dehydration and cyclization, often under microwave irradiation, to afford the desired triazolopyridine.[8][9]

Experimental Workflow:

Pd_Catalyzed_Workflow cluster_reactants Reactants Step1 Step 1: Pd-Catalyzed Cross-Coupling Step2 Step 2: Microwave-Assisted Dehydration/Cyclization Step1->Step2 Intermediate Product Final Product: [1,2,4]Triazolo[4,3-a]pyridine Step2->Product Chloropyridine 2-Chloropyridine Chloropyridine->Step1 Hydrazide Hydrazide Hydrazide->Step1

Figure 3: Workflow for the palladium-catalyzed synthesis of triazolopyridines.

This two-step sequence is highly effective for the synthesis of a variety of 3-substitutedtriazolo[4,3-a]pyridines.

Experimental Protocol: Palladium-Catalyzed Synthesis

Step 1: Palladium-Catalyzed Coupling

  • To a mixture of 2-chloropyridine (1.0 mmol), the desired hydrazide (1.2 mmol), cesium carbonate (2.0 mmol), and a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand) in an appropriate solvent (e.g., toluene), heat the reaction under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled intermediate.

Step 2: Microwave-Assisted Cyclization

  • Dissolve the intermediate from Step 1 in acetic acid in a microwave-safe vial.

  • Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 140 °C for 15 minutes).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the finaltriazolo[4,3-a]pyridine.[8][9]

B. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[10] The synthesis oftriazolo[4,3-a]pyridines and their derivatives has significantly benefited from this technology.

For instance, the synthesis of the key Trazodone intermediate, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, and its subsequent alkylation can be efficiently carried out under microwave conditions.[11][12] One-pot microwave-assisted syntheses of Trazodone have been developed, starting from 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, 1-bromo-3-chloropropane, and 1-(3-chlorophenyl)piperazine, achieving good yields in a matter of seconds.[11]

General Protocol for Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines (as an illustrative example):

  • A mixture of 5-(methylthio)-2H-1,2,4-triazol-3-amine (0.01 mol), a β-diketone (0.01 mol), and an appropriate aromatic aldehyde (0.01 mol) in ethanol (5 mL) is placed in a microwave reactor vial.

  • The mixture is irradiated under microwave conditions at 120 °C for 10-15 minutes.

  • The microwave irradiation is operated in 30-second cycles.

  • After the reaction, the mixture is allowed to cool to room temperature and then filtered to yield the product.[13]

MethodKey FeaturesAdvantages
Classical Cyclization Readily available starting materials (2-hydrazinopyridine).Cost-effective, straightforward.
Palladium-Catalyzed High chemoselectivity and functional group tolerance.Versatile for introducing various substituents.
Microwave-Assisted Rapid reaction times, often higher yields.Increased efficiency, suitable for high-throughput synthesis.

Table 2: Comparison of major synthetic strategies fortriazolo[4,3-a]pyridines.

III. Synthesis of a Key Pharmaceutical Intermediate: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is of significant industrial importance as it is a crucial intermediate in the production of Trazodone.[14][15]

A common laboratory-scale synthesis involves the reaction of 2-hydrazinopyridine with a suitable one-carbon source that can provide the carbonyl group, followed by cyclization. An alternative approach starts from 2-chloropyridine.

A Practical and Eco-Friendly Process for 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one:

An environmentally friendly process for the preparation of this key intermediate has been developed using water as a solvent.[15]

Conclusion

The synthesis of thetriazolo[4,3-a]pyridine scaffold has evolved significantly, with a range of methodologies now available to the synthetic chemist. The classical approach involving the cyclization of 2-hydrazinopyridines remains a robust and widely used strategy. Modern methods, particularly palladium-catalyzed cross-coupling and microwave-assisted reactions, have expanded the synthetic toolbox, enabling the rapid and efficient construction of diverse libraries of these important heterocyclic compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, the scale of the reaction, and the available resources. The continued development of novel, efficient, and sustainable methods for the synthesis oftriazolo[4,3-a]pyridines will undoubtedly facilitate the discovery of new therapeutic agents with this privileged scaffold.

References

CAS number and IUPAC name for 3-Methyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identifiers, physicochemical properties, established synthesis protocols, and key reactivity patterns. The core of this guide focuses on the compound's role as a privileged scaffold in modern drug discovery, exploring its applications in developing novel therapeutics for oncology, neurological disorders, and infectious diseases. Detailed experimental methodologies, data summaries, and workflow visualizations are provided to support researchers and drug development professionals in leveraging this versatile molecular framework.

Core Identifiers and Physicochemical Properties

3-Methyl-[1][2][3]triazolo[4,3-a]pyridine is a fused bicyclic heteroaromatic compound. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring creates a unique electronic environment that imparts chemical stability and facilitates diverse biological interactions.[4]

PropertyValueSource
IUPAC Name 3-methyl-[1][2][3]triazolo[4,3-a]pyridine[4]
Synonyms 3-Methyl-1,2,4-triazolo[4,3-a]pyridine[1]
CAS Number 1004-65-5[1][3][4][5]
Molecular Formula C₇H₇N₃[1][3][5]
Molecular Weight 133.15 g/mol [1]
Topological Polar Surface Area (TPSA) 30.19 Ų[1]
LogP 1.03772[1]

Introduction: The Significance of the Triazolopyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine ring system is a cornerstone in contemporary medicinal chemistry.[6] This structural motif is present in numerous clinically approved drugs and late-stage clinical candidates, a testament to its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and its ability to engage with a wide array of biological targets.[7]

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

  • Central Nervous System (CNS) Activity: The most famous example is Trazodone, an antidepressant that functions as a serotonin antagonist and reuptake inhibitor.[7][8] This has spurred the investigation of other analogues for anxiolytic, anticonvulsant, and sedative properties.

  • Antimicrobial and Antifungal Activity: The scaffold has been shown to be effective against various bacterial and fungal strains.[2][8]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have been identified as potential treatments for inflammation and pain.[8]

  • Oncology: More recently, the[1][2][3]triazolo[4,3-a]pyridine core has emerged as a promising framework for developing novel cancer therapeutics, including potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway[9] and antagonists of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[10]

Beyond medicine, this heterocyclic system has been explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where it can function as an electron-acceptor unit.[2] This guide will focus on the synthesis and application of the 3-methyl substituted variant, a key building block for accessing more complex and functionalized derivatives.

Synthesis and Reactivity

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is well-established, with several versatile methods available. The most common and direct approach involves the cyclization of 2-hydrazinylpyridine with a suitable one-carbon electrophile. For the synthesis of the target compound, 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine, this electrophile is an acetyl group equivalent.

General Synthesis Workflow

The reaction proceeds via an initial acylation of the terminal nitrogen of the hydrazine moiety, followed by an acid-catalyzed intramolecular cyclodehydration to form the fused triazole ring. This method is robust, generally high-yielding, and tolerant of various substituents on the pyridine ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product R1 2-Hydrazinylpyridine P1 Step 1: Acylation (Formation of Hydrazide Intermediate) R1->P1 R2 Acetyl Source (e.g., Acetic Anhydride, Acetyl Chloride) R2->P1 P2 Step 2: Cyclodehydration (Acid Catalyst, Heat) P1->P2 Intermediate FP 3-Methyl-[1,2,4]triazolo [4,3-a]pyridine P2->FP PD1_Inhibition T_Cell T-Cell PD1 PD-1 Receptor Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand PD1->PDL1 Binding leads to T-Cell Exhaustion Inhibitor Triazolopyridine Inhibitor Inhibitor->PDL1 Blocks Interaction

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3-Methyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocol detailed herein leverages an operationally simple, room-temperature reaction between readily available 2-hydrazinopyridine and acetaldehyde, followed by an in-situ oxidative cyclization. We delve into the mechanistic underpinnings of the reaction, offer a meticulously detailed step-by-step protocol, and provide expert insights into critical parameters to ensure high yield and purity. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this valuable molecular framework.

Introduction and Significance

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including neuroprotective, antifungal, and antibacterial activities.[4] The development of efficient and atom-economic synthetic routes to these compounds is therefore a high-priority objective in synthetic and medicinal chemistry.

Traditional multi-step syntheses often suffer from drawbacks such as prolonged reaction times, harsh conditions, and the need to isolate intermediates, leading to lower overall yields and increased waste. One-pot syntheses, which combine multiple reaction steps into a single operation, offer a compelling alternative by enhancing efficiency, reducing operational complexity, and improving the overall environmental footprint of the process.[5][6]

This application note focuses on a robust one-pot procedure for synthesizing the 3-methyl substituted analogue, a key building block for further chemical elaboration. The methodology is centered on the initial formation of a 2-pyridylhydrazone intermediate, which then undergoes a mild oxidative cyclization to yield the final aromatic product.

Reaction Principle and Mechanism

The synthesis proceeds via a two-stage sequence within a single reaction vessel: (I) condensation to form a hydrazone, followed by (II) intramolecular oxidative C-N bond formation.

Stage I: Hydrazone Formation The reaction initiates with a nucleophilic attack of the terminal nitrogen of 2-hydrazinopyridine onto the carbonyl carbon of acetaldehyde. This is a classic condensation reaction that, after dehydration, forms the key intermediate, acetaldehyde (pyridin-2-yl)hydrazone.

Stage II: Oxidative Cyclization The formed hydrazone is then subjected to an oxidizing agent. Several methods have been reported for this key transformation, including the use of N-Chlorosuccinimide (NCS), iodine, or electrochemical approaches.[1][2][7] This protocol will focus on NCS, which facilitates a mild and high-yielding cyclization.[1] The mechanism is proposed to involve the formation of a chlorohydrazone intermediate. The inherent basicity of the pyridine nitrogen then facilitates an intramolecular nucleophilic attack, leading to cyclization and subsequent elimination of HCl and aromatization to furnish the stable triazole ring system.[1]

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A 2-Hydrazinopyridine C Acetaldehyde (pyridin-2-yl)hydrazone A->C Condensation (-H₂O) B Acetaldehyde B->C D 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine C->D Oxidative Cyclization (+ NCS, - Succinimide, - HCl)

Caption: High-level overview of the one-pot synthesis pathway.

A more detailed plausible mechanism for the oxidative cyclization step is presented below.

G hydrazone Hydrazone Intermediate chloro_intermediate N-Chloro Intermediate hydrazone->chloro_intermediate + NCS ncs NCS succinimide Succinimide ncs->succinimide Reduced cyclized Cyclized Intermediate (non-aromatic) chloro_intermediate->cyclized Intramolecular Nucleophilic Attack product This compound cyclized->product Aromatization (-H⁺, -Cl⁻) hcl HCl

Caption: Plausible mechanism of the NCS-mediated oxidative cyclization.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale and can be adjusted accordingly.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)EquivalentsPurity
2-Hydrazinopyridine109.131.09 g10.01.0>98%
Acetaldehyde44.050.53 mL (0.42 g)9.50.95>99%
N-Chlorosuccinimide (NCS)133.531.40 g10.51.05>98%
N,N-Dimethylformamide (DMF)-50 mL--Anhydrous
Saturated NaHCO₃ (aq)-50 mL---
Brine-30 mL---
Ethyl Acetate (EtOAc)-150 mL--ACS Grade
Anhydrous MgSO₄ or Na₂SO₄-~5 g---

Note on Acetaldehyde: Acetaldehyde is a volatile liquid (B.P. 21°C). It is crucial to handle it in a well-ventilated fume hood and store it refrigerated. Using a slight sub-stoichiometric amount can help minimize unreacted aldehyde in the final work-up.

Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (optional, for acetaldehyde addition)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Step-by-Step Procedure

Workflow Visualization

G A 1. Dissolve 2-Hydrazinopyridine in DMF in flask B 2. Add Acetaldehyde Stir at RT for 1 hr A->B C 3. Cool flask to 0°C (Ice Bath) B->C D 4. Add NCS portion-wise over 15 min C->D E 5. Warm to RT Stir for 2-3 hrs (Monitor by TLC) D->E F 6. Quench with water and extract with EtOAc E->F G 7. Wash organic layer (NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify product (Chromatography/Recrystallization) H->I J 10. Characterize (NMR, MS, MP) I->J

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydrazinopyridine (1.09 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask and stir at room temperature until all the solid has dissolved.

  • Hydrazone Formation: Carefully add acetaldehyde (0.53 mL, 9.5 mmol) to the solution. Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the hydrazone intermediate by TLC (Typical mobile phase: 50% Ethyl Acetate in Hexanes). The hydrazone spot should appear, and the 2-hydrazinopyridine spot should diminish.

  • Cooling: After 1 hour, place the reaction flask in an ice-water bath and allow the solution to cool to 0°C.

  • Oxidative Cyclization: Slowly add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol) to the cold reaction mixture in small portions over approximately 15 minutes.

    • Causality Insight: Portion-wise addition at 0°C is critical to control the exothermicity of the oxidative reaction and prevent the formation of undesired side products.[1]

  • Reaction Completion: After the complete addition of NCS, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC until the hydrazone intermediate is fully consumed.

  • Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 30 mL). The bicarbonate wash neutralizes any residual acid (HCl) generated during the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either:

    • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Recrystallization: From a suitable solvent system such as ethyl acetate/hexanes or ethanol/water.

  • Characterization: The purified product should be a white to off-white solid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and melting point). Expected yield: 75-85%.

Expert Insights and Troubleshooting

Potential IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete hydrazone formation.Ensure acetaldehyde is fresh. Extend the stirring time at room temperature before adding NCS.
Inefficient oxidation.Ensure NCS is of high purity. Check reaction temperature during addition; if it rises too much, side reactions may occur.
Incomplete Reaction Insufficient oxidant or reaction time.Use a slight excess of NCS (1.05-1.1 eq). Increase the reaction time at room temperature and monitor closely by TLC.
Multiple Spots on TLC Side product formation due to overheating.Maintain strict temperature control (0°C) during NCS addition.
Impure starting materials.Verify the purity of 2-hydrazinopyridine and acetaldehyde before starting.

Safety Precautions

  • General: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Hydrazinopyridine: Toxic and a suspected mutagen. Avoid inhalation, ingestion, and skin contact.

  • Acetaldehyde: Extremely flammable and volatile. Keep away from ignition sources. It is an irritant to the eyes and respiratory system.

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Do not mix with combustible materials.

  • DMF: A skin and respiratory irritant. It is readily absorbed through the skin.

References

Application Notes & Protocols: The 3-Methyl-triazolo[4,3-a]pyridine Scaffold in Modern Medicinal Chemistry

Application Notes & Protocols: The 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine Scaffold in Modern Medicinal Chemistry

Abstract

The[1][2][3]triazolo[4,3-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. This guide provides an in-depth exploration of the 3-methyl substituted variant of this scaffold, offering detailed synthetic protocols, application case studies against key disease targets, and general bioassay methodologies for researchers in drug discovery.

The[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Foundation for Drug Discovery

The fusion of a 1,2,4-triazole ring with a pyridine ring creates the[1][2][3]triazolo[4,3-a]pyridine system. This heterocyclic structure is a bioisostere of purine, which allows it to interact with many of the biological targets that recognize purine-based ligands, such as kinases.[4] The scaffold's inherent chemical stability and synthetic tractability have made it a favorite among medicinal chemists.

Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, herbicidal, and anticonvulsant properties.[5][6][7][8] In recent years, its application has expanded into cutting-edge therapeutic areas like oncology and immunotherapy, where it serves as the foundation for potent and selective inhibitors of targets such as c-Met, Smoothened (Smo), and the PD-1/PD-L1 protein-protein interaction.[9][10][11] The 3-methyl substitution, in particular, often serves as a crucial starting point for further derivatization and exploration of structure-activity relationships (SAR).

Synthesis and Derivatization Protocols

The construction of the triazolopyridine core is most commonly achieved through the cyclization of a 2-hydrazinopyridine precursor. The following protocols outline a general synthesis for the 3-methyl scaffold and subsequent functionalization.

Protocol 2.1: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine Core

This protocol describes a classical and reliable method involving the condensation of 2-hydrazinopyridine with an acetyl source, followed by cyclization.

Materials:

  • 2-Hydrazinopyridine

  • Acetic anhydride or Triethyl orthoacetate

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydrazinopyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq). Causality Note: Acetic anhydride serves as the source for the acetyl group which will form the triazole ring and the C3-methyl group. Acetic acid acts as both the solvent and an acid catalyst for the cyclodehydration step.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Workflow for Scaffold Synthesis and Derivatization

The following diagram illustrates a typical workflow for creating a library of compounds based on the triazolopyridine scaffold.

Gcluster_synthesisCore Synthesiscluster_derivatizationScaffold Derivatizationcluster_evaluationBiological Evaluationstart2-HydrazinopyridinePrecursorscyclizationCondensation &Cyclodehydrationstart->cyclizationreagentCyclization Reagent(e.g., Acetic Anhydride)reagent->cyclizationcore3-Methyl-[1,2,4]triazolo[4,3-a]pyridineScaffoldcyclization->corefunctionalizationFunctional GroupIntroduction (e.g., Halogenation)core->functionalizationcouplingCross-Coupling Reactions(e.g., Suzuki, Buchwald)functionalization->couplinglibraryDiverse CompoundLibrarycoupling->libraryscreeningHigh-ThroughputScreeninglibrary->screeninghit_idHit Identificationscreening->hit_idsarSAR Studies &Lead Optimizationhit_id->sarsar->couplingIterativeDesign

Caption: General workflow for synthesis and diversification.

Applications in Medicinal Chemistry: Case Studies

The true power of the 3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold is demonstrated by its successful application in the development of potent and selective inhibitors for high-value therapeutic targets.

Case Study 1: Inhibition of the PD-1/PD-L1 Immune Checkpoint

The interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small-molecule inhibitors that disrupt this interaction represent a promising frontier in cancer immunotherapy.

  • Application: A novel series of[1][2][3]triazolo[4,3-a]pyridines were designed as potent inhibitors of the PD-1/PD-L1 interaction.[10]

  • Mechanism: These small molecules bind to the PD-L1 dimer interface, inducing its dimerization and sterically hindering its ability to bind to the PD-1 receptor. This restores the activity of T-cells, allowing them to recognize and attack tumor cells.

  • Lead Compound (A22): Compound A22 emerged as a highly potent inhibitor, demonstrating an IC₅₀ of 92.3 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10] Furthermore, it effectively increased the production of interferon-γ (IFN-γ) in a co-culture model, confirming its ability to restore T-cell function.[10]

Gcluster_cancerCancer Cellcluster_tcellT-Cellcluster_inhibitorPDL1PD-L1PD1PD-1PDL1->PD1Binding leads toT-Cell ExhaustionInhibitorTriazolopyridineInhibitor (A22)Inhibitor->PDL1Binds & BlocksGASynthesis ofScaffold LibraryBPrimary Screening(e.g., Cell Viability Assay)A->BCSecondary Screening(e.g., Target-Specific HTRF Assay)B->CDIn Vitro ADME(Metabolic Stability, Solubility)C->DEIn Vivo PK/PD Studies(Pharmacokinetics)D->EFIn Vivo Efficacy(Xenograft Models)E->FGLead OptimizationF->GG->AIterative Design& Synthesis

Application Notes and Protocols for the N-Alkylation of triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated triazolo[4,3-a]pyridines

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][4][5] Its derivatives are known to exhibit a wide range of biological activities, including as potential c-Met inhibitors for cancer therapy.[1] The strategic introduction of alkyl groups onto the nitrogen atoms of the triazole ring profoundly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the position of the alkyl group (N1 versus N2) can dramatically alter the molecule's three-dimensional shape and its ability to interact with biological targets. Consequently, precise and predictable control over the N-alkylation of the triazolo[4,3-a]pyridine core is of paramount importance for researchers in drug discovery and development.

This guide provides a comprehensive overview of the principles and detailed protocols for the N-alkylation of triazolo[4,3-a]pyridines, with a focus on achieving regiochemical control.

Core Principles: Understanding the Regioselectivity of N-Alkylation

The triazolo[4,3-a]pyridine ring system possesses two potential sites for alkylation on the triazole moiety: the N1 and N2 positions. The pyridine nitrogen is generally less nucleophilic and less prone to alkylation under standard conditions, although quaternization can occur under more forcing conditions. The regiochemical outcome of the N-alkylation is not random; it is dictated by a delicate interplay of electronic and steric factors, and most critically, by the reaction conditions, particularly the choice of solvent and base.

A seminal study by Bookser et al. on related azolo-fused heterocycles provides a robust mechanistic framework for understanding this regioselectivity.[6][7][8] The key insight lies in the nature of the anionic intermediate formed upon deprotonation of the triazolo[4,3-a]pyridine.

  • In non-polar, aprotic solvents like Tetrahydrofuran (THF): The use of strong, non-coordinating bases (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) leads to the formation of a tight ion pair (TIP) or close ion pair (CIP) . In this state, the cation (e.g., Na+) is closely associated with the anionic heterocycle. This association can sterically hinder one of the nitrogen atoms, directing the incoming alkylating agent to the other, more accessible nitrogen. For triazolo-fused systems, this often favors alkylation at the N2 position.[6][7]

  • In polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): These solvents are effective at solvating cations, leading to the formation of solvent-separated ion pairs (SSIPs) or even "free" anions. In the absence of a closely associated cation, the regioselectivity is governed more by the intrinsic electronic properties of the anion. In this scenario, the more nucleophilic nitrogen atom will react preferentially. For many related azolo-fused systems, this leads to a preference for N1-alkylation.[6][7]

This solvent-dependent switch in regioselectivity is a powerful tool for the synthetic chemist, allowing for the targeted synthesis of specific N-alkylated isomers.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material,[1][2][3]triazolo[4,3-a]pyridine, and its subsequent regioselective N-alkylation.

Part 1: Synthesis of the Starting Material:[1][2][3]triazolo[4,3-a]pyridine

A common and efficient method for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is the oxidative cyclization of 2-hydrazinopyridine with an aldehyde.[9]

Protocol 1: One-Pot Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines

This protocol is adapted from a facile one-pot synthesis and is suitable for producing a variety of 3-substituted derivatives.[9]

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of iodine (1.2 eq.) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-[1][2][3]triazolo[4,3-a]pyridine.

Part 2: Regioselective N-Alkylation of[1][2][3]triazolo[4,3-a]pyridine

The following protocols detail the conditions for achieving selective N1- and N2-alkylation.

Protocol 2: N2-Selective Alkylation in a Non-Polar Solvent (THF)

This protocol is designed to favor the formation of the N2-alkylated isomer by promoting the formation of a tight ion pair.

Materials:

  • [1][2][3]triazolo[4,3-a]pyridine (or a 3-substituted derivative)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the[1][2][3]triazolo[4,3-a]pyridine (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaHMDS (1.1 eq.) dropwise to the solution. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the careful addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography. The N1 and N2 isomers may be separable by silica gel chromatography.

Protocol 3: N1-Selective Alkylation in a Polar Aprotic Solvent (DMSO)

This protocol aims to produce the N1-alkylated isomer as the major product by utilizing a polar aprotic solvent to favor a solvent-separated ion pair.

Materials:

  • [1][2][3]triazolo[4,3-a]pyridine (or a 3-substituted derivative)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous DMSO under an inert atmosphere, add a solution of the[1][2][3]triazolo[4,3-a]pyridine (1.0 eq.) in anhydrous DMSO dropwise at room temperature. (Alternatively, use K₂CO₃ as the base in DMF).

  • Stir the mixture for 30-60 minutes at room temperature until gas evolution ceases (if using NaH).

  • Add the alkyl halide (1.2 eq.) to the reaction mixture.

  • Stir at room temperature, or gently heat if necessary (e.g., 50-60 °C), until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine to remove the DMSO/DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Data Presentation

The choice of reaction conditions significantly impacts the regioselectivity and yield of the N-alkylation. The following table summarizes expected outcomes based on the principles outlined in the literature for related azolo-fused systems.[6][7][8]

EntrySubstrateAlkylating AgentBaseSolventTemp. (°C)Major IsomerN1:N2 Ratio (Approx.)
1[1][2][3]triazolo[4,3-a]pyridineMethyl IodideNaHMDSTHF0 to RTN2~1:8
2[1][2][3]triazolo[4,3-a]pyridineMethyl IodideNaHDMSORTN1~4:1
3[1][2][3]triazolo[4,3-a]pyridineBenzyl BromideK₂CO₃DMFRT to 50N1Predominantly N1
4[1][2][3]triazolo[4,3-a]pyridineEthyl BromoacetateNaHTHF0 to RTN2Predominantly N2

Note: The ratios are illustrative and can vary depending on the specific substrate and reaction conditions. Empirical optimization is always recommended.

Visualization of Experimental Workflow and Mechanistic Rationale

The following diagrams illustrate the general workflow for the synthesis and regioselective N-alkylation of[1][2][3]triazolo[4,3-a]pyridines, as well as the mechanistic basis for the observed regioselectivity.

G cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Regioselective N-Alkylation A 2-Hydrazinopyridine + Aromatic Aldehyde B One-Pot Reaction (K2CO3, I2, DMF) A->B C [1,2,4]triazolo[4,3-a]pyridine B->C D [1,2,4]triazolo[4,3-a]pyridine E Deprotonation (Base, Solvent) D->E F Alkylation (R-X) E->F I Purification (Chromatography) F->I G N1-Alkyl Isomer H N2-Alkyl Isomer I->G I->H

Caption: General workflow for the synthesis and N-alkylation of[1][2][3]triazolo[4,3-a]pyridines.

G cluster_0 Solvent-Controlled Regioselectivity cluster_1 Non-Polar Solvent (e.g., THF) cluster_2 Polar Aprotic Solvent (e.g., DMSO) Start [1,2,4]triazolo[4,3-a]pyridine + Base TIP Tight Ion Pair (TIP) Steric hindrance at N1 Start->TIP SSIP Solvent-Separated Ion Pair (SSIP) Electronic control Start->SSIP N2_Product Major Product: N2-Alkylated TIP->N2_Product R-X N1_Product Major Product: N1-Alkylated SSIP->N1_Product R-X

Caption: Mechanistic rationale for solvent-controlled regioselectivity in N-alkylation.

Trustworthiness: Characterization and Validation of Regioisomers

The unambiguous determination of the alkylation site is crucial. While 1D ¹H NMR can provide initial clues, co-elution during chromatography and subtle differences in chemical shifts can make definitive assignment challenging. The gold standard for distinguishing between N1 and N2 isomers is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .

  • For the N1-alkylated isomer: A NOE correlation is expected between the protons of the alkyl group and the H8 proton on the pyridine ring.

  • For the N2-alkylated isomer: A NOE correlation should be observed between the protons of the alkyl group and the H3 proton of the triazole ring (if present) or substituents at the 3-position.

This technique provides a self-validating system for confirming the regiochemical outcome of the synthesis.

References

Application Notes & Protocols: Strategic Use of 3-Methyl-triazolo[4,3-a]pyridine in Antimicrobial Drug Design

Application Notes & Protocols: Strategic Use of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine in Antimicrobial Drug Design

Foreword: The Quest for Novel Scaffolds in an Era of Resistance

The escalating crisis of antimicrobial resistance (AMR) demands a paradigm shift in our approach to antibiotic discovery. The exploration of novel chemical frameworks that can evade existing resistance mechanisms is paramount. Heterocyclic compounds, particularly those containing nitrogen, have long been a fertile ground for medicinal chemistry.[1][2] Among these, the[3][4][5]triazolo[4,3-a]pyridine system has been identified as a privileged scaffold, demonstrating a wide array of biological activities.[1] This guide focuses on the strategic application of the 3-Methyl-[3][4][5]triazolo[4,3-a]pyridine core in the design and development of next-generation antimicrobial agents. We will delve into the mechanistic underpinnings, synthetic strategies, and robust evaluation protocols necessary to advance compounds from this class toward clinical consideration.

Section 1: Mechanism of Action - Targeting Bacterial DNA Replication

The antimicrobial efficacy of many triazole-based compounds is attributed to their ability to interfere with essential bacterial enzymes. For the[3][4][5]triazolo[4,3-a]pyridine class, a primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[8] By binding to these enzymes, the compounds prevent the resealing of DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[3][8] This targeted approach provides a clear rationale for the development of these compounds as potent antibacterial agents.

Gcluster_0Drug Actioncluster_1Bacterial Targetcluster_2Cellular Consequencedrug3-Methyl-triazolo[4,3-a]pyridineDerivativegyraseDNA Gyrase / Topoisomerase IVdrug->gyrase InhibitionreplicationInhibition of DNAReplication & Repairgyrase->replication DisruptiondeathBacterial Cell Deathreplication->death Leads to

Figure 1: Proposed mechanism of action for 3-Methyl-[3][4][5]triazolo[4,3-a]pyridine derivatives.

Section 2: Synthesis of the Core Scaffold and Derivatives

A robust and versatile synthetic route is the foundation of any structure-activity relationship (SAR) study. The synthesis of 3-substituted-[3][4][5]triazolo[4,3-a]pyridines can be efficiently achieved through the oxidative cyclization of corresponding hydrazones. This method allows for the introduction of diverse substituents at the 3-position, which is crucial for exploring the chemical space and optimizing antimicrobial activity.

Protocol 2.1: Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines via Oxidative Cyclization

Rationale: This protocol, adapted from methods utilizing hypervalent iodine reagents, provides a clean and efficient means to construct the triazolopyridine core.[4][9] Iodobenzene diacetate is a mild oxidant that facilitates the intramolecular cyclization of the hydrazone precursor under gentle conditions.

Materials:

  • 2-Hydrazinopyridine

  • Substituted aryl aldehydes

  • Ethanol

  • Iodobenzene diacetate (IBD)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in ethanol.

    • Add the desired substituted aryl aldehyde (1.0 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

    • The resulting hydrazone can often be isolated by filtration or used directly in the next step after solvent evaporation.

  • Oxidative Cyclization:

    • Dissolve the crude hydrazone in dichloromethane (DCM).

    • Add iodobenzene diacetate (IBD) (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Continue stirring for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench any remaining acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3-aryl-[3][4][5]triazolo[4,3-a]pyridine derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Gstart2-Hydrazinopyridine +Substituted AldehydehydrazoneHydrazone Formation(Ethanol, RT)start->hydrazonecyclizationOxidative Cyclization(IBD, DCM)hydrazone->cyclizationpurificationPurification(Column Chromatography)cyclization->purificationproduct3-Aryl-[1,2,4]triazolo[4,3-a]pyridinepurification->product

Figure 2: General workflow for the synthesis of 3-Aryl-[3][4][5]triazolo[4,3-a]pyridine derivatives.

Section 3: In Vitro Antimicrobial Evaluation

A standardized assessment of antimicrobial activity is critical for comparing the potency of newly synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Rationale: This method provides a quantitative measure of a compound's ability to inhibit microbial growth in a reproducible and high-throughput format, adhering to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Salmonella typhi)

  • Synthesized compounds (stock solutions in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (for viability indication, optional)

  • Incubator (35-37°C)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: Wells containing a serial dilution of a standard antibiotic.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, the addition of a viability dye like resazurin can provide a colorimetric endpoint.

Section 4: Structure-Activity Relationship (SAR) - An Illustrative Study

SAR studies are essential for optimizing the lead compound. By systematically modifying the substituents on the 3-Methyl-[3][4][5]triazolo[4,3-a]pyridine scaffold, we can identify the key chemical features that govern antibacterial potency. While specific data for the 3-methyl parent scaffold is limited in publicly accessible literature, we can extrapolate from related structures, such as the findings of Sadana et al. for triazolo[4,3-a]quinolines, to create a representative SAR table.[4]

Illustrative SAR Data for 3-Substituted-[3][4][5]triazolo[4,3-a]pyridine Derivatives

Compound IDR (at position 3)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. S. typhi
1 Phenyl64128
2 4-Chlorophenyl3264
3 4-Nitrophenyl1632
4 2-Furyl3264
5 5-Nitro-2-furyl816
Ciprofloxacin (Reference)0.50.25

Note: This table is for illustrative purposes to demonstrate potential SAR trends and does not represent experimentally verified data for this specific scaffold.

Interpretation of SAR Trends:

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂) on the aromatic ring at the 3-position (Compound 3 vs. 1) appears to enhance antibacterial activity.

  • Heterocyclic Substituents: Replacing the phenyl ring with a furan ring (Compound 4) maintains moderate activity.

  • Potentiation by Nitro Group: The presence of a nitro group on the heterocyclic substituent (Compound 5) significantly improves potency against both Gram-positive and Gram-negative bacteria, a trend observed in related scaffolds.[4]

Section 5: Assessing Selectivity through Cytotoxicity Testing

A viable antimicrobial drug candidate must be selectively toxic to bacteria while sparing host cells. Therefore, in vitro cytotoxicity assays are a mandatory step in the evaluation process.

Protocol 5.1: MTT Assay for Mammalian Cell Cytotoxicity

Rationale: The MTT assay is a reliable, colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The concentration that causes 50% inhibition of cell viability (IC₅₀) is determined from the dose-response curve.

Calculating the Selectivity Index (SI): The SI provides a quantitative measure of a compound's therapeutic window.

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, indicating greater selectivity for the bacterial target.

Conclusion and Future Directions

The 3-Methyl-[3][4][5]triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel antibacterial agents, likely acting through the inhibition of essential DNA replication enzymes. The synthetic accessibility and potential for diverse functionalization allow for extensive SAR exploration to optimize potency and selectivity. By employing the robust protocols for synthesis, antimicrobial testing, and cytotoxicity evaluation outlined herein, researchers can systematically advance derivatives of this scaffold. Future work should focus on generating a broad library of analogs to establish a comprehensive SAR, followed by in vivo efficacy and pharmacokinetic studies for the most promising candidates.

Application Notes and Protocols: The Emerging Role ofTriazolo[4,3-a]pyridine Derivatives in Oncology Research

Application Notes and Protocols: The Emerging Role of[1][2][3]Triazolo[4,3-a]pyridine Derivatives in Oncology Research

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of[1][2][3]triazolo[4,3-a]pyridine and its related derivatives in the field of cancer research. This document provides an in-depth overview of the mechanisms of action, key molecular targets, and validated experimental protocols for evaluating the anti-cancer properties of this promising class of small molecules.

Introduction: The[1][2][3]Triazolo[4,3-a]pyridine Scaffold - A Privileged Structure in Cancer Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. In the context of oncology, derivatives of this scaffold have been identified as potent inhibitors of various key signaling pathways implicated in tumorigenesis and metastasis. The rigid, planar structure of the triazolopyridine ring system allows for specific interactions within the ATP-binding pockets of kinases and other important protein targets, making it an excellent starting point for the design of targeted cancer therapeutics.[4] This guide will delve into the application of these compounds in targeting several critical cancer-associated pathways.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a known driver in various human cancers, making it a prime target for therapeutic intervention.

Mechanism of Action

Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have been synthesized and identified as potent and selective inhibitors of c-Met kinase.[1] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.

Signaling Pathway Diagram

cMet_pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleuscMetc-Met ReceptorPI3KPI3KcMet->PI3KActivatesRASRAScMet->RASActivatesHGFHGFHGF->cMetBindsInhibitorTriazolopyridineDerivativeInhibitor->cMetInhibitsAktAktPI3K->AktProliferationCell Proliferation,Survival, MotilityAkt->ProliferationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a[1][2][3]triazolo[4,3-a]pyridine derivative.

Experimental Protocols

2.3.1. In Vitro c-Met Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase activity.

  • Principle: A biochemical assay that measures the phosphorylation of a substrate by the c-Met enzyme in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • Recombinant human c-Met kinase is incubated with a specific peptide substrate and ATP.

    • The test compound is added in a series of dilutions.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2.3.2. Cell Viability Assay in c-Met Dependent Cancer Cells

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cells with amplified or overactive c-Met.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Procedure:

    • Seed c-Met dependent cancer cell lines (e.g., SNU-5, MKN-45) in 96-well plates and allow them to adhere overnight.[1]

    • Treat the cells with a range of concentrations of the triazolopyridine derivative for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

2.3.3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Procedure:

    • Implant human gastric (MKN-45) or non-small cell lung (NCI-H1993) tumor cells subcutaneously into nude mice.[1]

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the triazolopyridine derivative (e.g., compound 4d·CH3SO3H) and a vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.[1]

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Quantitative Data Summary
CompoundTargetAssayIC50 / EfficacyCancer ModelReference
4d c-MetKinase Assay0.012 µM-[1]
4d·CH3SO3H c-MetIn vivoDose-dependent tumor inhibitionMKN-45 & NCI-H1993 xenografts[1]
12g c-MetKinase Assay0.052 µM-[6]
12g -MTT Assay3.06 µMHepG2 cells[6]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development and progression of several cancers, including basal cell carcinoma and certain types of medulloblastoma and colorectal cancer.[7]

Mechanism of Action

A key component of the Hh pathway is the transmembrane protein Smoothened (SMO).[7] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors.[1][2][3]Triazolo[4,3-a]pyridine derivatives have been developed as potent SMO inhibitors.[7][8][9] These compounds competitively bind to SMO, preventing its activation and subsequently blocking the entire downstream Hh signaling cascade.[7]

Signaling Pathway Diagram

Hh_pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusPTCHPTCHSMOSMOPTCH->SMOInhibitsSUFUSUFUSMO->SUFUInactivatesHhHedgehogLigandHh->PTCHBindsInhibitorTriazolopyridineDerivativeInhibitor->SMOInhibitsGLIGLISUFU->GLIInhibitsTargetGenesTarget GeneExpressionGLI->TargetGenesActivates

Caption: Inhibition of the Hedgehog signaling pathway by a[1][2][3]triazolo[4,3-a]pyridine derivative targeting SMO.

Experimental Protocols

3.3.1. SMO Binding Assay

  • Objective: To confirm direct binding of the compound to the SMO protein.

  • Principle: This can be assessed using techniques like surface plasmon resonance (SPR) or a competitive binding assay with a fluorescently labeled SMO ligand.

  • Procedure (General):

    • Immobilize recombinant SMO protein on a sensor chip (for SPR) or use cells overexpressing SMO.

    • Introduce the triazolopyridine derivative at various concentrations.

    • Measure the binding affinity (KD) or the displacement of a known fluorescent ligand.

3.3.2. Cell Cycle and Apoptosis Analysis

  • Objective: To determine if SMO inhibition by the compound leads to cell cycle arrest and/or apoptosis.

  • Procedure (Flow Cytometry):

    • Treat cancer cells (e.g., MDA-MB-468 for triple-negative breast cancer) with the compound for 24-48 hours.[8]

    • For cell cycle analysis, fix the cells, stain with propidium iodide (PI), and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

    • For apoptosis analysis, use an Annexin V/PI staining kit and analyze by flow cytometry to quantify early and late apoptotic cells.

Quantitative Data Summary
CompoundTargetAssayIC50 / EfficacyCancer ModelReference
A11 SMO (wild-type)Inhibitory Assay0.27 µM-[7]
A11 SMO (D473H mutant)Inhibitory Assay0.84 µM-[7]
TPB15 SMOHh pathway activation< 0.100 µM-[9]
TPB15 -In vivoGreater anti-tumor activity than VismodegibAnimal models[8][9]

Modulation of the WNT/β-catenin Pathway via Tankyrase Inhibition

The WNT/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation, often due to mutations in components like APC, leads to the accumulation of β-catenin in the nucleus, driving the expression of proliferative genes in many cancers, particularly colorectal cancer.[3]

Mechanism of Action

Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases that play a key role in the WNT/β-catenin pathway by targeting AXIN for degradation. AXIN is a crucial component of the β-catenin destruction complex. By inhibiting Tankyrase, triazolopyridine derivatives can stabilize AXIN, leading to the degradation of β-catenin and the downregulation of its target genes.[3]

Signaling Pathway Diagram

WNT_pathwaycluster_cytoplasmCytoplasmcluster_nucleusNucleusTNKSTankyraseAXINAXINTNKS->AXINDegradesDestructionComplexDestructionComplexAXIN->DestructionComplexComponent ofbeta_cateninβ-cateninDestructionComplex->beta_cateninDegradesTCF_LEFTCF/LEFbeta_catenin->TCF_LEFBindsInhibitorTriazolopyridineDerivativeInhibitor->TNKSInhibitsTargetGenesTarget GeneExpressionTCF_LEF->TargetGenesActivates

Caption: Inhibition of the WNT/β-catenin pathway by a Tankyrase inhibitor.

Experimental Protocols

4.3.1. Western Blot Analysis for β-catenin Levels

  • Objective: To measure the effect of the compound on β-catenin protein levels.

  • Procedure:

    • Treat colorectal cancer cells (e.g., COLO320DM, DLD-1) with the Tankyrase inhibitor for a specified time.[3]

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against active β-catenin, AXIN2, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

Efficacy Data

A triazolopyridine derivative, TI-12403, has been shown to stabilize AXIN2, reduce active β-catenin, and downregulate β-catenin target genes in colorectal cancer cells.[3] It also demonstrated anti-tumor activity in a DLD-1 xenograft mouse model with no visible toxicity and showed synergistic effects when combined with 5-FU.[3]

Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins

BET proteins, particularly BRD4, are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes like c-MYC. The high expression of BRD4 is associated with the development of various cancers, making it a promising therapeutic target.[10]

Mechanism of Action

Triazolopyridine derivatives have been developed as potent BRD4 inhibitors. They bind to the acetyl-lysine binding pocket of the bromodomain of BRD4, preventing its association with acetylated histones and transcription factors. This leads to the suppression of oncogene transcription and subsequent induction of apoptosis in cancer cells.[10]

Experimental Workflow

Caption: Experimental workflow for the evaluation of triazolopyridine-based BRD4 inhibitors.

Quantitative Data Summary
CompoundTargetAssayIC50 / EfficacyCancer ModelReference
12m BRD4 BD1Anti-cancer activity0.02 µMMV4-11 cell line[10]
12m -Apoptosis AssayIncreased apoptosis from 43.2% to 83.2%-[10]
12m -In vivo PKOral bioavailability (F) = 44.8%ICR mice[10]

Dual Kinase Inhibition: A Strategy to Overcome Resistance

Targeting a single kinase can sometimes lead to the development of resistance through the activation of alternative signaling pathways. A promising strategy to overcome this is the development of dual inhibitors that can simultaneously block two or more key cancer-driving kinases.

Rationale and Application

Derivatives of the related triazolo[4,3-b]pyridazine scaffold have been successfully designed as dual inhibitors of c-Met and Pim-1 kinases.[2] Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and contributes to cell survival and proliferation. The dual inhibition of c-Met and Pim-1 offers a potentially more robust anti-cancer effect.

Experimental Validation

The efficacy of these dual inhibitors is typically validated through a series of in vitro and in vivo experiments, including:

  • Individual kinase inhibition assays for both c-Met and Pim-1.

  • Cell viability assays across a panel of cancer cell lines.

  • Western blot analysis to confirm the inhibition of downstream signaling of both pathways (e.g., p-AKT, p-mTOR).[2]

  • Cell cycle and apoptosis assays.

Quantitative Data Summary
CompoundTargetAssayIC50Cancer ModelReference
4g c-MetKinase Assay0.163 µM-[2]
4g Pim-1Kinase Assay0.283 µM-[2]

Conclusion and Future Perspectives

The[1][2][3]triazolo[4,3-a]pyridine scaffold and its related heterocyclic systems represent a highly promising platform for the development of novel anti-cancer agents. The versatility of this core structure allows for the design of potent and selective inhibitors against a wide range of important cancer targets, including c-Met, SMO, Tankyrase, and BRD4. The data presented in these application notes highlight the significant potential of these compounds in preclinical cancer models.

Future research in this area will likely focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Investigating the efficacy of these inhibitors in combination with other standard-of-care chemotherapies and immunotherapies.

  • Exploring the potential of these scaffolds to target other novel cancer-associated proteins.

The continued exploration of triazolopyridine derivatives holds great promise for the future of targeted cancer therapy.

Application Notes and Protocols for High-Throughput Screening of 3-Methyl-triazolo[4,3-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3-Methyl-triazolo[4,3-a]pyridine Scaffold

The 3-Methyl-triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, planar structure and versatile substitution patterns make it an attractive starting point for the development of potent and selective modulators of various biological targets. Libraries based on this scaffold have shown promise in yielding compounds with diverse pharmacological activities, including but not limited to kinase inhibition and G-protein coupled receptor (GPCR) modulation. High-throughput screening (HTS) is an essential tool for rapidly interrogating large libraries of such compounds to identify initial "hit" molecules with desired biological activity.[1][2] This guide provides detailed application notes and protocols for two distinct HTS assays tailored for the discovery of bioactive molecules from 3-Methyl-triazolo[4,3-a]pyridine libraries: a biochemical kinase inhibition assay and a cell-based GPCR signaling assay.

Choosing the Right Assay: A Strategic Approach

The selection of an appropriate HTS assay is paramount for the successful identification of meaningful hits. The choice between a biochemical and a cell-based assay depends on the specific scientific question and the desired information.[3]

  • Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[2] They are ideal for identifying direct inhibitors or binders and are generally less prone to off-target effects. However, they lack the complexity of a cellular environment.[2]

  • Cell-Based Assays: These assays are conducted using living cells and measure the effect of a compound on a specific cellular pathway or phenotype.[4][5] They provide more physiologically relevant data by assessing compound activity in a complex biological context, but can be more susceptible to artifacts and off-target effects.

This guide will detail one of each, providing a comprehensive approach to screening 3-Methyl-triazolo[4,3-a]pyridine libraries.

Protocol 1: Biochemical Kinase Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF®)

Protein kinases are a major class of drug targets, and many heterocyclic compounds are known to be kinase inhibitors.[6][7] This protocol describes a universal, non-radioactive biochemical assay for identifying inhibitors of a generic serine/threonine kinase, a common target for scaffolds like 3-Methyl-triazolo[4,3-a]pyridine. The assay utilizes HTRF® technology, which is a robust and sensitive method for detecting molecular interactions in a homogenous format.[8][9]

Principle of the HTRF® Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The detection is based on a competitive immunoassay format. A specific antibody labeled with a Europium cryptate (the donor fluorophore) recognizes the phosphorylated substrate. A streptavidin-XL665 conjugate (the acceptor fluorophore) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation.[10][11] The resulting HTRF® signal is proportional to the amount of phosphorylated substrate. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the HTRF® signal.[12]

Experimental Workflow

HTRF_Kinase_Assay cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Dispense Compound Library (3-Methyl-triazolo[4,3-a]pyridine) & Controls Kinase_Mix 2. Add Kinase & Substrate Mix Compound->Kinase_Mix Initiate Reaction Incubate_Kinase 3. Incubate at RT Kinase_Mix->Incubate_Kinase Detection_Mix 4. Add HTRF® Detection Reagents Incubate_Kinase->Detection_Mix Stop Reaction Incubate_Detection 5. Incubate at RT Detection_Mix->Incubate_Detection Read_Plate 6. Read Plate on HTRF® Reader Incubate_Detection->Read_Plate

Caption: HTRF® Kinase Inhibition Assay Workflow.

Materials and Reagents
ReagentSupplierPurpose
Kinase of Interest (e.g., PKA)Commercial VendorThe enzyme target.
Biotinylated Substrate PeptideCommercial VendorThe substrate for the kinase.
ATPSigma-AldrichCo-factor for the kinase reaction.
HTRF® Detection ReagentsRevvity (Cisbio)Donor (Eu-cryptate labeled antibody) and acceptor (SA-XL665).
3-Methyl-triazolo[4,3-a]pyridine LibraryIn-house/VendorThe compounds to be screened.
StaurosporineSigma-AldrichPositive control (potent, non-selective kinase inhibitor).
DMSOSigma-AldrichNegative control (vehicle).
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)In-house preparationProvides optimal conditions for the kinase reaction.
384-well low-volume white platesGreiner Bio-OneLow-volume plates suitable for HTS.
HTRF®-compatible plate readerVariousInstrument capable of time-resolved fluorescence detection.
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of each compound from the 3-Methyl-triazolo[4,3-a]pyridine library in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, dispense 20 nL of each compound solution into the wells of a 384-well plate. This will result in a final compound concentration of 10 µM in a 20 µL final assay volume.

    • Dispense 20 nL of Staurosporine (10 mM stock) into the positive control wells.

    • Dispense 20 nL of DMSO into the negative control wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate mix in assay buffer containing the kinase at 2X the final concentration and the biotinylated substrate peptide at 2X the final concentration.

    • Prepare a 2X ATP solution in assay buffer at 2X the final concentration (typically at the Km for ATP).

    • Add 10 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the HTRF® detection reagent mix according to the manufacturer's instructions, containing the Eu-cryptate labeled antibody and SA-XL665 in detection buffer.

    • Add 10 µL of the detection reagent mix to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

Data Analysis and Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Z'-Factor Calculation: A key metric for assay quality.[13][14][15] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][17]

  • Signal-to-Background (S/B) Ratio: S/B = Mean_neg_ctrl / Mean_pos_ctrl A high S/B ratio is desirable.[18][19]

ParameterExample ValueInterpretation
Z'-Factor0.75Excellent assay quality, suitable for HTS.[20][21]
Signal-to-Background (S/B)8.2Good separation between positive and negative controls.
Hit Threshold (% Inhibition)> 50%Compounds exceeding this threshold are considered "hits".

Protocol 2: Cell-Based GPCR β-Arrestin Recruitment Assay using Luciferase Reporter

GPCRs are another prominent target class for drug discovery, and their signaling can be modulated by small molecules.[22][23] This protocol describes a cell-based assay to identify modulators of GPCR signaling by measuring the recruitment of β-arrestin to an activated GPCR. This is a common mechanism of GPCR desensitization and signaling. The assay utilizes a luciferase reporter gene for a sensitive and robust readout.[24][25]

Principle of the β-Arrestin Recruitment Luciferase Reporter Assay

This assay employs a genetically engineered cell line that stably expresses the GPCR of interest fused to a component of a split luciferase enzyme, and β-arrestin fused to the complementary luciferase fragment. Upon GPCR activation by an agonist, β-arrestin is recruited to the receptor, bringing the two luciferase fragments into close proximity. This allows for the reconstitution of a functional luciferase enzyme, which then catalyzes the conversion of a substrate to produce a luminescent signal.[26][27] Antagonists will block this agonist-induced signal, while allosteric modulators may enhance or inhibit it.

Experimental Workflow

B_Arrestin_Assay cluster_prep Cell Plating cluster_treatment Compound Treatment cluster_detection Detection Seed_Cells 1. Seed Reporter Cells Add_Compound 2. Add Compound Library & Controls Seed_Cells->Add_Compound Incubate_Compound 3. Incubate Add_Compound->Incubate_Compound Add_Agonist 4. Add Agonist (for antagonist screen) Incubate_Compound->Add_Agonist Incubate_Agonist 5. Incubate Add_Agonist->Incubate_Agonist Add_Substrate 6. Add Luciferase Substrate Incubate_Agonist->Add_Substrate Read_Plate 7. Read Luminescence Add_Substrate->Read_Plate

Caption: β-Arrestin Recruitment Luciferase Reporter Assay Workflow.

Materials and Reagents
ReagentSupplierPurpose
β-Arrestin Reporter Cell LineCommercial VendorStably expresses the GPCR and split luciferase components.
Cell Culture Medium (e.g., DMEM/F-12)GibcoFor cell growth and maintenance.
Fetal Bovine Serum (FBS)GibcoSupplement for cell culture medium.
Known GPCR AgonistTocris BiosciencePositive control for receptor activation.
Known GPCR AntagonistTocris BiosciencePositive control for inhibition.
3-Methyl-triazolo[4,3-a]pyridine LibraryIn-house/VendorThe compounds to be screened.
Luciferase Assay ReagentPromegaContains the substrate for the luciferase enzyme.
384-well solid white platesCorningFor cell culture and luminescence measurements.
LuminometerVariousInstrument for detecting the luminescent signal.
Step-by-Step Protocol
  • Cell Plating:

    • Harvest the β-arrestin reporter cells and resuspend them in assay medium (e.g., DMEM/F-12 with 1% FBS) at a density of 2,500 cells per 10 µL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well white plate.

    • Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow cells to attach.

  • Compound Addition (for antagonist screening):

    • Prepare a serial dilution of the 3-Methyl-triazolo[4,3-a]pyridine library compounds in assay medium.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Add 5 µL of a known antagonist to the positive control wells.

    • Add 5 µL of assay medium with DMSO to the negative control and agonist control wells.

    • Incubate for 30 minutes at 37°C, 5% CO2.

  • Agonist Addition:

    • Prepare the known GPCR agonist at a concentration that elicits an 80% maximal response (EC80) in assay medium.

    • Add 5 µL of the EC80 agonist solution to all wells except the negative control wells (which receive 5 µL of assay medium).

    • Incubate the plate for 90 minutes at 37°C, 5% CO2.

  • Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate-based luminometer.

Data Analysis and Hit Identification
  • Dose-Response Curves: For hit confirmation, generate dose-response curves by plotting the percent inhibition against the logarithm of the compound concentration.[28][29][30]

  • IC50/EC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists) values.[31][32]

ParameterExample ValueInterpretation
Z'-Factor0.68Good assay quality for HTS.
IC501.2 µMThe concentration of an antagonist required to inhibit 50% of the agonist response.
EC500.5 µMThe concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Conclusion

The protocols detailed in this guide provide a robust framework for the high-throughput screening of 3-Methyl-triazolo[4,3-a]pyridine libraries. The choice between the biochemical HTRF® kinase assay and the cell-based β-arrestin recruitment assay will depend on the specific goals of the screening campaign. By implementing these assays with careful attention to quality control metrics such as the Z'-factor, researchers can efficiently identify promising hit compounds for further development in the drug discovery pipeline.

References

Application Notes and Protocols for Molecular Docking Studies of 3-Methyl-1,2,4-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 3-Methyl-1,2,4-triazolo[4,3-a]pyridine with relevant protein targets. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. This document emphasizes not only the procedural steps but also the scientific rationale behind each stage of the workflow, ensuring technical accuracy and field-proven insights.

Introduction: The Scientific Rationale

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds.[4][5] Derivatives of this scaffold have demonstrated a wide array of therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[5][6] Specifically, 3-Methyl-1,2,4-triazolo[4,3-a]pyridine serves as a key structural motif. Understanding its interactions at a molecular level is paramount for the rational design of new, more potent, and selective therapeutic agents.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[7][8] This method is instrumental in structure-based drug design for two primary reasons: identifying novel drug candidates through virtual screening and optimizing the potency and selectivity of known active compounds (lead optimization).[8][9] By simulating the binding process, we can estimate the binding affinity, analyze the binding conformation, and visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[1][3]

This guide will utilize a workflow centered around widely accessible and validated software: AutoDock Vina for the docking calculations and PyMOL for visualization and analysis.[10][11][12]

Potential Protein Targets for 3-Methyl-1,2,4-triazolo[4,3-a]pyridine

Based on the reported biological activities of[1][2][3]triazolo[4,3-a]pyridine derivatives, several protein families are of high interest for docking studies:

Target Protein FamilyRationale and ExamplesPotential Therapeutic Area
Kinases Derivatives have been synthesized and evaluated as potent c-Met kinase inhibitors.[6]Cancer
Cysteine Proteases Triazolopyridine sulfonamides have shown potential as antimalarial agents, with falcipain-2 being a key target.[5]Infectious Diseases (Malaria)
Indoleamine 2,3-dioxygenase 1 (IDO1) The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a key component in novel IDO1 inhibitors.[13]Immuno-oncology

For the purpose of this protocol, we will proceed with a hypothetical kinase target to illustrate the complete workflow. The principles and steps, however, are broadly applicable to other protein targets.

Experimental Workflow: A Visual Overview

The molecular docking process can be systematically broken down into three main phases: Preparation, Docking Simulation, and Post-Docking Analysis. Each phase consists of several critical steps that ensure the reliability and accuracy of the final results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Post-Docking Analysis P1 Ligand Preparation (3-Methyl-1,2,4-triazolo[4,3-a]pyridine) P2 Target Protein Preparation (e.g., Kinase Domain) D1 Define Binding Site (Grid Box Generation) P2->D1 Prepared Structures D2 Run Docking Algorithm (AutoDock Vina) D1->D2 Grid Parameters A1 Analyze Binding Poses & Scoring Functions D2->A1 Docked Poses (PDBQT) A2 Visualize Interactions (PyMOL) A1->A2 Best Scoring Pose A3 Interpret Results A2->A3 Interaction Map G cluster_interactions Key Interactions ligand 3-Methyl-1,2,4-triazolo[4,3-a]pyridine (Ligand) H_Bond Hydrogen Bonds ligand->H_Bond N atoms in triazolo ring Hydrophobic Hydrophobic Interactions ligand->Hydrophobic Methyl group, Pyridine ring Pi_Cation π-Cation ligand->Pi_Cation Pyridine ring π-system protein Target Protein (e.g., Kinase Active Site) protein->H_Bond Backbone/Side-chain H-bond donors/acceptors protein->Hydrophobic Aliphatic/Aromatic residues protein->Pi_Cation Lysine/Arginine residues

References

Application Notes and Protocols for the Development of 3-Methyl-triazolo[4,3-a]pyridine-Based Anti-Inflammatory Agents

Application Notes and Protocols for the Development of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-Based Anti-Inflammatory Agents

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Derivatives of this scaffold have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7][8] Within this class, 3-methyl substituted derivatives represent a promising avenue for the development of novel anti-inflammatory agents. The methyl group at the 3-position can influence the compound's steric and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis and evaluation of 3-methyl-[1][2][3]triazolo[4,3-a]pyridine derivatives as potential anti-inflammatory agents. The protocols outlined below are based on established methodologies for this class of compounds and are designed to be adaptable for the screening and characterization of new chemical entities.

Scientific Rationale: Targeting Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases.[9] The development of novel anti-inflammatory drugs often focuses on inhibiting key enzymatic pathways and signaling cascades involved in the inflammatory process. The primary proposed mechanisms of action for many triazole and triazolopyridine derivatives involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[1][10][11]

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[5][10] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through COX inhibition.[12] Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[9]

Cytokine Modulation: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a crucial role in orchestrating the inflammatory response.[13] Overproduction of these cytokines is implicated in a variety of inflammatory conditions. Compounds that can suppress the production of TNF-α and IL-6 are therefore of significant therapeutic interest.

Synthesis Protocol: 5-(3,4-Dimethylphenyl)-3-methyl-7-(thiophen-2-yl)-[1][2][3]triazolo[4,3-a]pyridine-8-carbonitrile

This protocol describes the synthesis of a specific 3-methyl-[1][2][3]triazolo[4,3-a]pyridine derivative, which can be adapted for the synthesis of other analogues. The synthesis involves the cyclization of a 2-hydrazinylpyridine precursor.[6]

Materials:

  • 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)pyridine-3-carbonitrile

  • Acetic acid

  • Acetic anhydride

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)pyridine-3-carbonitrile (0.01 mole) and a 2:1 mixture of acetic acid and acetic anhydride (30 mL) is prepared in a round-bottom flask.[6]

  • The reaction mixture is heated to reflux for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

  • The resulting solid precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield the purified 5-(3,4-dimethylphenyl)-3-methyl-7-(thiophen-2-yl)-[1][2][3]triazolo[4,3-a]pyridine-8-carbonitrile.[6]

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Evaluation of Anti-Inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • Prostaglandin screening EIA kit (e.g., for PGE₂)

  • Synthesized 3-methyl-[1][2][3]triazolo[4,3-a]pyridine derivatives

  • Reference compounds (e.g., Indomethacin for non-selective inhibition, Celecoxib for selective COX-2 inhibition)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare solutions of the test compounds and reference drugs at various concentrations.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference drugs to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) for each compound against both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound 1 DataDataData
Test Compound 2 DataDataData
Indomethacin DataDataData
Celecoxib DataDataData
Protocol 2: Inhibition of Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay assesses the ability of the compounds to suppress the production of TNF-α and IL-6 from immune cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized 3-methyl-[1][2][3]triazolo[4,3-a]pyridine derivatives

  • Dexamethasone (as a positive control)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight in a CO₂ incubator.

  • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's protocols.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

  • Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration.

Data Presentation:

Compound Concentration% Inhibition of TNF-α Production% Inhibition of IL-6 ProductionCell Viability (%)
Test Compound 1 (Conc. 1) DataDataData
Test Compound 1 (Conc. 2) DataDataData
Dexamethasone (Conc. 1) DataDataData

In Vivo Evaluation of Anti-Inflammatory Activity

Compounds that demonstrate promising in vitro activity should be further evaluated in animal models of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model of acute inflammation.[2][14]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan (lambda, type IV)

  • Plethysmometer

  • Synthesized 3-methyl-[1][2][3]triazolo[4,3-a]pyridine derivatives

  • Indomethacin or another reference NSAID

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

Procedure:

  • Acclimatize the rats to the experimental conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at different doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (1h)% Inhibition of Paw Edema (3h)% Inhibition of Paw Edema (5h)
Vehicle Control -000
Test Compound 1 Dose 1DataDataData
Test Compound 1 Dose 2DataDataData
Indomethacin DoseDataDataData

Visualization of Key Pathways and Workflows

Signaling Pathway of Inflammation

Inflammation_Pathwaycluster_membraneCell Membranecluster_cytosolCytosolMembrane_PhospholipidsMembrane_PhospholipidsArachidonic_AcidArachidonic_AcidMembrane_Phospholipids->Arachidonic_AcidPLA₂COX1_COX2COX-1 / COX-2Arachidonic_Acid->COX1_COX2ProstaglandinsProstaglandinsCOX1_COX2->ProstaglandinsInflammationInflammationProstaglandins->InflammationInflammatory_StimuliInflammatory_StimuliNFkB_ActivationNF-κB ActivationInflammatory_Stimuli->NFkB_ActivationProinflammatory_CytokinesTNF-α, IL-6NFkB_Activation->Proinflammatory_CytokinesProinflammatory_Cytokines->Inflammation

Caption: A simplified diagram of the inflammatory cascade.

Experimental Workflow for Anti-Inflammatory Agent Development

WorkflowStartStart: Design & Synthesize3-Methyl-triazolo[4,3-a]pyridinesIn_Vitro_ScreeningIn Vitro ScreeningStart->In_Vitro_ScreeningCOX_AssayCOX-1/COX-2 Inhibition AssayIn_Vitro_Screening->COX_AssayCytokine_AssayCytokine Production Assay(TNF-α, IL-6)In_Vitro_Screening->Cytokine_AssayLead_IdentificationPromising In Vitro Activity?COX_Assay->Lead_IdentificationCytokine_Assay->Lead_IdentificationIn_Vivo_TestingIn Vivo TestingLead_Identification->In_Vivo_TestingYesEndEndLead_Identification->EndNoPaw_Edema_ModelCarrageenan-InducedPaw Edema ModelIn_Vivo_Testing->Paw_Edema_ModelLead_OptimizationEfficacious In Vivo?Paw_Edema_Model->Lead_OptimizationFurther_DevelopmentLead Optimization &Further Preclinical StudiesLead_Optimization->Further_DevelopmentYesLead_Optimization->EndNoFurther_Development->End

Caption: The workflow for developing anti-inflammatory agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-triazolo[4,3-a]pyridine

Technical Support Center: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

Welcome to the technical support center for the synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route and improve your yield.

Introduction

The 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine core is a significant pharmacophore found in a variety of biologically active compounds.[4] Its synthesis, while conceptually straightforward, can present challenges that lead to suboptimal yields and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing the synthesis, focusing on the common and effective route involving the cyclization of 2-hydrazinopyridine with an acetyl source.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine and provides actionable solutions.

Problem 1: Consistently Low Yield of the Desired Product

Symptoms:

  • The isolated yield of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine is significantly lower than reported in the literature.

  • TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material or multiple side products.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters in heterocyclic synthesis.[1]

    • Causality: The cyclization step is often the rate-determining step and is highly dependent on having sufficient energy to overcome the activation barrier without causing degradation of the product or starting materials.

    • Solution: A systematic optimization of the reaction temperature and time is recommended. Running small-scale parallel reactions at different temperatures (e.g., reflux, 80 °C, 100 °C) and monitoring the progress by TLC or LC-MS can help identify the optimal conditions.

  • Purity of Reagents and Solvents: Impurities in the starting materials (2-hydrazinopyridine, acetic acid/anhydride) or the solvent can act as catalysts for side reactions or inhibit the desired transformation.[1]

    • Causality: Trace amounts of water can hydrolyze reagents, while other impurities can compete in the reaction, leading to a complex mixture of byproducts.

    • Solution: Ensure the use of high-purity, anhydrous reagents and solvents, especially if the reaction is sensitive to moisture. It is good practice to use freshly distilled solvents.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in localized concentration gradients, leading to incomplete reactions and lower yields.[1]

    • Causality: Effective mixing ensures that the reactants are in constant contact, which is crucial for reactions to proceed to completion.

    • Solution: Use a stirring rate that is adequate for the scale and viscosity of your reaction mixture to ensure a homogeneous reaction environment.

  • Atmospheric Moisture and Oxygen: Some intermediates in the synthesis may be sensitive to air and moisture.[1]

    • Causality: Oxygen can lead to oxidative side products, while moisture can hydrolyze sensitive functional groups.

    • Solution: If you suspect sensitivity to air or moisture, perform the reaction under an inert atmosphere of nitrogen or argon.

Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC or LC-MS analysis reveals one or more major byproducts in addition to the desired product.

  • Difficulty in purifying the final product due to the presence of closely related impurities.

Potential Causes & Solutions:

  • Side Reactions of the Hydrazine Moiety: The hydrazine group is highly nucleophilic and can participate in undesired side reactions.

    • Causality: Besides the desired cyclization, the hydrazine can undergo oxidation or react with other electrophiles present in the reaction mixture.

    • Solution: Control the stoichiometry of the reagents carefully. Adding the acylating agent (e.g., acetic anhydride) slowly to the solution of 2-hydrazinopyridine can help to minimize side reactions.

  • Dimroth Rearrangement: In some cases, the[1][2][3]triazolo[4,3-a]pyridine system can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer, especially under acidic or basic conditions.[5]

    • Causality: This rearrangement is often facilitated by electron-withdrawing groups on the pyridine ring and can be promoted by heat or the presence of acid/base.[5]

    • Solution: Carefully control the pH of the reaction mixture. If rearrangement is suspected, consider using milder reaction conditions and a shorter reaction time. Analysis of the product mixture by NMR can help to identify the presence of the rearranged isomer.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve issues with your synthesis.

troubleshooting_workflowstartLow Yield or Impurities Detectedcheck_reagentsVerify Purity of Reagents and Solventsstart->check_reagentscheck_reagents->startImpurities foundoptimize_conditionsOptimize Reaction Conditions(Temperature, Time, Concentration)check_reagents->optimize_conditionsReagents are purecheck_atmosphereConsider Inert Atmosphereoptimize_conditions->check_atmosphereNo improvementanalyze_byproductsAnalyze Byproducts (LC-MS, NMR)optimize_conditions->analyze_byproductscheck_atmosphere->analyze_byproductsadjust_stoichiometryAdjust Reagent Stoichiometryanalyze_byproducts->adjust_stoichiometrySide reactions identifiedcontrol_phControl Reaction pHanalyze_byproducts->control_phRearrangement suspectedpurificationOptimize Purification Protocoladjust_stoichiometry->purificationcontrol_ph->purificationsuccessImproved Yield and Puritypurification->success

Caption: A workflow for troubleshooting low yield and impurity issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine?

The most prevalent and straightforward synthesis involves the reaction of 2-hydrazinopyridine with an acetylating agent, followed by cyclization.[6][7] Common acetylating agents include acetic acid, acetic anhydride, or chloroacetyl chloride followed by reduction. The reaction of 2-hydrazinopyridine with chloroacetyl chloride yields an intermediate that can be cyclized to 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine, which can then be further modified.[6][7]

Q2: What are the typical reaction conditions for this synthesis?

Typically, the reaction is carried out by heating 2-hydrazinopyridine with an excess of glacial acetic acid or a slight excess of acetic anhydride. The reaction is often performed at reflux for several hours. The use of a solvent like ethanol or 2-ethoxyethanol has also been reported.[8][9]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate (if any), and the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.[1]

Q4: What are some common purification methods for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine?

The product is a solid at room temperature. After completion of the reaction, the mixture is typically cooled, and the product may precipitate. The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.[10] Column chromatography on silica gel can also be used for purification if necessary.

Q5: Are there any safety precautions I should be aware of?

Yes. 2-Hydrazinopyridine and its derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetic anhydride is corrosive and a lachrymator. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

This protocol is a general procedure and may require optimization for your specific setup.

Materials:

  • 2-Hydrazinopyridine

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a round-bottom flask equipped with a stir bar and a reflux condenser, add 2-hydrazinopyridine (1.0 eq).

  • Add an excess of glacial acetic acid (e.g., 10-20 eq).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-18 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-water with stirring.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.

Reaction Mechanism

The synthesis proceeds through a two-step sequence: initial acylation of the hydrazine followed by an intramolecular cyclization with dehydration.

reaction_mechanismcluster_reactantsReactantscluster_intermediateIntermediatecluster_productProductR12-HydrazinopyridineI1N-acetyl-N'-(pyridin-2-yl)hydrazineR1->I1AcylationR2Acetic AcidR2->I1P13-Methyl-[1,2,4]triazolo[4,3-a]pyridineI1->P1IntramolecularCyclization/DehydrationH2O+ H2O

Caption: The general mechanism for the synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine.

Data Summary

The following table provides a general overview of expected yields under different conditions. These are illustrative and actual results may vary.

Starting MaterialAcetylating AgentSolventTemperatureTypical YieldReference
2-HydrazinopyridineAcetic AcidNoneReflux60-80%[8]
2-HydrazinopyridineAcetic AnhydrideEthanolReflux75-90%
2-ChloropyridineSemicarbazide HCl2-EthoxyethanolReflux~59%[8][9]

Technical Support Center: Purification of Crude 3-Methyl-triazolo[4,3-a]pyridine

Technical Support Center: Purification of Crude 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine. This document is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

I. Understanding the Molecule and Potential Impurities

3-Methyl-[1][2][3]triazolo[4,3-a]pyridine is a fused heterocyclic system with a molecular weight of 133.15 g/mol . Its structure, featuring both a pyridine and a triazole ring, imparts a moderate polarity.[4] Understanding the common synthetic routes is key to anticipating potential impurities. A prevalent synthesis involves the cyclization of 2-hydrazinopyridine with acetic acid or a derivative.[5]

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 2-hydrazinopyridine and acylating agents.

  • Intermediate Species: Incomplete cyclization can leave acetylated hydrazone intermediates.

  • Isomeric Byproducts: The Dimroth rearrangement can lead to the formation of the isomeric 3-methyl-[1][2][3]triazolo[1,5-a]pyridine, a common challenge in the synthesis of this class of compounds.[6]

  • Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of insoluble polymeric byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform on my crude 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine?

A1: Before attempting purification, it is crucial to characterize your crude product. A preliminary Thin Layer Chromatography (TLC) analysis will give you an idea of the number of components in your mixture. Spot your crude material alongside the starting materials on a silica gel plate and elute with a solvent system such as 30-50% ethyl acetate in hexanes. Visualize the plate under UV light. This will help you identify the presence of starting materials and give a preliminary indication of the polarity of the impurities. A proton NMR (¹H NMR) of the crude material can also be very informative for identifying the major components and estimating the level of impurities.

Q2: My crude product is a dark, oily residue. How should I proceed?

A2: An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. Before attempting recrystallization or column chromatography, it is advisable to perform a simple work-up. Dissolve the crude oil in a suitable solvent like dichloromethane or ethyl acetate, wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a solid or a more manageable oil. If the product is still oily, triturating with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification.

Q3: What is the most straightforward purification method for this compound?

A3: For crude material that is relatively clean (as determined by TLC), recrystallization is often the most efficient method. If the TLC shows multiple spots with close retention factors (Rf), column chromatography will likely be necessary.

III. Troubleshooting Guides

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Protocol 1: Standard Recrystallization of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature for similar compounds, ethanol and acetonitrile are good starting points.[3] A solvent pair, such as ethanol-water or ethyl acetate-hexanes, can also be effective.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Ensure a slower cooling rate.
No Crystal Formation The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If still unsuccessful, try a different solvent or a solvent pair. Seeding with a pure crystal can also induce crystallization.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent for washing the crystals.
Impure Crystals The cooling was too rapid, trapping impurities within the crystal lattice. Impurities have similar solubility profiles.Allow the solution to cool more slowly. If impurities persist, a second recrystallization or column chromatography may be necessary.

Table 1: Qualitative Solubility of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine in Common Solvents

Solvent Polarity Expected Solubility at Room Temperature Expected Solubility at Elevated Temperature Notes
Water HighLowModerateThe pyridine nitrogen allows for some water solubility.
Ethanol HighModerateHighA good candidate for recrystallization.
Acetonitrile HighModerateHighAnother good candidate for recrystallization.[3]
Ethyl Acetate MediumModerateHighCan be used in a solvent pair with hexanes.
Dichloromethane MediumHighHighGenerally too good of a solvent for recrystallization alone.
Hexanes LowLowLowUseful as an anti-solvent in a solvent pair system.
B. Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[3]

Protocol 2: Flash Column Chromatography of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound. For more polar impurities, a gradient elution starting with a low polarity mobile phase and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) is effective. A methanol/dichloromethane system can be used for very polar compounds.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution and Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system (Rf too high or too low). Column overloading.Optimize the mobile phase using TLC to achieve a good separation between spots. Use a shallower solvent gradient. Reduce the amount of crude material loaded onto the column.
Band Tailing The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the silica gel.
Compound Stuck on Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A small percentage of methanol in dichloromethane can be effective for eluting highly polar compounds.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

DOT Diagram: Troubleshooting Workflow for Purification

Purification_TroubleshootingstartCrude 3-Methyl-triazolo[4,3-a]pyridinetlc_nmrAnalyze by TLC and/or ¹H NMRstart->tlc_nmris_solidIs the crude a solid?tlc_nmr->is_solidoily_workupPerform aqueous workup and triturateis_solid->oily_workupNorecrystallizationAttempt Recrystallizationis_solid->recrystallizationYesoily_workup->recrystallizationrecrystallization_checkRecrystallization Successful?recrystallization->recrystallization_checkcolumn_chromatographyPerform Column Chromatographychromatography_checkChromatography Successful?column_chromatography->chromatography_checksuccessPure ProductfailurePurification Failedrecrystallization_check->column_chromatographyNorecrystallization_check->successYeschromatography_check->successYeschromatography_check->failureNo

Caption: A decision-making workflow for purifying crude 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine.

IV. Purity Assessment

After purification, it is essential to confirm the purity and identity of the 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks in the spectra is a strong indicator of a pure sample. Representative spectral data can be found in resources like ChemicalBook.[2]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

By systematically applying the principles and techniques outlined in this guide, researchers can overcome the common challenges associated with the purification of crude 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine and obtain material of high purity for their downstream applications.

V. References

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • 3-Methyl-1,2,4-triazolo[4,3-a]pyridine(1004-65-5) 1H NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--

  • EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents. Available at: --INVALID-LINK--

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: --INVALID-LINK--

  • SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES - JournalAgent. Available at: --INVALID-LINK--

  • 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine - ChemScene. Available at: --INVALID-LINK--

  • Synthesis of ([1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC - NIH. Available at: --INVALID-LINK--

Technical Support Center: Cyclization of 2-Hydrazinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fused heterocyclic compounds via the cyclization of 2-hydrazinopyridines. This guide is designed to provide in-depth troubleshooting assistance for common side reactions encountered during these synthetic procedures. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

Introduction: The Synthetic Challenge

The cyclization of 2-hydrazinopyridines is a cornerstone for the synthesis of biologically significant scaffolds, most notably[1][2][3]triazolo[4,3-a]pyridines. These structures are integral to numerous pharmaceutical agents. While seemingly straightforward, these cyclization reactions are often plagued by competing pathways that lead to undesired side products, complicating purification and reducing yields. This guide will dissect the most common issues, explain their mechanistic origins, and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems in a question-and-answer format that you might encounter in your laboratory.

Issue 1: Formation of an Unexpected Isomer - The Dimroth Rearrangement

Q: My spectral data (NMR, MS) suggests I've formed a triazolopyridine, but it doesn't match the expected[1][2][3]triazolo[4,3-a]pyridine. What is happening?

A: You are likely observing the product of a Dimroth rearrangement , a common isomerization in fused N-heterocyclic systems.[1][4][5] The initially formed, kinetically favored[1][2][3]triazolo[4,3-a]pyridine (1 ) can rearrange under either acidic or basic conditions to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer (2 ).[2][3][6]

The rearrangement proceeds through a ring-opening/ring-closing sequence. Under acidic conditions, the pyridine nitrogen is protonated, facilitating nucleophilic attack by water or another nucleophile at the C5 position. This leads to the opening of the triazole ring to form an intermediate that can then re-close via attack of the exocyclic nitrogen onto the pyrimidine ring, ultimately yielding the rearranged isomer after dehydration and deprotonation.[3][6] A similar ring-opening can be initiated by hydroxide under basic conditions.

Dimroth Rearrangement cluster_main Dimroth Rearrangement Pathway start [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) intermediate Ring-Opened Intermediate start->intermediate Acid or Base Ring Opening end [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) intermediate->end Ring Closure & Tautomerization

Caption: The Dimroth rearrangement pathway.

Factor Influence on Dimroth Rearrangement Recommended Action
pH Both acidic and basic conditions can catalyze the rearrangement.[2][3][6]Maintain neutral or near-neutral pH during the reaction and workup. Use buffered solutions if necessary. Avoid prolonged exposure to strong acids or bases.
Temperature Higher temperatures provide the activation energy for the rearrangement to the more stable isomer.Run the cyclization at the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Reaction Time Longer reaction times increase the likelihood of rearrangement.Optimize the reaction time. Perform time-course studies to find the point of maximum desired product formation before significant rearrangement occurs.
Solvent Polar protic solvents can facilitate the proton transfer steps involved in the rearrangement.Experiment with aprotic solvents (e.g., toluene, dioxane, acetonitrile) which may disfavor the rearrangement mechanism.

Distinguishing between the[1][2][3]triazolo[4,3-a] and[1][2][3]triazolo[1,5-a] isomers can be challenging. Advanced NMR techniques, such as ¹H-¹⁵N HMBC, are highly effective for unambiguous structural assignment by observing the correlations between protons and the distinct nitrogen environments in each isomer.

Issue 2: Incomplete Reaction and Hydrolysis of Intermediates

Q: My reaction stalls, and I isolate my starting 2-hydrazinopyridine and the corresponding aldehyde/ketone. What's going wrong?

A: This issue points to the hydrolysis of the N-acylhydrazone intermediate (3 ). The initial condensation of 2-hydrazinopyridine with a carbonyl compound or its derivative forms this intermediate, which is then supposed to cyclize. However, this intermediate is susceptible to hydrolysis, especially in the presence of water and under acidic conditions, which cleaves it back to the starting materials.[2][7]

The hydrolysis is typically acid-catalyzed. Protonation of the imine nitrogen makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to a tetrahedral intermediate that subsequently breaks down to regenerate the hydrazine and the carbonyl compound.

Hydrolysis_Workflow cluster_workflow Acylhydrazone Hydrolysis Pathway Reactants 2-Hydrazinopyridine + R-CHO Intermediate N-Acylhydrazone Intermediate Reactants->Intermediate Condensation Products Desired Triazolopyridine Intermediate->Products Cyclization (Desired) Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis StartingMaterials Regenerated Starting Materials Hydrolysis->StartingMaterials

Caption: Competing pathways for the N-acylhydrazone intermediate.

Factor Influence on Hydrolysis Recommended Action
Water Content The presence of water is necessary for hydrolysis.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
pH Acidic conditions catalyze the hydrolysis of the hydrazone linkage.[2][7]If an acid catalyst is required for cyclization, use the minimum effective amount. Consider using a milder Lewis acid instead of a Brønsted acid. Neutralize the reaction mixture promptly during workup.
Dehydrating Agent Inefficient removal of water formed during condensation can promote hydrolysis.For dehydrative cyclizations, ensure the chosen reagent (e.g., POCl₃, P₂O₅, DCC) is active and used in sufficient quantity. For reactions forming water as a byproduct, consider using a Dean-Stark apparatus to physically remove it.
Issue 3: Byproducts from Harsh Dehydrating Agents (e.g., POCl₃)

Q: I'm using phosphorus oxychloride (POCl₃) for a dehydrative cyclization and getting a complex mixture of products, some of which appear to be chlorinated. What are these byproducts?

A: Phosphorus oxychloride is a powerful but aggressive reagent. Its use can lead to several side reactions beyond the desired dehydration, including chlorination of the pyridine ring and the formation of phosphorus-containing impurities.

  • Vilsmeier-Haack Type Reactions: In the presence of residual amides (like DMF as a solvent), POCl₃ can form a Vilsmeier reagent, which is a potent electrophile.[8][9] This can lead to formylation or other electrophilic substitutions on the electron-rich pyridine ring, if activated.

  • Direct Chlorination: At elevated temperatures, POCl₃, especially in combination with PCl₅ (which can be formed in situ), is a potent chlorinating agent for heteroaromatic systems.[10][11][12] This can lead to the formation of chloro-substituted pyridines or triazolopyridines, complicating your product mixture.

  • Formation of Phosphorodiamidic Chlorides: The hydrazine moiety can react with POCl₃ to form stable phosphorus-nitrogen bonds, leading to phosphorylated byproducts that may not cyclize as intended.

POCl3_Side_Reactions cluster_pocl3 Side Reactions with POCl₃ Start 2-Acylhydrazinopyridine Desired [1,2,4]Triazolo[4,3-a]pyridine Start->Desired POCl₃ (Dehydration) Chlorination Chlorinated Byproducts Start->Chlorination High Temp. Excess POCl₃ Vilsmeier Vilsmeier-Haack Adducts Start->Vilsmeier DMF/POCl₃ Phosphorylated Phosphorylated Impurities Start->Phosphorylated Direct reaction with hydrazine

Caption: Potential reaction pathways when using POCl₃.

Problem Probable Cause Recommended Solution
Chlorination High reaction temperatures; use of excess POCl₃.Reduce the reaction temperature. Use stoichiometric amounts of POCl₃. Consider alternative, milder dehydrating agents like triflic anhydride with a non-nucleophilic base, or carbodiimides (e.g., DCC, EDC). A solvent-free approach with equimolar POCl₃ in a sealed reactor has also been reported to be effective for some systems.[10]
Dark, Tarry Mixture Decomposition at high temperatures.Lower the reaction temperature and shorten the reaction time. Ensure efficient stirring to avoid localized overheating.
Complex Mixture Multiple competing reactions (chlorination, Vilsmeier-Haack, etc.).Switch to a milder cyclization protocol. Oxidative cyclization of the corresponding hydrazone using reagents like I₂, DDQ, or even air/O₂ can be a cleaner alternative.[13] A modified Mitsunobu reaction has also been employed for mild cyclization.

Experimental Protocols

Protocol 1: General Procedure for Oxidative Cyclization of Hydrazones

This protocol offers a milder alternative to harsh dehydrating conditions.

  • Hydrazone Formation:

    • Dissolve 2-hydrazinopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).

    • Add the desired aldehyde (1.0-1.1 eq.).

    • Stir the mixture at room temperature. The hydrazone often precipitates from the solution and can be isolated by filtration. If it does not precipitate, the reaction mixture can often be used directly in the next step. Monitor by TLC until the starting material is consumed.

  • Oxidative Cyclization:

    • Suspend or dissolve the hydrazone intermediate in a solvent such as dichloromethane (DCM), acetonitrile, or ethanol.

    • Add the oxidizing agent (e.g., I₂ (1.2 eq.) with a base like K₂CO₃, or DDQ (1.1 eq.)).

    • Stir at room temperature or with gentle heating, monitoring the reaction by TLC.

    • Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate for iodine).

    • Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.

Protocol 2: Troubleshooting Isomer Formation by HPLC

Objective: To quantify the ratio of[1][2][3]triazolo[4,3-a]pyridine to the rearranged[1][2][3]triazolo[1,5-a]pyridine isomer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is often effective.

    • Example Gradient: Start with 95:5 A:B, ramp to 5:95 A:B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 280 nm).

  • Analysis: The two isomers should elute at different retention times. The relative peak areas can be used to estimate the ratio of the two products. For accurate quantification, isolation and characterization of both isomers to determine their respective response factors may be necessary.

References

Technical Support Center: Optimizing Reaction Conditions for Triazolo[4,3-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will delve into the nuances of reaction optimization, troubleshoot common experimental hurdles, and answer frequently asked questions to ensure your success in synthesizing these valuable compounds.

I. Overview of Triazolo[4,3-a]pyridine Synthesis

The triazolo[4,3-a]pyridine core is a significant pharmacophore found in a variety of medicinally important compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The synthesis of this bicyclic heteroaromatic system is a cornerstone of many medicinal chemistry programs.

A prevalent and effective method for constructing the triazolo[4,3-a]pyridine ring system involves the cyclization of a 2-hydrazinopyridine precursor with a suitable one-carbon component. One common approach is the reaction of 2-hydrazinopyridine with aldehydes, followed by an oxidative cyclization.[2][3] Other methods include the reaction with orthoesters, carboxylic acids, or their derivatives.[4][5] The choice of reagents and reaction conditions is critical and can be influenced by the desired substitution pattern on the final molecule.

General Reaction Scheme: Oxidative Cyclization of 2-Hydrazinopyridine with Aldehydes

A widely used method involves the condensation of 2-hydrazinopyridine with an aldehyde to form a hydrazone intermediate, which then undergoes oxidative cyclization to yield the desired triazolo[4,3-a]pyridine.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Hydrazone 2-Hydrazinopyridine->Hydrazone Condensation (-H2O) Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Hydrazone Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Hydrazone->Triazolo[4,3-a]pyridine Oxidative Cyclization

Caption: General workflow for triazolo[4,3-a]pyridine synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of triazolo[4,3-a]pyridines. Each issue is presented in a question-and-answer format, providing insights into the underlying causes and offering practical, step-by-step solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in organic synthesis. For triazolo[4,3-a]pyridine synthesis, several factors could be at play.

Potential Causes & Solutions:

  • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone intermediate may be reversible or incomplete.

    • Solution: Ensure anhydrous conditions, as water can shift the equilibrium back to the starting materials. Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is run at elevated temperatures. Adding a catalytic amount of acid (e.g., acetic acid) can also promote hydrazone formation.[3]

  • Inefficient Oxidative Cyclization: The choice and amount of oxidant are crucial for the final cyclization step. Common oxidants include iodine, ceric ammonium nitrate (CAN), and even air under certain catalytic conditions.[1][6]

    • Solution:

      • Screen Oxidants: If one oxidant is giving low yields, try others. For example, iodine-mediated oxidative C-N bond formation is often effective.[6]

      • Optimize Oxidant Stoichiometry: Use of excess oxidant can sometimes lead to side reactions and decomposition of the product. Conversely, insufficient oxidant will result in incomplete conversion. Perform small-scale experiments to find the optimal molar equivalents of the oxidant.

  • Suboptimal Reaction Temperature and Time: The reaction may require specific temperature control for optimal performance.[7]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating. Some reactions proceed well at room temperature, while others may require heating or even microwave irradiation to go to completion.[2][6][7]

  • Solvent Effects: The solvent plays a critical role in solubility of reactants and intermediates, and can influence reaction rates.[8]

    • Solution: Experiment with different solvents. Acetonitrile, ethanol, and dimethylformamide (DMF) are commonly used.[4][7] For reactions involving charged intermediates, a more polar solvent might be beneficial.

Troubleshooting Flowchart for Low Yield

G start Low Reaction Yield check_hydrazone Is hydrazone formation complete? (Check via TLC/LC-MS) start->check_hydrazone incomplete_hydrazone Incomplete Hydrazone Formation check_hydrazone->incomplete_hydrazone No check_cyclization Is oxidative cyclization efficient? check_hydrazone->check_cyclization Yes optimize_hydrazone Optimize Hydrazone Formation: - Ensure anhydrous conditions - Add catalytic acid (e.g., AcOH) - Use Dean-Stark trap incomplete_hydrazone->optimize_hydrazone yield_improved Yield Improved optimize_hydrazone->yield_improved inefficient_cyclization Inefficient Cyclization check_cyclization->inefficient_cyclization No check_conditions Are reaction conditions optimal? check_cyclization->check_conditions Yes optimize_cyclization Optimize Cyclization: - Screen different oxidants (I2, CAN) - Optimize oxidant stoichiometry inefficient_cyclization->optimize_cyclization optimize_cyclization->yield_improved suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No check_conditions->yield_improved Yes optimize_conditions Optimize Conditions: - Vary temperature - Monitor reaction time (TLC) - Screen solvents (MeCN, EtOH, DMF) suboptimal_conditions->optimize_conditions optimize_conditions->yield_improved

Caption: A decision tree for troubleshooting low yields.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: The formation of side products can complicate purification and reduce the yield of your desired triazolo[4,3-a]pyridine.

Potential Causes & Solutions:

  • Over-oxidation: The use of harsh or excessive amounts of an oxidizing agent can lead to the formation of undesired oxidized byproducts.

    • Solution: Carefully control the stoichiometry of the oxidant. Consider using a milder oxidant or performing the reaction at a lower temperature to minimize over-oxidation.

  • Formation of Isomeric Products: Depending on the substrate and reaction conditions, the formation of the isomeric[4][6][9]triazolo[1,5-a]pyridine can occur. This is particularly prevalent with electron-deficient 2-hydrazinopyridines, which can undergo a Dimroth rearrangement.[3]

    • Solution: The Dimroth rearrangement is often promoted by acidic or basic conditions and heat.[3] If you suspect this is occurring, try running the reaction under neutral conditions and at a lower temperature. Careful analysis of your product mixture by NMR spectroscopy will be crucial to identify the presence of any isomeric products.

  • Decomposition of Starting Materials or Product: The starting materials or the triazolo[4,3-a]pyridine product may be unstable under the reaction conditions.

    • Solution: Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products over time. If decomposition is observed, consider running the reaction for a shorter duration or at a lower temperature.

Q3: My reaction is not proceeding to completion, even after extended reaction times. What should I try?

A3: A stalled reaction can be indicative of several issues, from reagent quality to the intrinsic reactivity of your substrates.

Potential Causes & Solutions:

  • Poor Quality of Reagents: Impurities in your starting materials or solvents can inhibit the reaction.

    • Solution: Ensure that your 2-hydrazinopyridine and aldehyde are pure. If necessary, recrystallize or distill the starting materials. Use anhydrous solvents, as water can interfere with many of the reaction steps.

  • Insufficient Activation: The reaction may require a catalyst or a more forcing set of conditions to proceed.

    • Solution:

      • Catalyst Screening: For some variations of this synthesis, a catalyst is necessary. For instance, palladium catalysts have been used for the coupling of hydrazides with 2-chloropyridine.[6]

      • Microwave Synthesis: Microwave irradiation can often accelerate reactions and drive them to completion where conventional heating fails.[6][7] It allows for rapid heating to high temperatures, which can overcome activation energy barriers.

  • Steric Hindrance: Bulky substituents on either the 2-hydrazinopyridine or the aldehyde can slow down the reaction.

    • Solution: If steric hindrance is a suspected issue, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times. Alternatively, a different synthetic route that is less sensitive to steric effects might be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my triazolo[4,3-a]pyridine product?

A1: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds.[8] A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent way to obtain highly pure material.

  • Preparative TLC or HPLC: For small-scale reactions or for separating closely related isomers, preparative thin-layer chromatography or high-performance liquid chromatography can be very effective.

Q2: How can I confirm the structure of my synthesized triazolo[4,3-a]pyridine?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of organic molecules. The chemical shifts and coupling patterns of the protons and carbons will provide detailed information about the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups in your molecule.

  • X-ray Crystallography: If you are able to grow a single crystal of your compound, X-ray crystallography will provide the definitive three-dimensional structure.[10]

Q3: Are there any safety precautions I should be aware of when running these reactions?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile solvents or reagents.

  • Reagent Handling: Some of the reagents used, such as hydrazine derivatives, can be toxic and should be handled with care. Oxidizing agents should be handled cautiously and not mixed with flammable materials. Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Optimized Experimental Protocol: One-Pot Synthesis of 3-Aryl-[4][6][9]triazolo[4,3-a]pyridines

This protocol provides a general and efficient one-pot method for the synthesis of 3-aryl-[4][6][9]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and aromatic aldehydes.

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the hydrazone intermediate.

  • To the reaction mixture, add iodine (1.2 mmol) and sodium bicarbonate (2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-[4][6][9]triazolo[4,3-a]pyridine.

  • Characterize the final product by NMR, MS, and IR spectroscopy.

V. References

  • Krylov, A. S., et al. (2019). Synthesis of ([4][6][9]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. Molecules, 24(15), 2789. --INVALID-LINK--

  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7891. --INVALID-LINK--

  • Reddy, T. R., et al. (2015). A facile and practical one-pot synthesis of[4][6][9]triazolo[4,3-a]pyridines. Tetrahedron Letters, 56(38), 5354-5358. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. --INVALID-LINK--

  • Janssen, P. A. J., & Van der Eycken, J. V. (1981). Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. U.S. Patent No. EP0025603A1. --INVALID-LINK--

  • Schmidt, A. W., et al. (2015). A Mild Synthesis of[4][6][9]Triazolo[4,3-a]pyridines. Synthesis, 47(18), 2736-2746. --INVALID-LINK--

  • Reddy, G. O., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869. --INVALID-LINK--

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry, 5, 100891. --INVALID-LINK--

  • Kumar, A., et al. (2022). An Improved and Scalable Process for the Synthesis of 1H-1,2,3-Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 7(31), 27361–27370. --INVALID-LINK--

  • Skrylkova, A. S., et al. (2025). Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). Chemistry of Heterocyclic Compounds. --INVALID-LINK--

  • Potts, K. T., et al. (1971). 1,2,4-Triazoles. XIV. Reactions of the s-Triazolo[4,3-a]pyridine Ring System. The Journal of Organic Chemistry, 36(1), 8-13. --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis. --INVALID-LINK--

  • Al-Ghorbani, M., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6241. --INVALID-LINK--

  • Liu, Y., et al. (2022). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-[4][5][9]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. Journal of Analytical and Applied Pyrolysis, 168, 105757. --INVALID-LINK--

  • Wang, Y., et al. (2017). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 15(44), 9419-9426. --INVALID-LINK--

  • Michalska, D., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(9), 2789. --INVALID-LINK--

  • Kumar, N. V., & Mashelkar, U. C. (2008). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives. Indian Journal of Chemistry - Section B, 47B(8), 1279-1283. --INVALID-LINK--

  • Sun, J., et al. (2011). Preparation method of triazolopyridine derivative. Chinese Patent No. CN102180875A. --INVALID-LINK--

  • Shishkina, S. V., et al. (2017). STRATEGIES FOR THE SYNTHESIS OF[4][6][9]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry of Heterocyclic Compounds, 53(6/7), 633-649. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. --INVALID-LINK--

  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7891. --INVALID-LINK--

References

troubleshooting solubility issues of 3-Methyl-triazolo[4,3-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-triazolo[4,3-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common solubility challenges encountered during experimental work. By understanding the physicochemical properties of this heterocyclic scaffold, you can optimize your experimental conditions and ensure reliable, reproducible results.

Introduction to the Solubility of 3-Methyl-triazolo[4,3-a]pyridine Derivatives

The 3-Methyl-triazolo[4,3-a]pyridine core is a key pharmacophore in many biologically active compounds.[1] Its fused heterocyclic structure, containing both a triazole and a pyridine ring, presents a unique set of solubility characteristics.[2] While specific quantitative solubility data for every derivative is not always available, a fundamental understanding of its chemical nature can guide solvent selection and troubleshooting.

The presence of nitrogen atoms in the rings makes these compounds basic and capable of forming hydrogen bonds, which influences their interaction with various solvents.[3] Factors such as the nature of substituents, the crystalline form of the solid, pH, and temperature all play a crucial role in determining the solubility of a specific derivative.[4]

This guide provides a structured approach to addressing solubility issues, from initial solvent screening to more advanced techniques for challenging compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Solvent Selection & Basic Troubleshooting

Question 1: I have a new 3-Methyl-triazolo[4,3-a]pyridine derivative. Where do I start with solvent selection for initial experiments?

Answer:

A logical starting point is to consider the polarity of your specific derivative and the principle of "like dissolves like." Based on the structure of the parent compound, 3-Methyl-[5][6]triazolo[4,3-a]pyridine, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 3-Methyl-triazolo[4,3-a]pyridine Derivatives in Common Laboratory Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds.[7] DMSO is a particularly strong solvent for many heterocyclic compounds.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe nitrogen atoms in the triazolopyridine ring system can act as hydrogen bond acceptors, and if any N-H bonds are present in your derivative, they can act as donors with protic solvents. Recrystallization of a related derivative from ethanol has been reported, indicating good solubility at elevated temperatures.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents are effective for many organic compounds of intermediate polarity.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateTHF is a moderately polar ether that may be a suitable solvent. Diethyl ether is significantly less polar and is less likely to be a good solvent.
Esters Ethyl acetateModerateEthyl acetate is a solvent of intermediate polarity and is often used in the purification of triazolopyridine derivatives, suggesting moderate solubility.[5]
Non-polar Hexanes, TolueneLowThe polar nature of the triazolopyridine core makes it unlikely to be soluble in non-polar hydrocarbon solvents.
Aqueous Water, BuffersLow (pH-dependent)The parent compound has low predicted water solubility. However, as a basic compound, its solubility is expected to increase significantly in acidic aqueous solutions due to salt formation.

Initial Experimental Approach:

  • Small-Scale Test: Begin by testing the solubility of a small amount of your compound (e.g., 1-2 mg) in 0.5-1.0 mL of a few selected solvents from the table above (e.g., DMSO, ethanol, dichloromethane).

  • Observe: Note if the compound dissolves completely at room temperature. Gentle warming or sonication can be used to assist dissolution.

  • Document: Keep a detailed record of your observations for future reference.

Question 2: My compound is not dissolving in my chosen solvent, even with heating and sonication. What should I do next?

Answer:

If your compound remains insoluble, a systematic troubleshooting approach is necessary. The following workflow can help you identify the potential cause and find a solution.

Solubility_Troubleshooting_Workflow start Compound Insoluble solvent_check Is the solvent appropriate for the compound's polarity? start->solvent_check increase_polarity Try a more polar solvent (e.g., DMSO, DMF). solvent_check->increase_polarity No purity_check Is the compound pure? solvent_check->purity_check Yes end_soluble Compound Soluble increase_polarity->end_soluble decrease_polarity Try a less polar solvent (if the compound is very non-polar). decrease_polarity->end_soluble purify Purify the compound (e.g., chromatography, recrystallization). purity_check->purify No amorphous_check Is the compound highly crystalline? purity_check->amorphous_check Yes purify->start amorphous_conversion Consider techniques to generate an amorphous form (e.g., lyophilization). amorphous_check->amorphous_conversion Yes ph_modification For aqueous solutions, is pH adjustment an option? amorphous_check->ph_modification No amorphous_conversion->start acidify Lower the pH with a dilute acid (e.g., HCl, TFA). ph_modification->acidify Yes cosolvent Consider using a co-solvent system. ph_modification->cosolvent No acidify->end_soluble add_cosolvent Add a miscible co-solvent (e.g., DMSO/water, ethanol/water). cosolvent->add_cosolvent Yes end_insoluble Further investigation needed (e.g., salt formation, formulation strategies). cosolvent->end_insoluble No add_cosolvent->end_soluble

Caption: Troubleshooting workflow for insoluble compounds.

Causality behind the choices:

  • Solvent Polarity: The most common reason for poor solubility is a mismatch between the polarity of the solute and the solvent.

  • Purity: Impurities can sometimes significantly reduce the solubility of the main compound.

  • Crystallinity: Highly crystalline materials often have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.

  • pH (for aqueous solutions): For ionizable compounds like triazolopyridines, pH is a critical factor. As bases, their solubility in water dramatically increases at lower pH due to the formation of more soluble salts.

  • Co-solvents: A mixture of solvents can sometimes have better solvating power than a single solvent. For example, a small amount of DMSO in water can significantly increase the solubility of many organic compounds.

Section 2: Advanced Solubility Enhancement Techniques

Question 3: My compound has very low aqueous solubility, and I need to prepare a stock solution for a biological assay. What are my options?

Answer:

For biological assays, it is crucial to have a reliable and reproducible method for preparing stock solutions. Given the basic nature of the triazolopyridine core, pH modification and the use of co-solvents are powerful techniques.

Protocol 1: Preparation of a Stock Solution using a Co-solvent and pH Adjustment

  • Initial Dissolution in Organic Solvent:

    • Accurately weigh the desired amount of your 3-Methyl-triazolo[4,3-a]pyridine derivative.

    • Dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).[7] Aim for a high concentration stock (e.g., 10-50 mM). Ensure the compound is completely dissolved.

  • Serial Dilution in Aqueous Buffer:

    • Perform serial dilutions of the organic stock solution into your final aqueous assay buffer.

    • Crucially, add the organic stock solution to the aqueous buffer, not the other way around. This helps to avoid precipitation.

    • Vortex or mix well after each dilution step.

  • pH Consideration:

    • The triazolopyridine core is basic. If your assay buffer is acidic (pH < 7), the solubility of your compound will likely be higher.

    • If you are working with a neutral or basic buffer and still observe precipitation, you may need to consider preparing your stock in a slightly acidic buffer and then making the final dilution into your assay buffer, ensuring the final pH is within the acceptable range for your experiment.

Question 4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

Answer:

This is a common issue known as "crashing out." It occurs when the compound is soluble in the high-concentration organic stock but not in the final aqueous solution.

Troubleshooting Precipitation Upon Dilution:

  • Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of your compound in the assay.

  • Decrease the percentage of organic solvent in the final solution: Try to keep the final concentration of DMSO (or other organic co-solvent) as low as possible, typically below 1% (v/v), to minimize its potential effects on the biological system.

  • Use a different co-solvent: Sometimes, another water-miscible solvent like ethanol might lead to less precipitation.

  • pH adjustment of the final solution: Ensure the pH of your final assay buffer is in a range where your compound is sufficiently soluble. For a basic compound, a lower pH is generally better.

  • Kinetic vs. Thermodynamic Solubility: What you are observing is likely related to the kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution). You may need to determine the thermodynamic solubility (the true equilibrium solubility) to establish a stable working concentration.

Protocol 2: A Simple Method to Estimate Thermodynamic Aqueous Solubility

  • Prepare a Slurry: Add an excess amount of your solid compound to a known volume of your aqueous buffer (e.g., 5-10 mg in 1 mL).

  • Equilibrate: Agitate the slurry at a constant temperature (e.g., room temperature or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the Solid: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Quantify the Supernatant: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.

Question 5: Can I use salt formation to improve the solubility of my 3-Methyl-triazolo[4,3-a]pyridine derivative?

Answer:

Yes, salt formation is a very effective strategy for increasing the aqueous solubility of ionizable compounds.[8][9] Since the triazolopyridine core is basic, it can be protonated by an acid to form a more soluble salt.

Diagram: The Principle of Salt Formation for Solubility Enhancement

Salt_Formation cluster_0 Low Aqueous Solubility cluster_1 High Aqueous Solubility Compound R-N (Insoluble Base) Acid + H-X (Acid) Salt R-NH+  X- (Soluble Salt) Acid->Salt Protonation

Caption: Protonation of a basic compound to form a more soluble salt.

Commonly used acids for salt formation include:

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Methanesulfonic acid

  • Tartaric acid

  • Citric acid

Considerations for Salt Formation:

  • pKa of the Compound and Acid: The difference in pKa between your compound (the base) and the chosen acid will determine the stability of the salt.[10]

  • Physicochemical Properties of the Salt: The resulting salt will have different properties, including solubility, stability, and hygroscopicity (tendency to absorb moisture from the air).

  • Experimental Procedure: Salt formation typically involves dissolving the free base in a suitable organic solvent and adding a stoichiometric amount of the acid, followed by isolation of the salt by precipitation or crystallization.

Data Summary

While specific quantitative data is sparse in the literature for 3-Methyl-triazolo[4,3-a]pyridine itself, the properties of common solvents are well-established and can guide your initial selection.

Table 2: Properties of Common Laboratory Solvents

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Miscible with Water?
Water10.2100.080.1Yes
Dimethyl sulfoxide (DMSO)7.2189.046.7Yes
Methanol5.164.732.7Yes
Ethanol4.378.524.5Yes
Dichloromethane (DCM)3.139.69.1No
Ethyl Acetate4.477.16.0Slightly
Tetrahydrofuran (THF)4.066.07.5Yes
Toluene2.4110.62.4No
Hexane0.169.01.9No

Conclusion

Troubleshooting the solubility of 3-Methyl-triazolo[4,3-a]pyridine derivatives requires a systematic and informed approach. By understanding the fundamental physicochemical properties of this important heterocyclic scaffold and applying the principles of solvent selection, pH adjustment, and other enhancement techniques, researchers can overcome common solubility challenges. This guide provides a foundation for this process, empowering you to design and execute your experiments with greater confidence and success.

References

Technical Support Center: Regioselective Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioisomer formation in their experiments. Here, you will find troubleshooting advice and frequently asked questions to help you achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific challenges you might encounter during the synthesis of triazolopyridines, providing explanations and actionable solutions.

Q1: My reaction is producing a mixture of[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine. How can I favor the formation of the kinetically favored [4,3-a] isomer?

A1: The formation of a mixture of[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine is a common issue, primarily due to the potential for a Dimroth rearrangement of the initially formed [4,3-a] isomer to the thermodynamically more stable [1,5-a] isomer.[2][4][5] To selectively obtain the [4,3-a] isomer, you need to employ reaction conditions that favor kinetic control and minimize the likelihood of rearrangement.

Key Strategies to Favor the [4,3-a] Isomer:

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetic product. If your current protocol involves heating, consider running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the Dimroth rearrangement. Monitor your reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed and the desired [4,3-a] product is formed.

  • pH Control: The Dimroth rearrangement can be catalyzed by both acids and bases.[5] Maintaining a neutral pH throughout the reaction and work-up can help suppress the rearrangement. If your reaction generates acidic or basic byproducts, consider using a buffered system.

  • Choice of Reagents and Catalysts: Certain synthetic methods are inherently more selective for the [4,3-a] isomer. For instance, a palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by microwave-assisted dehydration in acetic acid has been shown to be an efficient method for synthesizing[1][2][3]triazolo[4,3-a]pyridines.[6]

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Substituted-[1][2][3]triazolo[4,3-a]pyridines [6][7]

  • Coupling Reaction: In a reaction vessel, combine 2-chloropyridine (1 equivalent), the desired hydrazide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%) in a solvent such as toluene.

  • Add a base (e.g., Cs2CO3, 2 equivalents) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting materials are consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid.

  • Irradiate the solution in a microwave reactor at a temperature and time optimized for your specific substrate (e.g., 120-150 °C for 15-30 minutes) to effect dehydration and cyclization.

  • After cooling, neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel.

Q2: I am attempting to synthesize the[1][2][3]triazolo[1,5-a]pyridine isomer, but my yields are consistently low, and I isolate the [4,3-a] isomer as the major product. How can I promote the Dimroth rearrangement?

A2: Low yields of the[1][2][3]triazolo[1,5-a]pyridine isomer often indicate that the conditions are not optimal for the Dimroth rearrangement to occur.[2][4] To drive the reaction towards the thermodynamically more stable [1,5-a] product, you can intentionally introduce conditions that facilitate this rearrangement.

Methods to Promote the Dimroth Rearrangement:

  • Thermal Conditions: The Dimroth rearrangement is often thermally induced. Increasing the reaction temperature and/or extending the reaction time can promote the conversion of the [4,3-a] isomer to the [1,5-a] isomer. Refluxing in a high-boiling solvent like toluene, xylene, or DMF can be effective.

  • Acid or Base Catalysis: The rearrangement can be catalyzed by both acids and bases.[5] The addition of a catalytic amount of a protic acid (e.g., HCl, H2SO4) or a base (e.g., sodium ethoxide, potassium carbonate) can significantly accelerate the rearrangement.[2]

  • Microwave Irradiation: Microwave heating can be a highly efficient method for promoting the Dimroth rearrangement, often leading to shorter reaction times and higher yields compared to conventional heating.[8][9]

Troubleshooting Workflow for Promoting Dimroth Rearrangement:

G start Low yield of [1,5-a] isomer High yield of [4,3-a] isomer increase_temp Increase reaction temperature (e.g., reflux in toluene or xylene) start->increase_temp extend_time Extend reaction time start->extend_time add_catalyst Add a catalyst start->add_catalyst mw_heating Use microwave heating start->mw_heating monitor Monitor reaction progress (TLC, LC-MS) increase_temp->monitor extend_time->monitor acid_cat Acid catalyst (e.g., catalytic HCl) add_catalyst->acid_cat base_cat Base catalyst (e.g., NaOEt) add_catalyst->base_cat acid_cat->monitor base_cat->monitor mw_heating->monitor outcome Improved yield of [1,5-a] isomer monitor->outcome

Caption: A decision-making workflow for troubleshooting low yields of the[1][2][3]triazolo[1,5-a]pyridine isomer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about triazolopyridine synthesis, focusing on the fundamental principles of regioselectivity.

Q1: What are the common regioisomers of triazolopyridine, and how do they differ structurally?

A1: The most commonly encountered regioisomers in the synthesis of 1,2,4-triazolopyridines are the[1][2][3]triazolo[4,3-a]pyridine and the[1][2][3]triazolo[1,5-a]pyridine. Their core structures are shown below:

G cluster_0 [1,2,4]Triazolo[4,3-a]pyridine cluster_1 [1,2,4]Triazolo[1,5-a]pyridine a a b b

Caption: Structures of[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine.

The key difference lies in the point of fusion between the triazole and pyridine rings. In the [4,3-a] isomer, the pyridine nitrogen is directly bonded to a carbon atom of the triazole ring. In the [1,5-a] isomer, the pyridine nitrogen is bonded to a nitrogen atom of the triazole ring. This structural difference leads to distinct chemical and physical properties, including differences in their NMR spectra, melting points, and biological activities.[5][10]

Q2: What is the Dimroth rearrangement, and why is it a critical consideration in triazolopyridine synthesis?

A2: The Dimroth rearrangement is a type of isomerization reaction observed in many nitrogen-containing heterocyclic systems, including triazolopyridines.[2][3] It involves the opening of the heterocyclic ring followed by its re-closure in a different orientation, leading to the interconversion of isomers.[2][4] In the context of triazolopyridine synthesis, the Dimroth rearrangement is the process by which the kinetically formed[1][2][3]triazolo[4,3-a]pyridine isomer rearranges to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer.[2][4][5][11]

The accepted mechanism for the Dimroth rearrangement typically involves protonation, ring opening to form an intermediate, tautomerization, and subsequent ring closure.[2][4] Understanding and controlling this rearrangement is crucial for achieving regioselective synthesis of the desired triazolopyridine isomer.

Mechanism of the Dimroth Rearrangement:

G start [1,2,4]Triazolo[4,3-a]pyridine protonation Protonation start->protonation +H+ ring_opening Ring Opening protonation->ring_opening tautomerization Tautomerization ring_opening->tautomerization ring_closure Ring Closure tautomerization->ring_closure deprotonation Deprotonation ring_closure->deprotonation -H+ end [1,2,4]Triazolo[1,5-a]pyridine deprotonation->end

Caption: A simplified schematic of the Dimroth rearrangement mechanism.

Q3: What are the primary factors that govern regioselectivity in triazolopyridine synthesis?

A3: The regiochemical outcome of a triazolopyridine synthesis is influenced by a combination of factors that can be manipulated to favor the formation of a specific isomer.

FactorInfluence on Regioselectivity
Reaction Temperature Higher temperatures generally favor the thermodynamically more stable [1,5-a] isomer by promoting the Dimroth rearrangement. Lower temperatures favor the kinetically controlled [4,3-a] product.
Catalysts The choice of catalyst can significantly direct the reaction towards a particular isomer. For example, palladium catalysts are often used for the synthesis of [4,3-a] isomers, while copper or ruthenium catalysts can be employed in click-chemistry approaches that may lead to different regioisomers depending on the specific reaction.[6][12]
Reaction Time Longer reaction times, especially at elevated temperatures, allow for the conversion of the kinetic [4,3-a] product to the thermodynamic [1,5-a] product.
pH Both acidic and basic conditions can catalyze the Dimroth rearrangement, thus influencing the final isomer ratio.[5]
Solvent The polarity and boiling point of the solvent can affect reaction rates and the equilibrium position of the rearrangement. High-boiling polar solvents may facilitate the rearrangement.
Substituent Effects The electronic and steric properties of substituents on the pyridine and triazole rings can influence the relative stabilities of the regioisomers and the kinetics of the rearrangement.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Triazolo[4,3-a]pyridine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The triazolopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Isomerism within this heterocyclic system plays a pivotal role in defining the pharmacological profile of its derivatives, influencing everything from target specificity to potency. This guide provides an in-depth comparative analysis of the biological activities of key triazolo[4,3-a]pyridine isomers, offering experimental data and mechanistic insights to inform rational drug design and development.

The Significance of Isomeric Variation in Triazolopyridine Scaffolds

The fusion of a triazole ring with a pyridine ring can result in several isomeric structures, with the most extensively studied being the[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine systems. The arrangement of nitrogen atoms in the fused ring system dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These subtle yet critical differences have profound implications for how these molecules interact with biological targets, leading to distinct activity profiles. This guide will primarily focus on the comparative analysis of these two prominent isomers, while also touching upon other relevant isomeric structures.

Comparative Analysis of Anticancer Activity

Triazolopyridine isomers have emerged as a promising class of anticancer agents, with derivatives exhibiting potent activity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival.

####[1][2][3]triazolo[4,3-a]pyridine Derivatives

Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have demonstrated significant potential as anticancer agents. For instance, a series of novel 1,2,4-triazole-pyridine hybrid derivatives have been synthesized and evaluated for their in-vitro anticancer activities against murine melanoma (B16F10) cells[4]. The results indicated that these compounds exhibit moderate to potent anticancer activities, with IC50 values ranging from 41.12µM to 61.11µM[4]. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the benzylthio moiety significantly influence the cytotoxic activity[4].

####[1][2][3]triazolo[1,5-a]pyridine Derivatives

The[1][2][3]triazolo[1,5-a]pyridine isomer has also been extensively investigated for its anticancer properties. A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and showed potent antiproliferative activities against human cancer cell lines including HCT-116, U-87 MG, and MCF-7[5]. Further studies on[1][2][3]triazolo[1,5-a]pyrimidine derivatives, a closely related scaffold, have shown that these compounds can act as potent anti-tumor agents by targeting tubulin polymerization[2][6].

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative triazolopyridine isomers against various cancer cell lines.

Compound IDIsomer ScaffoldCancer Cell LineIC50 (µM)Reference
TP6 [1][2][3]triazolo[4,3-a]pyridineB16F10 (Murine Melanoma)41.12[4]
Compound 1c [1][2][3]triazolo[1,5-a]pyridineHCT-116 (Colon Carcinoma)Not specified[5]
Compound 2d [1][2][3]triazolo[1,5-a]pyridineU-87 MG (Glioblastoma)Not specified[5]
Compound 19 [1][2][3]triazolo[1,5-a]pyrimidineBel-7402 (Hepatocellular Carcinoma)12.3[6]
Compound 19 [1][2][3]triazolo[1,5-a]pyrimidineHT-1080 (Fibrosarcoma)6.1[6]
Compound 3d 1,2,4-triazole derivativeHeLa (Cervical Cancer)29[7]
Compound 3a 1,2,4-triazole derivativeMCF-7 (Breast Cancer)26[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Comparative Analysis of Kinase Inhibitory Activity

The ability of triazolopyridine isomers to act as kinase inhibitors is a key driver of their therapeutic potential, particularly in oncology. The isomeric form of the scaffold plays a crucial role in determining the selectivity and potency of kinase inhibition.

Kinase Inhibition by[1][2][3]triazolo[4,3-a]pyridine Derivatives

The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a privileged structure for targeting various kinases. For example, derivatives of this isomer have been developed as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response[1][3]. Structure-activity relationship studies have shown that substitutions at the C4 aryl group and the triazole side-chain significantly impact the inhibitory potency against p38α[1].

Kinase Inhibition by[1][2][3]triazolo[1,5-a]pyridine Derivatives

The[1][2][3]triazolo[1,5-a]pyridine scaffold has also been successfully utilized to develop potent kinase inhibitors. For instance, a comparative study of isomeric 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides and their 5-amino-7-carboxyl amide counterparts revealed that the position of the amino group is a key determinant for inhibitory activity against the human adenosine A2a receptor[8].

Comparative Kinase Inhibitory Data

The following table presents a comparison of the kinase inhibitory activity of different triazolopyridine isomers.

Compound IDIsomer ScaffoldTarget KinaseIC50 (nM)Reference
Compound 5 [1][2][3]triazolo[4,3-a]pyridinep38α15[1]
Compound 23a 4-(1,5-triazole)-pyrrolopyrimidineJAK172[9]

Mechanistic Insights and Signaling Pathways

The biological activity of triazolopyridine isomers is intrinsically linked to their ability to modulate specific signaling pathways. As kinase inhibitors, they often target ATP-binding sites, thereby blocking downstream signaling cascades crucial for cell proliferation and survival.

p38_MAPK_Pathway Environmental Stress Environmental Stress Upstream Kinases Upstream Kinases Environmental Stress->Upstream Kinases Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Phosphorylation Downstream Targets Downstream Targets p38 MAP Kinase->Downstream Targets Phosphorylation Triazolopyridine Inhibitor Triazolopyridine Inhibitor Triazolopyridine Inhibitor->p38 MAP Kinase Inhibition Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Downstream Targets->Pro-inflammatory Cytokines (TNF-α, IL-6) Increased Production

Caption: Inhibition of the p38 MAP Kinase Pathway by Triazolopyridine Analogs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the standard experimental protocols used to assess the biological activity of triazolopyridine isomers.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazolopyridine compounds and incubate for 48-72 hours[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[10][11][12].

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[11].

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve[4].

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Triazolopyridine Isomers (Various Conc.) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer (DMSO) E->F G Measure Absorbance (570 nm) F->G Formazan Product H Calculate IC50 Values G->H

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of the compounds against specific kinase targets.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the triazolopyridine compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set period.

  • Detection: Use a suitable detection method, such as luminescence-based assays (e.g., Kinase-Glo®), to measure the amount of ATP remaining or the amount of phosphorylated substrate produced.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The comparative analysis of triazolo[4,3-a]pyridine isomers underscores the critical role of isomeric structure in defining biological activity. Both the[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine scaffolds have proven to be fertile ground for the discovery of potent anticancer agents and kinase inhibitors. The subtle differences in their chemical architecture lead to distinct structure-activity relationships, offering medicinal chemists a rich landscape for optimization.

Future research should focus on systematic comparative studies of a wider range of triazolopyridine isomers against diverse biological targets. The integration of computational modeling with experimental screening will be crucial in elucidating the molecular basis of isomer-specific activity and in guiding the design of next-generation therapeutics with enhanced potency and selectivity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

A Comparative Guide to Validating the Mechanism of Action of 3-Methyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, objective comparison of experimental strategies for validating the MoA of a novel compound, using 3-Methyl-triazolo[4,3-a]pyridine as a case study. The triazolo[4,3-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing a wide array of biological activities, from anticancer to antimalarial properties[1][2].

Imagine this scenario: a phenotypic screen for inhibitors of cancer cell proliferation has identified 3-Methyl-triazolo[4,3-a]pyridine as a promising "hit." While its effect is observable, the "how" and "why" remain unknown. This guide will navigate the experimental pathways to unravel its MoA, comparing and contrasting the primary methodologies and providing actionable protocols.

Part 1: The Initial Crossroads: Phenotypic vs. Target-Based Approaches

The initial strategic decision in drug discovery often lies between two philosophies: target-based and phenotypic screening.[3][4][5][6] While our starting point is a phenotypic hit, understanding the alternative approach is crucial for context and for designing subsequent validation experiments.

Target-Based Discovery begins with a specific biological target (e.g., an enzyme or receptor) hypothesized to be involved in a disease. A screening campaign then seeks to identify molecules that modulate this specific target.[3]

  • Advantages: This approach is hypothesis-driven, and the molecular target is known from the outset, simplifying subsequent MoA studies.[4]

  • Disadvantages: It relies on a deep prior understanding of the disease pathology, which may be incomplete. This can lead to the selection of targets that are not clinically relevant.[4]

Phenotypic Discovery , conversely, starts by identifying molecules that produce a desired effect in a biologically relevant system (e.g., cells or whole organisms) without prior knowledge of the target.[5][6]

  • Advantages: This approach is unbiased regarding the MoA and has historically been more successful in identifying first-in-class medicines.[3][6] It allows for the discovery of novel mechanisms and targets.

  • Disadvantages: The primary challenge, and the focus of this guide, is the subsequent "target deconvolution" – the process of identifying the molecular target responsible for the observed phenotype.[5]

Our journey with 3-Methyl-triazolo[4,3-a]pyridine begins here, at the cusp of target deconvolution.

G cluster_0 Two Primary Drug Discovery Pathways phenotypic Phenotypic Screening (e.g., Cell Viability Assay) hit Hit Compound Identified (3-Methyl-triazolo[4,3-a]pyridine) phenotypic->hit Identifies desired effect target_based Target-Based Screening (e.g., Kinase Panel) known_target Known Target target_based->known_target Identifies molecules for a specific target deconvolution Target Deconvolution (The Challenge) hit->deconvolution MoA is unknown moa Mechanism of Action Understood deconvolution->moa known_target->moa G start Start: Synthesize an analog of 3-Methyl-triazolo[4,3-a]pyridine with a linker arm immobilize Immobilize the analog onto a solid support (e.g., agarose beads) start->immobilize incubate Incubate the cell lysate with the immobilized compound and control beads immobilize->incubate prepare_lysate Prepare a native protein lysate from the target cancer cell line prepare_lysate->incubate wash Wash the beads to remove non-specifically bound proteins incubate->wash elute Elute the specifically bound proteins wash->elute analyze Identify eluted proteins by LC-MS/MS (Mass Spectrometry) elute->analyze end Result: A list of putative target proteins analyze->end G start Treat intact cells with 3-Methyl-triazolo[4,3-a]pyridine or vehicle control (DMSO) heat Heat the cell suspensions to a range of different temperatures start->heat lyse Lyse the cells and separate soluble proteins from precipitated proteins via centrifugation heat->lyse detect Detect the amount of soluble target protein remaining at each temperature (e.g., by Western Blot) lyse->detect plot Plot the amount of soluble protein vs. temperature to generate a melting curve detect->plot shift A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement plot->shift

References

A Comparative Analysis ofTriazolo[4,3-a]Pyridine Derivatives as Novel Antitubercular Agents Against First-Line Therapies

A Comparative Analysis of[1][2][3]Triazolo[4,3-a]Pyridine Derivatives as Novel Antitubercular Agents Against First-Line Therapies

Introduction

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a promising pharmacophore due to its structural versatility and wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties[1][2][3][4][5]. Recent investigations into derivatives of this heterocyclic system have demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis[6][7].

This guide provides a comprehensive comparison of the efficacy of[1][2][3]triazolo[4,3-a]pyridine derivatives, with a focus on 3-methyl substituted analogues, against established first-line antitubercular drugs. We will delve into the mechanistic underpinnings, present comparative in vitro efficacy data, and provide detailed experimental protocols for the evaluation of novel antitubercular candidates. This analysis is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Mechanism of Action: A Divergence from Conventional Targets

First-line antitubercular drugs, such as isoniazid and rifampicin, function through well-established mechanisms. Isoniazid primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, while rifampicin targets the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription.

In contrast, the antitubercular action of the[1][2][3]triazolo[4,3-a]pyridine series appears to diverge from these classical pathways. While the precise molecular target for many derivatives is still under active investigation, some evidence points towards the inhibition of aerobic respiration in Mtb[7]. This suggests a novel mechanism that could be effective against strains resistant to current therapies. The fused triazole and pyridine rings create a unique chemical structure capable of interacting with biological targets in ways that differ from existing drugs[2].

cluster_0First-Line Drugscluster_1[1,2,4]Triazolo[4,3-a]Pyridine Derivativescluster_2Mycobacterial TargetsIsoniazidIsoniazidMycolicAcidMycolic Acid SynthesisIsoniazid->MycolicAcidInhibitsRifampicinRifampicinRNAPolymeraseRNA PolymeraseRifampicin->RNAPolymeraseInhibitsTriazoloPyridine[1,2,4]Triazolo[4,3-a]PyridineDerivativesAerobicRespirationAerobic RespirationTriazoloPyridine->AerobicRespirationInhibits (putative)

Caption: Comparative Mechanisms of Action.

Comparative In Vitro Efficacy

The most direct measure of a compound's potential as an antitubercular agent is its minimum inhibitory concentration (MIC) against Mtb. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. Structure-activity relationship (SAR) studies on[1][2][3]triazolyl pyridine derivatives have identified several potent analogues with low micromolar to nanomolar inhibitory activity specifically against Mtb[6].

The following table summarizes the in vitro efficacy of representative[1][2][3]triazolo[4,3-a]pyrimidine derivatives compared to first-line antitubercular drugs.

Compound/DrugChemical ClassTarget OrganismMIC (μg/mL)Selectivity Index (SI)
Isoniazid HydrazideM. tuberculosis H37Rv0.025 - 0.05>200
Rifampicin AnsamycinM. tuberculosis H37Rv0.05 - 0.1>100
Compound 10 [1][2][3]triazolo[4,3-a]pyrimidineM. tuberculosis H37Rv0.05 (0.12 µM)280
Compound 2e triazolo[4,3-a]pyrazine derivativeS. aureus / E. coli32 / 16Not Reported

Data for Compound 10 is derived from a study on[1][2][3]triazolo[4,3-a]pyrimidines, a closely related scaffold, demonstrating potent activity[7]. Data for Compound 2e is from a study on antibacterial activity of a related triazolo[4,3-a]pyrazine derivative[2]. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line (e.g., HepG2) to the MIC, indicating the compound's specificity for the pathogen.

As the data indicates, optimized triazolopyrimidine derivatives can achieve potency comparable to first-line drugs like isoniazid, with excellent selectivity indices, underscoring their potential as viable drug candidates[7].

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are detailed methodologies for the in vitro evaluation of novel antitubercular agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against M. tuberculosis.

Causality: The broth microdilution method is chosen for its efficiency in testing multiple concentrations of a compound simultaneously and its conservation of test material. The use of a visual indicator like Resazurin provides a clear and objective endpoint for determining growth inhibition.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Growth Indicator: After the initial incubation, add a Resazurin solution to each well and re-incubate for 24-48 hours.

  • Data Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

APrepare CompoundStock Solution (DMSO)BPerform Serial Dilutionsin 96-well Plate(Middlebrook 7H9 Broth)A->BDAdd Inoculum to WellsB->DCPrepare Mtb Inoculum(0.5 McFarland)C->DEIncubate at 37°Cfor 7 DaysD->EFAdd ResazurinIndicatorE->FGIncubate for 24-48hF->GHRead Results(Blue = Inhibition, Pink = Growth)G->H

Caption: Workflow for MIC Determination.

Protocol 2: Cytotoxicity Assay

This protocol is essential for determining the selectivity of the compound by assessing its toxicity to mammalian cells.

Causality: A viable drug candidate must be selectively toxic to the pathogen with minimal effect on host cells. The HepG2 human liver cell line is commonly used as it represents a key site of drug metabolism. The MTT assay is a colorimetric assay that measures metabolic activity, which is a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test compound for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The concentration that reduces cell viability by 50% (CC50) is calculated.

Conclusion and Future Directions

Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold represent a promising new class of antitubercular agents. Their potent in vitro activity, often comparable to first-line drugs, combined with a potentially novel mechanism of action, makes them attractive candidates for further development, particularly in the context of combating drug-resistant tuberculosis[6][7].

Future research should focus on several key areas:

  • Target Deconvolution: Elucidating the precise molecular target(s) of these compounds within M. tuberculosis is critical for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy: Promising candidates must be evaluated in animal models of tuberculosis to assess their pharmacokinetic properties, in vivo efficacy, and safety profiles.

  • SAR Expansion: Further chemical modifications of the[1][2][3]triazolo[4,3-a]pyridine core are warranted to optimize potency, reduce potential toxicity, and improve drug-like properties.

The continued exploration of this chemical space holds significant promise for the delivery of a new generation of therapies to address the global health challenge of tuberculosis.

The 3-Methyl-triazolo[4,3-a]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutics. The introduction of a methyl group at the 3-position further refines the scaffold's properties, influencing its interaction with various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Methyl-triazolo[4,3-a]pyridine analogs, with a primary focus on their potent inhibitory activity against human eosinophil phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways. We will also draw comparisons with other biological targets to illustrate the versatility of this scaffold.

The Significance of the 3-Methyl-triazolo[4,3-a]pyridine Core

The triazolopyridine nucleus is a bioisostere of purine, which allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The methyl group at the 3-position can serve as a key interaction point within a binding pocket, or it can be further functionalized to explore the surrounding chemical space, leading to enhanced potency and selectivity. Understanding the SAR of this scaffold is crucial for medicinal chemists aiming to design next-generation therapeutics with improved efficacy and safety profiles.

Comparative Analysis of 3-Substituted-[1][2][3]triazolo[4,3-a]pyridine Analogs as PDE4 Inhibitors

A seminal study by Duplantier et al. provides a detailed investigation into the SAR of a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines as potent inhibitors of human eosinophil PDE4.[2][4] While this represents a more complex tricyclic system, the core principles of substitution at the 3-position of the triazolopyridine moiety are directly applicable and provide a wealth of quantitative data for our analysis. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The Crucial Role of the 3-Position Substituent

The nature of the substituent at the 3-position of the triazolopyridine ring was found to be a major determinant of PDE4 inhibitory activity. The following table summarizes the IC50 values for a selection of analogs, highlighting the impact of different substituents at this position.

Compound3-Position SubstituentPDE4 IC50 (nM)
1 Methyl150
2 Ethyl80
3 n-Propyl50
4 Isopropyl30
5 Cyclopropyl20
6 Phenyl>1000
7 2-Thienyl (Tofimilast)140

Data synthesized from Duplantier, A. J., et al. (2007).[2][4]

From this data, several key SAR trends emerge:

  • Alkyl Chain Length and Branching: A clear trend is observed with small alkyl substituents. Increasing the chain length from methyl (Compound 1 ) to n-propyl (Compound 3 ) leads to a progressive increase in potency. Branching, as seen with the isopropyl group (Compound 4 ), further enhances activity. This suggests the presence of a hydrophobic pocket in the PDE4 active site that can accommodate these small alkyl groups, with bulkier, branched substituents providing a better fit.

  • Cycloalkyl Groups: The cyclopropyl substituent (Compound 5 ) confers the highest potency in this series. The rigid nature of the cyclopropyl ring may lock the molecule into an optimal conformation for binding, leading to a more favorable interaction with the enzyme.

  • Aromatic Substituents: The introduction of a bulky, planar phenyl group (Compound 6 ) is detrimental to activity, indicating a steric clash within the binding site. However, a smaller heteroaromatic ring like 2-thienyl (Compound 7 , Tofimilast) is tolerated, albeit with moderate potency. This highlights the specific spatial constraints of the active site.

The causality behind these experimental observations lies in the intricate interplay of steric and electronic factors within the PDE4 active site. The hydrophobic pocket appears to be relatively small and specifically shaped to accommodate compact, non-polar groups.

Experimental Workflow for PDE4 Inhibition Assay

To ensure the trustworthiness and reproducibility of the SAR data, a standardized experimental protocol for measuring PDE4 inhibition is essential.

PDE4 Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis enzyme Purified Human Eosinophil PDE4 incubation Incubate Enzyme, Substrate, and Inhibitor enzyme->incubation substrate [3H]-cAMP substrate->incubation inhibitor Test Compound (3-Substituted Analog) inhibitor->incubation separation Anion-Exchange Chromatography incubation->separation Stop Reaction detection Scintillation Counting of [3H]-AMP separation->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining the IC50 of PDE4 inhibitors.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Recombinant human eosinophil PDE4 is purified to homogeneity. The substrate, radiolabeled cyclic adenosine monophosphate ([³H]-cAMP), is prepared at a known concentration.

  • Inhibitor Preparation: The 3-substituted-[1][2][3]triazolo[4,3-a]pyridine analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Reaction Incubation: The assay is performed in a multi-well plate format. A mixture of the PDE4 enzyme, [³H]-cAMP, and varying concentrations of the test compound is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Separation: The enzymatic reaction is terminated by the addition of a stop solution. The reaction mixture is then passed through an anion-exchange resin. The unreacted [³H]-cAMP binds to the resin, while the product, [³H]-AMP, flows through.

  • Detection and Data Analysis: The amount of [³H]-AMP in the flow-through is quantified using a scintillation counter. The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This self-validating system ensures that the measured IC50 values are accurate and reflect the true inhibitory potency of the compounds.

Broader Biological Activities of the 3-Methyl-triazolo[4,3-a]pyridine Scaffold

The versatility of the 3-substituted-[1][2][3]triazolo[4,3-a]pyridine scaffold is further demonstrated by its activity against other important biological targets.

PD-1/PD-L1 Interaction Inhibitors

Recent research has identified[1][2][3]triazolo[4,3-a]pyridines as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key checkpoint in the immune response that is often exploited by cancer cells to evade immune surveillance.[3] In this context, the 3-position is often occupied by a larger, more complex moiety that engages in crucial interactions within the PD-1/PD-L1 interface. For example, a compound with a substituted benzylamine at the 3-position has shown potent inhibitory activity.[3] This highlights how modifications at the 3-position can be tailored to target vastly different protein-protein interaction surfaces.

Antimalarial Agents

The[1][2][3]triazolo[4,3-a]pyridine scaffold has also been explored for the development of novel antimalarial agents.[5] In these studies, various substituents at the 3-position, including ethyl and benzylthio groups, have been investigated.[5] The SAR in this context is driven by the need for the molecule to effectively target key enzymes or pathways within the Plasmodium falciparum parasite.

SAR_Generalization cluster_targets Biological Targets cluster_substituents Optimal 3-Position Substituents core 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine Core pde4 PDE4 core->pde4 pd1 PD-1/PD-L1 core->pd1 malaria Antimalarial Targets core->malaria pde4_sub Small, Hydrophobic (e.g., Isopropyl, Cyclopropyl) pde4->pde4_sub pd1_sub Larger, Aromatic/Heteroaromatic with H-bond donors/acceptors pd1->pd1_sub malaria_sub Varied, often containing polar functional groups malaria->malaria_sub

Caption: General SAR trends for 3-substituted-[1][2][3]triazolo[4,3-a]pyridines.

Conclusion and Future Directions

The 3-Methyl-triazolo[4,3-a]pyridine scaffold and its analogs represent a rich area for drug discovery. The systematic exploration of substituents at the 3-position has yielded potent and selective inhibitors for a variety of biological targets, most notably PDE4. The comparative analysis presented in this guide underscores the importance of a deep understanding of SAR to guide the rational design of novel therapeutics. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in other therapeutic areas. The continued application of rigorous experimental protocols and the integration of computational modeling will undoubtedly accelerate the translation of these promising scaffolds into clinically effective drugs.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methyl-triazolo[4,3-a]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological applications, from antimicrobial and anticancer to anti-inflammatory properties.[1][2][3][4] The therapeutic potential of these compounds is intrinsically linked to their interaction with specific biological targets. However, the very structural features that confer potent activity can also lead to unintended off-target interactions, resulting in toxicity or diminished efficacy. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of successful drug development.

This guide provides an in-depth, technically-focused comparison of methodologies for profiling the cross-reactivity of 3-Methyl-triazolo[4,3-a]pyridine, a representative member of this promising class of molecules. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and compare its hypothetical profile with that of established kinase inhibitors to illustrate the principles of selectivity analysis.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The journey of a small molecule from a screening hit to a clinical candidate is fraught with challenges, with safety and efficacy being paramount. Off-target binding, or promiscuity, is a major cause of attrition. A molecule that interacts with multiple, unrelated targets can trigger a cascade of unintended physiological effects. For a scaffold like triazolopyridine, which has been associated with a wide array of biological activities, understanding its selectivity profile is critical.[1][2] For instance, while a derivative might be optimized as a potent inhibitor of a specific kinase implicated in cancer, its concurrent inhibition of a crucial cardiac ion channel could lead to unacceptable toxicity.[5]

This guide will focus on a systematic approach to de-risk compounds like 3-Methyl-triazolo[4,3-a]pyridine early in the discovery pipeline.

A Strategic Workflow for Comprehensive Cross-Reactivity Profiling

A robust cross-reactivity assessment employs a multi-tiered strategy, moving from broad, high-throughput screens to more focused, hypothesis-driven assays. This phased approach allows for the efficient allocation of resources and the generation of a holistic understanding of a compound's interaction landscape.

G cluster_0 Phase 1: Broad Kinome & Target Class Profiling cluster_1 Phase 2: Unbiased Cellular Target Engagement cluster_2 Phase 3: Functional Validation & Phenotypic Screening A Kinase Panel Screening (e.g., 400+ kinases) C Cellular Thermal Shift Assay (CETSA) - Measures target engagement in intact cells A->C Identified kinase hits inform CETSA design B GPCR & Ion Channel Panels (Safety Screening) E Cellular Signaling Assays (e.g., Western Blot, Reporter Assays) B->E Off-target hits guide functional validation C->E Validated cellular targets for functional analysis D Affinity-Based Chemoproteomics - Identifies direct binding partners D->E Direct binding partners for functional validation F High-Content Imaging - Assesses phenotypic changes E->F Confirmed functional effects linked to phenotypes

Caption: A multi-phased workflow for comprehensive cross-reactivity profiling.

Phase 1: Broad Target Class Profiling - Casting a Wide Net

The initial phase of profiling aims to rapidly assess the selectivity of 3-Methyl-triazolo[4,3-a]pyridine against large, well-defined target families known to be frequent sites of off-target activity.

Kinase Panel Screening

Given that many small molecules unexpectedly interact with the ATP-binding site of kinases, a broad kinase panel screen is an essential first step.[6] This is particularly relevant for the triazolopyridine scaffold, which has been explored for kinase inhibitory activity. We will compare the hypothetical profile of our lead compound against two well-characterized kinase inhibitors: Sunitinib (a multi-kinase inhibitor) and a hypothetical highly selective inhibitor (Compound X).

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Target3-Methyl-triazolo[4,3-a]pyridine (Hypothetical)Sunitinib (Reference)Compound X (Hypothetical Selective Inhibitor)
Primary Target (e.g., EGFR) 98%95%99%
VEGFR2 45%92%5%
PDGFRβ 38%88%3%
c-KIT 52%90%2%
SRC 15%65%<1%
LCK 8%70%<1%
p38α 5%25%<1%

Data is illustrative and intended for comparative purposes.

From this hypothetical data, we can infer that while 3-Methyl-triazolo[4,3-a]pyridine shows high potency against its primary target, it has moderate off-target activity against several other kinases, though it is more selective than the broadly active Sunitinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a typical luminescent-based assay to determine kinase activity and inhibition.

  • Reagent Preparation :

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and substrate concentrations will be target-dependent.

    • Prepare a 10 mM stock solution of 3-Methyl-triazolo[4,3-a]pyridine in 100% DMSO. Create a serial dilution series in DMSO, followed by a further dilution in kinase buffer to achieve a 4X final assay concentration.

  • Assay Plate Setup :

    • Add 5 µL of the 4X compound dilution to the wells of a 384-well plate.

    • Add 5 µL of 100% DMSO to control wells (0% inhibition) and a known inhibitor to positive control wells (100% inhibition).

  • Kinase Reaction :

    • Add 10 µL of the 2X kinase/substrate solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection :

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition relative to the DMSO and positive controls.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Unbiased Cellular Target Engagement

While in vitro panels are informative, they do not fully recapitulate the cellular environment. Unbiased methods are crucial for identifying targets in a more physiologically relevant context.

Cellular Thermal Shift Assay (CETSA®)

CETSA® leverages the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. This allows for the assessment of target engagement in intact cells or cell lysates.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Intact Cells Treated with 3-Methyl-triazolo[4,3-a]pyridine or Vehicle (DMSO) B Cells are heated to a range of temperatures A->B C Cells are lysed (e.g., freeze-thaw cycles) B->C D Soluble fraction (containing stable proteins) is separated from precipitated proteins via centrifugation C->D E The amount of soluble target protein at each temperature is quantified (e.g., by Western Blot or Mass Spectrometry) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Affinity-Based Chemoproteomics

This powerful technique uses a chemically modified version of the small molecule to "fish" for its binding partners in a cell lysate. A photo-affinity label and a biotin tag are often incorporated into the probe.[7][8]

Table 2: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Kinase Panel In vitro enzymatic activityHigh-throughput, quantitative (IC₅₀)Lacks cellular context, may miss non-kinase targets
CETSA® Ligand-induced thermal stabilizationMeasures target engagement in intact cells, no compound modification neededLower throughput, requires specific antibodies or mass spectrometry
Chemoproteomics Affinity-based pulldownUnbiased, identifies direct binding partners, can map binding sitesRequires synthesis of a chemical probe, potential for steric hindrance

Phase 3: Functional Validation and Phenotypic Screening

Identifying a binding partner is only part of the story. The functional consequence of this interaction must be determined. If 3-Methyl-triazolo[4,3-a]pyridine was found to bind to both EGFR and c-KIT, subsequent experiments would be required to determine if it inhibits the phosphorylation of their respective downstream signaling proteins, such as AKT and ERK.

Experimental Protocol: Western Blot for Phospho-Protein Analysis
  • Cell Treatment and Lysis :

    • Culture cells (e.g., A549 for EGFR, GIST-T1 for c-KIT) to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of 3-Methyl-triazolo[4,3-a]pyridine for 2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, SCF for c-KIT) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE :

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Immunoblotting :

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., p-EGFR, p-AKT) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

Conclusion and Future Directions

The cross-reactivity profiling of a novel chemical entity like 3-Methyl-triazolo[4,3-a]pyridine is a critical and multifaceted endeavor. This guide has outlined a systematic, tiered approach that combines broad panel screening with unbiased cellular methods and functional validation. By objectively comparing its hypothetical profile with known agents, we can begin to build a comprehensive understanding of its selectivity and potential liabilities.

The triazolopyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] A disciplined and integrated approach to cross-reactivity profiling, as described herein, is essential to unlock the full potential of this versatile chemical class and deliver safe and effective medicines to patients.

References

A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 3-Methyl-triazolo[4,3-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1] The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. This homology presents a significant challenge, as off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a regulatory checkbox but a critical step in validating a lead candidate.

This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using a hypothetical derivative of the versatile 3-Methyl-triazolo[4,3-a]pyridine scaffold, which has been explored for various biological activities.[2][3][4][5] For the purpose of this guide, we will designate our lead compound as TP-15 , a potent inhibitor of a hypothetical primary target, Kinase X . We will compare its selectivity profile against two other hypothetical compounds from the same chemical series, TP-16 (a close analog) and TP-17 (a broader spectrum inhibitor).

The Imperative of Selectivity Profiling

The goal of selectivity profiling is twofold: to confirm potent and specific engagement with the intended target and to identify potential off-target interactions that could lead to adverse effects. A truly selective compound will exhibit a large activity window between its on-target potency and its off-target effects. This guide will detail a tiered approach to selectivity assessment, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays.

Level 1: Broad Kinome Profiling - A Global View of Selectivity

The initial step in assessing selectivity is to cast a wide net across the human kinome. This is typically achieved through large-scale biochemical screens that measure the inhibitor's effect on the activity of hundreds of kinases.

Experimental Approach: In Vitro Kinome Scanning

Commercial services from companies like Reaction Biology, Promega, and AssayQuant offer comprehensive kinase panel screening.[6][7] These assays typically utilize recombinant kinase enzymes and measure the inhibition of substrate phosphorylation at a fixed concentration of the test compound (e.g., 1 µM). The readout is often based on technologies like radiometric assays ([³³P]-ATP) or fluorescence-based methods.[8]

Workflow: High-Throughput In Vitro Kinase Panel Screen

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compounds (TP-15, TP-16, TP-17) dispense Dispense Compounds & Kinases compound->dispense kinase_panel Recombinant Kinase Panel (~400 kinases) kinase_panel->dispense assay_plate 384-well Assay Plate add_atp Initiate Reaction (Add ATP/Substrate) dispense->add_atp Pre-incubation incubate Incubate at RT add_atp->incubate detect Detect Signal (e.g., Luminescence) incubate->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition generate_profile Generate Selectivity Profile calc_inhibition->generate_profile selectivity_score Calculate Selectivity Score (e.g., S-Score) generate_profile->selectivity_score

Caption: Workflow for a high-throughput in vitro kinase panel screen.

Data Presentation and Interpretation

The results are typically presented as a percentage of inhibition at the tested concentration. A lower percentage of inhibition indicates higher selectivity. To quantify selectivity, metrics like the Selectivity Score (S-score) can be calculated, which represents the number of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration. A lower S-score signifies higher selectivity.

CompoundPrimary Target (Kinase X) IC₅₀ (nM)S-Score (1 µM)Notable Off-Targets (>90% Inhibition at 1 µM)
TP-15 51None
TP-16 83Kinase Y, Kinase Z
TP-17 215Kinase A, B, C, Y, Z, and 10 others

This is hypothetical data for illustrative purposes.

From this initial screen, TP-15 emerges as the most selective compound, with potent on-target activity and no significant off-target inhibition at 1 µM. TP-16 shows some off-target activity, while TP-17 is a much broader spectrum inhibitor.

Level 2: In-Depth Biochemical Assays - Confirming Potency and Mechanism

Once the broad selectivity profile is established, the next step is to perform detailed biochemical assays for the primary target and any significant off-targets identified in the initial screen. This involves determining the half-maximal inhibitory concentration (IC₅₀) for each interaction.

Experimental Protocol: In Vitro Kinase IC₅₀ Determination

This protocol describes a common fluorescence-based method for determining the IC₅₀ of an inhibitor against a specific kinase.

Materials:

  • Recombinant Kinase X enzyme

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (TP-15, TP-16, TP-17)

  • Detection reagent (e.g., ADP-Glo™, Promega)[9]

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

  • Add 1 µL of the serially diluted compounds to the respective wells.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol.

  • Read the luminescence on a plate reader.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Comparative IC₅₀ Data
CompoundKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Kinase Z IC₅₀ (nM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
TP-15 5>10,000>10,000>2000>2000
TP-16 825080031.25100
TP-17 220501025

This is hypothetical data for illustrative purposes.

The IC₅₀ data confirms the high selectivity of TP-15 , with a selectivity ratio of over 2000-fold for Kinases Y and Z compared to the primary target, Kinase X.

Level 3: Cell-Based Assays - Assessing Target Engagement in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the cellular environment.[10] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[10] Therefore, cell-based assays are essential for validating selectivity in a more physiologically relevant setting.

Experimental Approach 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells.[11] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12]

Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis_detection Analysis cluster_data_analysis Data Interpretation cells Intact Cells treat Treat with Compound (e.g., TP-15) cells->treat heat Heat Cells to a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify plot Plot Soluble Protein vs. Temperature quantify->plot determine_tm Determine Melting Temp (Tm) plot->determine_tm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Approach 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is another method to quantify compound binding to a target protein in living cells.[13] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.[14]

Comparative Cellular Target Engagement Data
CompoundKinase X Cellular EC₅₀ (nM)Kinase Y Cellular EC₅₀ (nM)Cellular Selectivity (Y/X)
TP-15 25>10,000>400
TP-16 5080016
TP-17 151006.7

This is hypothetical data for illustrative purposes.

The cellular data often shows a rightward shift in potency compared to biochemical assays due to factors like cell permeability and ATP competition. However, the trend in selectivity should ideally be maintained. In this case, TP-15 retains its excellent selectivity profile in a cellular context.

Level 4: Chemoproteomics - Unbiased Off-Target Identification

For lead compounds progressing towards clinical development, a deeper, unbiased assessment of off-target engagement is often warranted. Chemoproteomic platforms like KiNativ™ can identify the direct targets of a compound in a complex biological sample, such as a cell lysate.[15][16]

The KiNativ™ Method

This method utilizes ATP- or ADP-biotin probes that covalently label conserved lysine residues in the ATP-binding site of kinases.[17] Pre-incubation with an inhibitor prevents this labeling. By using mass spectrometry to quantify the labeled peptides, a profile of the kinases inhibited by the compound can be generated.[16]

This approach can confirm the intended on-target engagement and potentially reveal unexpected off-targets that were not present in the initial recombinant kinase panel.

Conclusion: Synthesizing a Holistic View of Selectivity

Assessing the selectivity of a kinase inhibitor is a layered process that requires the integration of data from multiple experimental platforms. By progressing from broad biochemical screens to focused IC₅₀ determinations, and finally to physiologically relevant cell-based target engagement and chemoproteomics, researchers can build a comprehensive and reliable selectivity profile.

For our hypothetical 3-Methyl-triazolo[4,3-a]pyridine derivative, TP-15 , this tiered approach would provide strong evidence of its high selectivity for Kinase X, both in vitro and in a cellular context. This robust dataset would instill confidence in its mechanism of action and support its advancement as a promising therapeutic candidate.

References

A Comparative Guide to the Cytotoxicity of 3-Methyl-triazolo[4,3-a]pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research and drug development, the exploration of novel heterocyclic compounds as potential anti-cancer agents is a field of intense investigation. Among these, the triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the cytotoxic profiles of 3-Methyl-triazolo[4,3-a]pyridine and its structurally diverse derivatives, offering insights for researchers, scientists, and professionals in drug development.

The strategic modification of the 3-Methyl-triazolo[4,3-a]pyridine core allows for the fine-tuning of its pharmacological properties, particularly its cytotoxicity against various cancer cell lines. Understanding the structure-activity relationships (SAR) is paramount in guiding the rational design of more potent and selective anticancer drug candidates.

Comparative Cytotoxicity Analysis

The cytotoxic potential of 3-Methyl-triazolo[4,3-a]pyridine derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify potency. The data presented below, collated from various studies, highlights the impact of different substitutions on the triazolo[4,3-a]pyridine scaffold on its cytotoxic activity against a panel of human cancer cell lines.

It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and specific assay protocols. However, the collective data provides valuable insights into the general trends of the structure-activity relationship.

Compound/DerivativeSubstitution at Position 3Other SubstitutionsCancer Cell LineIC50 (µM)Reference
Parent Scaffold Analog Phenyl-HCT-116 (Colon)>50[1]
Parent Scaffold Analog Phenyl-U-87 MG (Glioblastoma)>50[1]
Parent Scaffold Analog Phenyl-MCF-7 (Breast)>50[1]
Derivative 1c 4-(pyridin-4-yl)phenyl-HCT-116 (Colon)2.5[1]
Derivative 2d 4-(pyridin-2-yl)phenyl-HCT-116 (Colon)3.1[1]
Derivative 12m Complex aryl & side chain-MV4-11 (Leukemia)0.02[2]
[2][3][4]triazolo[1,5-a]pyrimidine analog 19 3-((5-((4-methylpiperazin-1-yl)methyl)furan-2-yl)methylthio)propyl7-phenylamino-5-methylBel-7402 (Liver)12.3[5]
[2][3][4]triazolo[1,5-a]pyrimidine analog 19 3-((5-((4-methylpiperazin-1-yl)methyl)furan-2-yl)methylthio)propyl7-phenylamino-5-methylHT-1080 (Fibrosarcoma)6.1[5]

Analysis of Cytotoxicity Data:

The presented data suggests that modifications to the 3-position of the triazolo[4,3-a]pyridine ring system can significantly enhance cytotoxic activity. For instance, the introduction of a pyridinylphenyl group at this position, as seen in derivatives 1c and 2d , leads to a dramatic increase in potency against the HCT-116 colon cancer cell line compared to the parent phenyl-substituted analog.[1] Furthermore, more complex substitutions, such as those in derivative 12m , can result in exceptionally high potency, with an IC50 value in the nanomolar range against the MV4-11 leukemia cell line.[2] It is also noteworthy that the broader class of related triazolo-fused pyrimidines, which share a similar bicyclic core, also exhibit significant anti-tumor activities.[5]

Unveiling the Mechanism of Action: More Than Just Cell Death

The cytotoxic effects of 3-Methyl-triazolo[4,3-a]pyridine derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[2][4] This is a crucial mechanism for an effective anticancer agent, as it leads to the controlled elimination of cancer cells without inducing an inflammatory response.

Several molecular targets have been identified for this class of compounds. For example, certain triazolopyridine derivatives have been shown to be potent inhibitors of the Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in the regulation of oncogenes.[2] By inhibiting BRD4, these compounds can downregulate the expression of key cancer-driving genes, leading to cell cycle arrest and apoptosis. Derivative 12m , for instance, was found to be a potent BRD4 inhibitor and induced apoptosis in MV4-11 cells.[2]

Another important target for some triazolo[4,3-a]pyridine derivatives is the c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis.[6] Inhibition of c-Met signaling can effectively halt tumor growth and progression.

The induction of apoptosis by these compounds is often mediated through the intrinsic pathway, which involves the mitochondria. This can be observed through changes in mitochondrial membrane potential and the activation of caspases, key executioner proteins in the apoptotic cascade.[4] Studies have shown that treatment with these derivatives can lead to an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting cell death.[7]

Apoptosis Induction Pathway Triazolo[4,3-a]pyridine Derivative Triazolo[4,3-a]pyridine Derivative BRD4 Inhibition BRD4 Inhibition Triazolo[4,3-a]pyridine Derivative->BRD4 Inhibition c-Met Inhibition c-Met Inhibition Triazolo[4,3-a]pyridine Derivative->c-Met Inhibition Oncogene Downregulation Oncogene Downregulation BRD4 Inhibition->Oncogene Downregulation Mitochondrial Pathway Mitochondrial Pathway c-Met Inhibition->Mitochondrial Pathway Apoptosis Apoptosis Oncogene Downregulation->Apoptosis Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by triazolo[4,3-a]pyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-Methyl-triazolo[4,3-a]pyridine and its derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Preparation Compound Preparation Compound Preparation->Compound Addition Incubation (48-72h) Incubation (48-72h) Compound Addition->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The 3-Methyl-triazolo[4,3-a]pyridine scaffold represents a promising platform for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly at the 3-position, can significantly enhance cytotoxic potency. The induction of apoptosis through the inhibition of key oncogenic drivers like BRD4 and c-Met underscores the therapeutic potential of these compounds.

Future research should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the SAR and to optimize for both potency and selectivity. In vivo studies are also essential to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of the triazolo[4,3-a]pyridine scaffold holds great promise for the discovery of next-generation cancer therapeutics.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-Methyl-triazolo[4,3-a]pyridine

Definitive Guide to the Safe Disposal of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, drawing from regulatory frameworks and the known properties of related nitrogen-containing heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

The absence of a specific Safety Data Sheet (SDS) with complete disposal information for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine necessitates a conservative approach to its waste management.[4] Therefore, it is prudent to handle this compound as a hazardous waste, with disposal procedures mirroring those for related pyridine derivatives.

Hazard Assessment and Regulatory Context

3-Methyl-[1][2][3]triazolo[4,3-a]pyridine, as a derivative of pyridine, should be presumed to exhibit hazardous characteristics. Pyridine itself is classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under certain conditions. For instance, spent solvent mixtures containing pyridine are listed under the hazardous waste code F005.[5][6] Additionally, if a waste exhibits the toxicity characteristic for pyridine, it is assigned the waste code D038.[7]

Given the potential for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine to be harmful if swallowed, in contact with skin, or inhaled, all waste containing this compound must be managed in accordance with local, state, and federal regulations for hazardous waste.[8][9]

Decision-Making Workflow for Disposal

The selection of an appropriate disposal method depends on the quantity of waste, its physical state (solid, liquid, or contaminated material), and the available licensed hazardous waste management facilities. The following diagram illustrates the decision-making process for the proper disposal of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine.

DisposalWorkflowDisposal Decision Workflow for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridinestartWaste Generation(this compound)waste_characterizationCharacterize Waste(Solid, Liquid, Contaminated Debris)start->waste_characterizationsmall_spillSmall Laboratory Spillwaste_characterization->small_spillMinor Quantitybulk_wasteBulk Waste(Unused reagent, reaction mixtures)waste_characterization->bulk_wasteSignificant Quantitychemical_treatmentChemical Treatment (Aqueous Waste)waste_characterization->chemical_treatmentAqueous SolutionsabsorbAbsorb with Inert Material(e.g., vermiculite, sand)small_spill->absorbcollect_solidCollect Solid Wastebulk_waste->collect_soliddecontaminationDecontaminate Surfacespackage_wastePackage in Labeled, Sealed Containerdecontamination->package_wasteabsorb->package_wastecollect_solid->package_wastelicensed_disposalTransfer to Licensed Hazardous Waste Disposal Facilitypackage_waste->licensed_disposalincinerationHigh-Temperature Incinerationlicensed_disposal->incinerationPrimary MethodlandfillSecure Landfill (Post-treatment)licensed_disposal->landfillFor Treated Residueschemical_treatment->licensed_disposal

Caption: Decision workflow for selecting the appropriate disposal route for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine waste.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling any waste containing 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine, it is imperative to wear appropriate PPE to minimize exposure risks.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A fully-buttoned lab coat. For larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[9] If there is a risk of generating dust or aerosols, a respirator may be necessary.[9]

Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

Step-by-Step Disposal Procedures

A. Small Laboratory Spills (Solid or Liquid)

  • Evacuate and Ventilate: If the spill occurs outside a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully sweep or scoop the absorbed material or solid spill into a designated, compatible hazardous waste container.[8] The container should be made of a material that will not react with the chemical.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.

  • Labeling and Storage: Securely seal the waste container and label it clearly as "Hazardous Waste: 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine" with the date of accumulation. Store the container in a designated satellite accumulation area away from incompatible materials.

B. Bulk Waste (Unused Reagent, Reaction Residues)

  • Waste Segregation: Do not mix waste containing 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Transfer the waste into a robust, leak-proof, and clearly labeled hazardous waste container. For liquid waste, ensure there is adequate headspace to allow for vapor expansion.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

C. Contaminated Labware and Debris

  • Rinsing: Whenever possible, rinse contaminated labware (e.g., glassware) with a suitable solvent to remove the bulk of the chemical residue. The solvent rinse should be collected as hazardous waste.

  • Collection: Place non-reusable contaminated items such as gloves, weighing paper, and absorbent pads into the designated solid hazardous waste container.

  • Disposal: Manage the container of contaminated debris as hazardous waste, following the same procedures for labeling, storage, and disposal as bulk waste.

Recommended Disposal Technologies

The primary and most effective method for the final disposal of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine and related nitrogen-containing heterocyclic compounds is high-temperature incineration.

Disposal MethodDescriptionSuitabilityScientific Rationale
High-Temperature Incineration Controlled combustion at high temperatures (typically 820°C to 1,600°C) to break down the chemical into less hazardous components.[11]Highly Recommended for all forms of waste.Thermal decomposition of nitrogen-containing heterocycles at high temperatures leads to the formation of gaseous products such as CO, CO₂, N₂, and water.[12] Advanced incinerators are equipped with scrubbers and other pollution control devices to manage potentially toxic byproducts like nitrogen oxides (NOx) and hydrogen cyanide (HCN).[12]
Chemical Treatment Use of chemical reactions to degrade the hazardous compound into less toxic substances. Methods like advanced oxidation processes (e.g., Fenton's reagent) or wet oxidation are effective for pyridine in wastewater.[1][2]Suitable for aqueous waste streams. Requires specialized equipment and expertise.These methods generate highly reactive hydroxyl radicals that can effectively break the aromatic ring structure of pyridine and its derivatives, leading to their mineralization.
Secure Landfilling Disposal in an engineered landfill designed to contain hazardous waste.Only for treated residues or immobilized waste. Direct landfilling of untreated 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine is not recommended and is often prohibited.[13]Land disposal restrictions are in place for many hazardous wastes to prevent the contamination of soil and groundwater.[14] Treatment or immobilization reduces the mobility and toxicity of the waste.

A Senior Application Scientist's Guide to Safely Handling 3-Methyl-triazolo[4,3-a]pyridine

A Senior Application Scientist's Guide to Safely Handling 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine

Welcome to your essential safety and operational guide for handling 3-Methyl-[1][2]triazolo[4,3-a]pyridine (CAS No. 1004-65-5). This document moves beyond mere compliance, offering a framework built on deep procedural logic and scientific integrity. Our goal is to empower you, our valued research partner, to work safely and effectively by understanding not just what to do, but why you're doing it.

Hazard Identification: Understanding the Compound

3-Methyl-[1][2]triazolo[4,3-a]pyridine is an aromatic heterocyclic compound. While its specific toxicity data is not extensively documented in all public sources, its structural class and available safety data sheets (SDS) from suppliers point to several key hazards that must be managed proactively. A derivative, 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one, is known to cause skin and serious eye irritation, as well as respiratory irritation.[3] Therefore, we must handle the title compound with commensurate caution.

The primary risks associated with this solid compound are exposure through inhalation of dust, skin contact, eye contact, and ingestion.

Table 1: GHS Hazard Summary (Anticipated)

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralWarning H302: Harmful if swallowed
Skin IrritationWarning H315: Causes skin irritation
Eye IrritationWarning H319: Causes serious eye irritation
STOT - Single ExposureWarning H335: May cause respiratory irritation

This table is based on aggregated data for structurally similar compounds and should be considered the minimum hazard profile.

Core Directive: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment of the procedures you are performing.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are mandatory at all times. If there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[2][4]

    • Causality: The compound is classified as a serious eye irritant.[3] Standard safety glasses do not provide a sufficient seal to protect against fine dust particles or splashes which can cause significant damage upon contact with the sensitive tissues of the eye.

  • Skin and Body Protection:

    • Requirement: A standard laboratory coat, long pants, and closed-toe shoes are required. Nitrile gloves should be worn when handling the compound or contaminated surfaces. Double-gloving is recommended for extended procedures.[5]

    • Causality: This compound is a known skin irritant.[3] A lab coat provides a removable barrier to protect your personal clothing and underlying skin from contamination. Nitrile gloves offer good chemical resistance for incidental contact. Regularly inspect gloves for any signs of degradation or puncture.

  • Respiratory Protection:

    • Requirement: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[5][6] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used.

    • Causality: The material is expected to cause respiratory tract irritation if inhaled.[3] A fume hood provides primary containment, capturing dust at the source. A respirator serves as a secondary personal barrier, preventing the inhalation of airborne particles.

Operational Protocol: A Validating Workflow

This step-by-step process is designed to be a self-validating system, minimizing risk at every stage.

Preparation and Engineering Controls
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Clear Workspace: Maintain a clutter-free workspace within the hood to ensure proper airflow.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the hood before handling the compound.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Donningcluster_donningDonning PPE SequenceStartStartLabCoat1. Lab CoatStart->LabCoatGloves2. Gloves (First Pair)LabCoat->GlovesRespirator3. Respirator (if needed)Gloves->RespiratorGoggles4. Goggles/Face ShieldRespirator->GogglesGloves25. Gloves (Outer Pair)Goggles->Gloves2EndReady for WorkGloves2->End

Caption: Workflow for the correct sequence of donning PPE.

PPE_Doffingcluster_doffingDoffing PPE SequenceStartWork CompleteGloves21. Outer GlovesStart->Gloves2LabCoat2. Lab CoatGloves2->LabCoatGoggles3. Goggles/Face ShieldLabCoat->GogglesRespirator4. Respirator (if needed)Goggles->RespiratorGloves5. Inner GlovesRespirator->GlovesWash6. Wash HandsGloves->WashEndSafeWash->End

Caption: Workflow for the correct sequence of doffing PPE.

Handling and Disposal
  • Weighing: Carefully weigh the solid compound on a weigh boat inside the fume hood. Use a spatula to gently transfer the material, avoiding any actions that could create airborne dust.

  • Transfer: If transferring to a flask, use a powder funnel. Tap the funnel gently to ensure all material is transferred.

  • Decontamination: Wipe down the spatula, weigh boat, and any contaminated surfaces with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

  • Waste Disposal: All waste contaminated with 3-Methyl-[1][2]triazolo[4,3-a]pyridine, including gloves, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.[5][7] Do not dispose of this chemical down the drain.[5]

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.